molecular formula C11H15Cl2N B1584191 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine CAS No. 22270-22-0

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine

Cat. No.: B1584191
CAS No.: 22270-22-0
M. Wt: 232.15 g/mol
InChI Key: KUSNCWLQRVMIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine is a useful research compound. Its molecular formula is C11H15Cl2N and its molecular weight is 232.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N/c1-14(8-7-12)9-11(13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSNCWLQRVMIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)CC(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328862
Record name 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22270-22-0
Record name 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (2-Chloro-2-phenylethyl)(2-chloroethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Chloro-2-phenylethyl)(2-chloroethyl)methylamine, a nitrogen mustard derivative with the CAS Number 22270-22-0, is a compound of significant interest to researchers in drug development and organic synthesis.[1][2] Its bifunctional alkylating nature, stemming from the two chloroethyl groups, underpins its potential biological activity and reactivity.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior that are critical for its handling, formulation, and application in a research setting. The IUPAC name for this compound is 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine.[1] It is also recognized as a potential impurity in the manufacturing of Mirtazapine.[1]

This document is structured to provide not just data, but also the scientific rationale behind the methodologies used to determine these properties, empowering researchers to understand the "why" behind the "how."

Chemical Identity and Structure

A foundational understanding of a molecule's properties begins with its structure.

  • Molecular Formula: C₁₁H₁₅Cl₂N[1][4]

  • Molecular Weight: 232.15 g/mol [1][2][4]

  • Canonical SMILES: CN(CCCl)CC(C1=CC=CC=C1)Cl

  • InChI Key: KUSNCWLQRVMIRN-UHFFFAOYSA-N

The presence of a tertiary amine, a phenyl group, and two reactive chloroethyl moieties dictates the compound's chemical behavior, influencing its solubility, basicity, and stability.

Core Physicochemical Properties

The following sections detail the key physicochemical parameters of (2-Chloro-2-phenylethyl)(2-chloroethyl)methylamine. Where experimental data is not publicly available, predicted values from reliable computational models are provided.

Table 1: Summary of Physicochemical Properties
PropertyValueData TypeSource
Melting Point/Freezing Point No data availableExperimental-
Boiling Point 248.2 °C at 760 mmHgPredictedEchemi
Flash Point 103.9 °CPredictedEchemi
Water Solubility No data availableExperimental-
pKa (Basic) No data availableExperimental-
LogP (Octanol-Water Partition Coefficient) No data availableExperimental-
Melting and Boiling Point

The melting and boiling points are fundamental physical properties that provide information about the purity and the physical state of a substance under different temperatures.

Experimental Protocol: Determination of Boiling Point (Based on OECD Guideline 103)

The determination of the boiling point is crucial for understanding the compound's volatility and for purification processes like distillation. The dynamic method, one of the approaches described in OECD Guideline 103, is a robust technique.[5][6][7]

  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5][6][7] The dynamic method involves measuring the vapor pressure of the substance at different temperatures.

  • Methodology:

    • The sample is placed in a vessel equipped with a heating and cooling system, a pressure sensor, and a temperature sensor.

    • The pressure in the vessel is reduced, and the sample is heated or cooled until the vapor pressure stabilizes at a specific temperature.

    • A series of pressure-temperature measurements are recorded.

    • The boiling point at standard atmospheric pressure is determined by interpolation from the vapor pressure curve.

  • Causality: This method is chosen for its accuracy and its applicability to a wide range of substances, provided they are thermally stable.[5] For a compound like a nitrogen mustard, which may be susceptible to degradation at elevated temperatures, careful monitoring is essential.

Boiling_Point_Methodology cluster_setup Experimental Setup cluster_measurement Measurement Process cluster_analysis Data Analysis A Sample Introduction Place the sample in a temperature-controlled vessel. B Instrumentation Equip with pressure and temperature sensors. A->B and C Pressure Variation Reduce and vary the pressure in the vessel. B->C then D Temperature Equilibration Allow temperature and vapor pressure to stabilize. C->D iteratively E Data Acquisition Record multiple temperature-pressure data points. D->E record F Vapor Pressure Curve Plot pressure as a function of temperature. E->F to generate G Boiling Point Determination Interpolate to find the temperature at standard pressure (760 mmHg). F->G and

Figure 1: Workflow for Boiling Point Determination via the Dynamic Method.

Experimental Protocol: Determination of Melting Point (Based on OECD Guideline 102)

The melting point is a key indicator of a solid compound's purity. Several methods are available under OECD Guideline 102, with the capillary method being common.[8][9][10]

  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[8][9]

  • Methodology:

    • A small, powdered sample of the crystalline substance is packed into a capillary tube.

    • The capillary tube is placed in a heated block or bath alongside a calibrated thermometer.

    • The temperature is raised slowly and steadily.

    • The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting range.

  • Causality: A sharp melting point (a narrow range) is indicative of a high degree of purity. Impurities tend to broaden and depress the melting range.

Solubility

Solubility data is critical for drug development, as it influences absorption and formulation strategies.

Experimental Protocol: Water Solubility Determination (Based on OECD Guideline 105)

The flask method, described in OECD Guideline 105, is suitable for substances with solubilities above 10⁻² g/L.[1][11]

  • Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the saturated aqueous phase is then determined.

  • Methodology:

    • An excess amount of the substance is added to a known volume of water in a flask.

    • The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • The undissolved solid is separated from the solution by centrifugation and/or filtration.

    • The concentration of the dissolved substance in the clear aqueous phase is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Causality: This method ensures that a true equilibrium is reached, providing a reliable measure of the intrinsic water solubility. Given the potential for hydrolysis of the chloroethyl groups in an aqueous medium, the stability of the compound under the test conditions must be concurrently evaluated.

Water_Solubility_Workflow A Sample Preparation Add excess compound to water in a flask. B Equilibration Agitate at constant temperature for 24-48 hours. A->B to achieve C Phase Separation Centrifuge and/or filter to remove undissolved solid. B->C followed by D Analysis Quantify the concentration in the aqueous phase using HPLC or GC. C->D then E Result Determine the saturation mass concentration (g/L). D->E to obtain

Figure 2: Workflow for Water Solubility Determination using the Flask Method.

pKa and LogP

The acid dissociation constant (pKa) and the octanol-water partition coefficient (LogP) are fundamental parameters in drug discovery, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

pKa: The tertiary amine in (2-Chloro-2-phenylethyl)(2-chloroethyl)methylamine is basic and will be protonated at physiological pH. The pKa value quantifies the strength of this basicity.

LogP: This parameter measures the lipophilicity of a compound. A higher LogP indicates greater partitioning into lipidic environments, such as cell membranes.

Experimental Protocol: Determination of pKa and LogP

Standardized OECD guidelines are available for the determination of these properties. For pKa, titrimetric or spectrophotometric methods can be employed. For LogP, the shake-flask method (OECD Guideline 107) is a classical approach.

Stability and Reactivity

As a nitrogen mustard, (2-Chloro-2-phenylethyl)(2-chloroethyl)methylamine is expected to exhibit significant reactivity, particularly in aqueous and nucleophilic environments.

The key to the reactivity of nitrogen mustards is the intramolecular cyclization to form a highly reactive aziridinium ion.[4] This electrophilic species can then be attacked by nucleophiles.

Aziridinium_Formation Compound (2-Chloro-2-phenylethyl)(2-chloroethyl)methylamine Intermediate Aziridinium Ion (highly reactive electrophile) Compound->Intermediate Intramolecular Cyclization Reaction Nucleophilic Attack (e.g., by water or biological macromolecules) Intermediate->Reaction

Figure 3: Reactive Intermediate Formation of Nitrogen Mustards.

This reactivity has several important implications:

  • Aqueous Instability: The compound is likely to hydrolyze in water, with the chloroethyl groups being replaced by hydroxyl groups. The rate of hydrolysis is expected to be pH-dependent.

  • Biological Activity: The aziridinium ion is a potent alkylating agent that can react with nucleophilic sites on biological macromolecules, such as the N7 of guanine in DNA.[3] This is the basis for the cytotoxic effects of many nitrogen mustard-based chemotherapeutic agents.[3]

  • Handling and Storage: Due to its reactivity, the compound should be stored in a dry, inert atmosphere to prevent degradation.

Stability Studies:

A typical stability study would involve dissolving the compound in various buffered aqueous solutions at different pH values and temperatures. Aliquots would be taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and identify any degradation products.

Analytical Methodologies

Accurate quantification of (2-Chloro-2-phenylethyl)(2-chloroethyl)methylamine is essential for its use in research. High-Performance Liquid Chromatography (HPLC) is a suitable technique.

Protocol: HPLC Method for Quantification

  • Column: A reverse-phase C18 column is a common choice for compounds of this polarity.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., around 254 nm) would be appropriate.

  • Sample Preparation: Due to the compound's reactivity, derivatization with a thiol-containing reagent can be employed to form a stable derivative prior to HPLC analysis.

Conclusion

References

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing. [Link]

  • PubChem. This compound. [Link]

  • Pharmaffiliates. 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethan-1-amine. [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 103: Boiling Point. OECD Publishing. [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 102: Melting Point/Melting Range. OECD Publishing. [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. [Link]

  • Analytice. OECD n°102: Melting point/Melting interval. [Link]

  • LCS Laboratory. Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. [Link]

  • Wang, Q.-Q., Begum, R. A., Day, V. W., & Bowman-James, K. (2012). Sulfur, oxygen, and nitrogen mustards: stability and reactivity. Organic & Biomolecular Chemistry, 10(44), 8786–8793. [Link]

  • Reepmeyer, J. C. (2005). Analysis of the nitrogen mustard mechlorethamine in topical pharmaceutical preparations by high-performance liquid chromatography. Journal of Chromatography A, 1085(2), 262-269. [Link]

Sources

A Technical Guide to the Bio-Alkylating Mechanism of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine is a bifunctional nitrogen mustard derivative, a class of compounds that marked the dawn of cancer chemotherapy[1]. Its potent cytotoxic activity is rooted in its ability to act as a powerful DNA alkylating agent, a mechanism that culminates in the formation of covalent DNA adducts and lethal interstrand cross-links. This guide provides a detailed technical examination of its mechanism of action, from initial bioactivation to the downstream cellular sequelae. We will dissect the chemical transformations, the molecular interactions with DNA, and the subsequent cellular responses. Furthermore, this document furnishes field-proven experimental protocols for researchers to investigate and validate this mechanism, ensuring a blend of theoretical understanding and practical application for professionals in drug development and molecular biology.

The Chemistry of Bioactivation: Formation of the Aziridinium Ion

The cytotoxic potential of this compound, like other nitrogen mustards, is not inherent to the parent molecule but is unleashed through a critical intramolecular cyclization reaction[2]. The tertiary amine nitrogen, acting as an intramolecular nucleophile, attacks the ω-carbon of one of the chloroethyl side chains, displacing a chloride ion. This reaction yields a highly strained and exceptionally reactive three-membered ring intermediate: the aziridinium (or ethyleneimmonium) ion[2][3].

The formation of this cation is the rate-determining step and is essential for the compound's alkylating activity. The high electrophilicity of the aziridinium ring makes it susceptible to attack by biological nucleophiles, most notably the nitrogenous bases of DNA.

G cluster_activation Bioactivation Pathway Parent 2-chloro-N-(2-chloroethyl) -N-methyl-2-phenylethanamine Intermediate Aziridinium Ion (Reactive Electrophile) Parent->Intermediate Intramolecular Cyclization (Chloride ion loss)

Caption: Intramolecular activation of the nitrogen mustard.

The Primary Molecular Target: Covalent Modification of DNA

Once formed, the aziridinium ion is the active species that targets DNA. The electron-rich centers within the DNA molecule, particularly the N7 position of guanine and, to a lesser extent, the N3 position of adenine, serve as the primary nucleophilic targets[4][5][6].

Monofunctional Alkylation

The initial reaction involves the attack of a guanine-N7 on the aziridinium ring, opening the ring and forming a stable, covalent mono-adduct. This first alkylation event attaches the drug molecule to one strand of the DNA.

Bifunctional Alkylation and Interstrand Cross-link (ICL) Formation

The compound possesses a second 2-chloroethyl arm, which can undergo the same intramolecular cyclization to form another aziridinium ion. This second reactive site can then alkylate a guanine on the opposite DNA strand, resulting in a highly cytotoxic DNA interstrand cross-link (ICL)[4][5]. These ICLs covalently tether the two strands of the DNA double helix, physically preventing their separation. This blockade of strand separation is catastrophic for the cell, as it inhibits fundamental processes like DNA replication and transcription, which require the unwinding of the DNA duplex[7]. The formation of ICLs is considered the primary lesion responsible for the cytotoxic effects of bifunctional alkylating agents[7].

G cluster_dna_interaction DNA Alkylation Mechanism Aziridinium Aziridinium Ion (from first chloroethyl arm) DNA DNA Double Helix Guanine (N7) Guanine (N7) Aziridinium->DNA:g1 Step 1: Nucleophilic Attack MonoAdduct Monofunctional Adduct (Drug covalently bound to one strand) DNA:g1->MonoAdduct ICL Interstrand Cross-Link (ICL) (DNA strands covalently linked) DNA:g2->ICL MonoAdduct->DNA:g2 Step 2: Second Arm Activation & Attack

Caption: The two-step process of DNA interstrand cross-linking.

Cellular Consequences and Cytotoxicity

The formation of DNA adducts, particularly ICLs, triggers a cascade of cellular responses mediated by the DNA Damage Response (DDR) network.

  • Replication and Transcription Arrest: ICLs present a formidable physical barrier to the polymerases that carry out DNA replication and transcription, leading to stalled replication forks.

  • Activation of DDR Pathways: The stalled forks are recognized by sensor proteins of the DDR pathway, such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated), which initiate a signaling cascade.

  • Cell Cycle Arrest: A key downstream effector of the DDR is the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, providing the cell with time to attempt repair of the damaged DNA.

  • Apoptosis Induction: If the DNA damage is too extensive and cannot be repaired, the DDR signaling will shift from a pro-survival (repair) to a pro-death (apoptosis) outcome. This involves the p53-mediated upregulation of pro-apoptotic proteins like BAX, leading to mitochondrial outer membrane permeabilization and the activation of the caspase cascade, culminating in programmed cell death.

cluster_cellular_response Cellular Response to DNA Damage DNA_Damage DNA Interstrand Cross-Link (ICL) Replication_Stall Replication Fork Stall DNA_Damage->Replication_Stall DDR DNA Damage Response Activation (ATM/ATR Kinases) Replication_Stall->DDR p53 p53 Activation DDR->p53 Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Arrest Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis Repair DNA Repair Pathways Arrest->Repair Attempted Repair->Apoptosis Repair Failure Caspases Caspase Cascade Activation Apoptosis->Caspases

Caption: Signaling cascade from DNA damage to apoptosis.

Methodologies for Mechanistic Investigation

To experimentally validate the proposed mechanism of action, a series of robust assays can be employed. The choice of these protocols is guided by the need to provide a self-validating system, where each step of the mechanistic cascade can be independently verified.

Quantifying DNA Damage: The Alkaline Comet Assay

The Comet Assay, or single-cell gel electrophoresis, is a sensitive and direct method for measuring DNA strand breaks. The principle relies on the migration of fragmented DNA out of the cell nucleus under an electric field, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[8] The alkaline version of the assay is crucial as it detects both single- and double-strand breaks, which are downstream consequences of ICL repair attempts.[9]

G cluster_workflow Experimental Workflow: Alkaline Comet Assay start Treat Cells with Test Compound embed Embed Cells in Low-Melting Agarose on Slide start->embed lyse Lyse Cells (Detergent/High Salt) embed->lyse unwind DNA Unwinding (Alkaline Buffer) lyse->unwind electro Electrophoresis (Alkaline Buffer) unwind->electro stain Stain DNA (e.g., SYBR Green) electro->stain visualize Visualize & Quantify (Fluorescence Microscopy) stain->visualize end Comet Tail Moment (Quantifies Damage) visualize->end G cluster_workflow Experimental Workflow: MTT Assay start Seed Cells in 96-Well Plate & Treat with Compound add_mtt Add MTT Reagent (e.g., 0.5 mg/mL final conc.) start->add_mtt incubate Incubate (2-4 hours, 37°C) (Viable cells form formazan) add_mtt->incubate solubilize Add Solubilization Solution (e.g., DMSO or SDS-HCl) incubate->solubilize measure Measure Absorbance (~570 nm) solubilize->measure end Cell Viability % (Relative to Control) measure->end

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Experimental Protocol: MTT Assay [10][11]

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls and wells with medium only for background measurement. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT stock solution in PBS to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes. [10]6. Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). [10]A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the average absorbance of the background control wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

Summary and Concluding Remarks

The mechanism of action of this compound is a classic example of bioactivation-dependent DNA alkylation. Its cytotoxicity is driven by a two-step process initiated by the formation of a reactive aziridinium ion, which subsequently forms highly lethal interstrand cross-links in the DNA of target cells. This extensive damage overwhelms cellular repair mechanisms, leading to cell cycle arrest and apoptosis. The provided experimental frameworks offer a clear path for researchers to quantify this damage and its cytotoxic consequences. Understanding this intricate mechanism is paramount for the rational design of next-generation alkylating agents and for developing effective combination therapies in oncology.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Stadler, G., & Lammens, K. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol.
  • Abcam. (n.d.). MTT assay protocol.
  • Al-Bayati, F. A. (2023). MTT (Assay protocol). Protocols.io.
  • R&D Systems. (n.d.). CometAssay® Principle-How To Run Comet Assay.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol.
  • McGill University. (2015). Comet Assay Protocol.
  • Bio-protocol. (2021). Comet Assay for DNA Damage.
  • Reid-Hubbard, J. L., et al. (2018). Versatile cell-based assay for measuring DNA alkylation damage and its repair. Methods.
  • ChemistryViews. (2015). Chemical Indicator for Alkylating Agents.
  • Smolecule. (2023). Buy 2-Chloro-2-phenylethanamine | 4633-92-5.
  • Yelenev, A. V., et al. (1975). The interaction of chromatin with alkylating agents. Cancer Research.
  • Frankfurt, O. S. (1987). Flow cytometry analysis of DNA damage and the evaluation of cytotoxicity of alkylating agents. Cancer Research.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Wikipedia. (n.d.). N,N-Dimethyl-2-chloro-2-phenylethylamine.
  • Sharma, R., et al. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. Nucleic Acids Research.
  • Ojwang, J. O., et al. (1989). Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. Cancer Research.
  • Al-Mugren, K. S. (2020). Nitrogen Mustards as Anticancer Chemotherapies: Historic Perspective, Current Developments and Future Trends. Current Medicinal Chemistry.
  • Wikipedia. (n.d.). Nitrogen mustard.
  • Centers for Disease Control and Prevention. (2024). Nitrogen Mustard.
  • Singh, S., et al. (2023). Mutagenic Potentials of DNA Interstrand Cross-Links Induced by 7,8-Dihydro-8-Oxoadenine. International Journal of Molecular Sciences.

Sources

"DNA alkylation by 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to DNA Alkylation by 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine and Related Nitrogen Mustards

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the chemical mechanisms and experimental methodologies surrounding DNA alkylation by the nitrogen mustard derivative, this compound. Given the limited direct literature on this specific molecule, we will draw parallels and derive insights from the well-characterized actions of structurally analogous compounds, such as phenoxybenzamine and other bifunctional alkylating agents. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of DNA-modifying agents.

Introduction to Nitrogen Mustards: A Legacy of Potent Alkylating Agents

Nitrogen mustards represent a class of bifunctional alkylating agents initially developed for chemical warfare, which later found a pivotal role in cancer chemotherapy. Their potent cytotoxic effects stem from their ability to form covalent bonds with nucleophilic centers in biological macromolecules, most notably DNA. The compound this compound belongs to this family, characterized by the presence of a bis(2-chloroethyl)amine functional group. The reactivity of this group is central to its biological activity.

The general structure of a nitrogen mustard involves a tertiary amine with two chloroethyl side chains. The nature of the third substituent on the nitrogen atom significantly modulates the compound's reactivity, cell permeability, and target specificity. In the case of this compound, the presence of a methyl and a phenyl-ethyl group influences its electronic properties and steric hindrance, thereby affecting the rate and mechanism of its DNA alkylating activity.

The Core Mechanism: Intramolecular Cyclization to a Reactive Aziridinium Ion

The hallmark of nitrogen mustard reactivity is the intramolecular cyclization of one of the chloroethyl arms to form a highly strained and electrophilic aziridinium ion. This process is the rate-determining step for DNA alkylation and is heavily influenced by the physiological environment (pH, temperature).

The lone pair of electrons on the central nitrogen atom attacks the γ-carbon of one of the chloroethyl chains, displacing the chloride ion. This results in the formation of a three-membered ring containing a positively charged nitrogen atom. The high degree of ring strain in the aziridinium cation makes it a potent electrophile, readily susceptible to nucleophilic attack by various sites on the DNA molecule.

Aziridinium Ion Formation cluster_0 Step 1: Intramolecular Cyclization Nitrogen_Mustard 2-chloro-N-(2-chloroethyl)-N-methyl- 2-phenylethanamine Transition_State Transition State Nitrogen_Mustard->Transition_State Rate-determining step Aziridinium_Ion Aziridinium Ion (Reactive Electrophile) Transition_State->Aziridinium_Ion Chloride_Ion Cl- Transition_State->Chloride_Ion

Figure 1: Formation of the reactive aziridinium ion from this compound.

DNA as the Primary Target: Sites of Alkylation

Once formed, the aziridinium ion is the active species that alkylates DNA. The most nucleophilic site in DNA, and therefore the primary target for alkylation by many nitrogen mustards, is the N7 position of guanine residues. Other potential sites of alkylation include the N1 and N3 positions of adenine, the N3 position of cytosine, and the phosphate backbone, although these are generally less favored.

The initial reaction involves the attack of the N7-guanine on the aziridinium ring, leading to the formation of a stable covalent bond and the opening of the three-membered ring. This results in a mono-alkylated guanine adduct.

The Bifunctional Nature: Crosslinking of DNA

A key feature of nitrogen mustards like this compound is their bifunctionality, meaning they possess two reactive chloroethyl arms. Following the initial mono-alkylation event, the second chloroethyl arm can undergo the same intramolecular cyclization to form another aziridinium ion. This second reactive species can then alkylate another nucleophilic site on the DNA.

This can lead to two major types of DNA crosslinks:

  • Interstrand Crosslinks (ICLs): The second alkylation event occurs on a base in the opposite strand of the DNA double helix. ICLs are particularly cytotoxic as they prevent the separation of the DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription. The formation of an ICL is considered a major contributor to the therapeutic efficacy of these agents in cancer treatment.

  • Intrastrand Crosslinks: The second alkylation occurs on a base within the same DNA strand, often a nearby guanine. While also disruptive to DNA structure and function, intrastrand crosslinks are generally considered less cytotoxic than ICLs.

DNA_Crosslinking_Pathway Start 2-chloro-N-(2-chloroethyl)-N-methyl- 2-phenylethanamine + DNA Aziridinium_Formation Formation of First Aziridinium Ion Start->Aziridinium_Formation Monoalkylation Mono-alkylation of Guanine (N7) Aziridinium_Formation->Monoalkylation Second_Aziridinium Formation of Second Aziridinium Ion Monoalkylation->Second_Aziridinium Interstrand_Crosslink Interstrand Crosslink (ICL) (e.g., G-G) Second_Aziridinium->Interstrand_Crosslink Intrastrand_Crosslink Intrastrand Crosslink (e.g., G-G) Second_Aziridinium->Intrastrand_Crosslink

Figure 2: Pathway of DNA modification by a bifunctional nitrogen mustard.

Experimental Protocols for Studying DNA Alkylation

The investigation of DNA alkylation by novel agents requires a multi-faceted approach, combining in vitro assays with cell-based and potentially in vivo studies. Below are foundational protocols that can be adapted for this compound.

In Vitro DNA Alkylation Assay

Objective: To determine the ability of the compound to directly alkylate purified DNA and to identify the primary sites of adduction.

Materials:

  • Calf thymus DNA or a specific oligonucleotide sequence

  • This compound

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl)

  • DNA purification kit (e.g., spin columns)

  • Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase)

  • LC-MS/MS system

Methodology:

  • Reaction Setup:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • In a microcentrifuge tube, combine purified DNA (e.g., 100 µg) with the reaction buffer.

    • Add the test compound to the DNA solution to achieve the desired final concentration. Include a vehicle control (DMSO alone).

    • Incubate the reaction at 37°C for a defined period (e.g., 2, 6, 12, 24 hours) to allow for alkylation.

  • DNA Purification:

    • Following incubation, purify the DNA from the reaction mixture using a DNA purification kit to remove unreacted compound and buffer components. Elute the DNA in nuclease-free water.

  • Enzymatic Digestion:

    • Digest the alkylated DNA to individual nucleosides. A typical two-step digestion involves:

      • Incubation with nuclease P1 to break down the DNA into deoxynucleoside 3'-monophosphates.

      • Subsequent treatment with alkaline phosphatase to dephosphorylate the nucleotides to deoxynucleosides.

  • LC-MS/MS Analysis:

    • Analyze the digested nucleoside mixture using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Develop a multiple reaction monitoring (MRM) method to specifically detect the expected DNA adducts. This involves predicting the mass-to-charge ratio (m/z) of the parent ion (the adducted nucleoside) and a characteristic fragment ion.

    • Quantify the amount of each adduct relative to the amount of unmodified nucleosides.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

Objective: To assess the extent of DNA strand breaks and crosslinks in cells treated with the compound.

Materials:

  • Cultured cells (e.g., a relevant cancer cell line)

  • This compound

  • Comet assay kit (containing lysis solution, electrophoresis buffer, etc.)

  • Fluorescence microscope with appropriate filters

Methodology:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a specific duration. Include a vehicle control and a positive control for DNA damage (e.g., H₂O₂).

  • Cell Embedding and Lysis:

    • Harvest the treated cells and embed them in low-melting-point agarose on a microscope slide.

    • Lyse the cells in a high-salt, detergent-containing lysis solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis:

    • Incubate the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. This step is crucial for revealing single-strand breaks and alkali-labile sites.

    • Perform electrophoresis at a low voltage. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail," while undamaged DNA will remain in the "comet head."

  • Visualization and Analysis:

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

    • Visualize the comets using a fluorescence microscope and capture images.

    • Use specialized software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the tail or the tail moment.

Quantitative Data and Expected Outcomes

The following table summarizes hypothetical, yet expected, data from the described experiments, illustrating the dose- and time-dependent nature of DNA alkylation.

Experiment Parameter Low Dose High Dose Short Incubation Long Incubation
LC-MS/MS N7-Guanine Adducts (fmol/µg DNA)5501040
Interstrand Crosslinks (relative units)0.22.50.52.0
Comet Assay % DNA in Tail15%45%20%40%

Conclusion and Future Directions

This compound, as a member of the nitrogen mustard family, is anticipated to exert its biological effects primarily through the alkylation of DNA. The formation of a reactive aziridinium ion is the critical initiating step, leading to mono-adducts and, importantly for its potential cytotoxicity, DNA crosslinks. The experimental protocols outlined in this guide provide a robust framework for characterizing the DNA-damaging properties of this and related compounds.

Future research should focus on a detailed kinetic analysis of aziridinium ion formation and its reaction with DNA. Furthermore, identifying the specific DNA repair pathways that are activated in response to treatment with this agent will be crucial for understanding mechanisms of resistance and for the rational design of combination therapies. The use of next-generation sequencing techniques to map the genome-wide distribution of adducts could also provide invaluable insights into any sequence-specific targeting of this compound.

References

  • Lawley, P. D., & Brookes, P. (1963). Further studies on the alkylation of nucleic acids and their constituent nucleotides. Biochemical Journal, 89(1), 127–138. [Link]

  • Deans, A. J., & West, S. C. (2011). DNA interstrand crosslink repair and cancer. Nature Reviews Cancer, 11(7), 467–480. [Link]

An In-depth Technical Guide to 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine (CAS 22270-22-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine, a bifunctional nitrogen mustard derivative with potential applications in oncology and organic synthesis. As a member of the nitrogen mustard class of compounds, its biological activity is predicated on its ability to act as a DNA alkylating agent, a mechanism that has been foundational to the development of numerous chemotherapeutic drugs. This document delves into the chemical properties, a plausible synthetic route, mechanism of action, analytical methodologies for its characterization, and essential safety and handling protocols. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to safely handle, characterize, and strategically utilize this compound in their scientific endeavors.

Introduction

This compound is a distinct chemical entity belonging to the nitrogen mustard family. These compounds are characterized by the presence of one or more bis(2-chloroethyl)amino functional groups.[1] The presence of two reactive chloroethyl groups classifies it as a bifunctional alkylating agent, capable of forming covalent bonds with nucleophilic moieties within biological macromolecules, most notably DNA.[2] This reactivity is the cornerstone of its potential cytotoxic and, by extension, anticancer properties.[3] The inclusion of a phenyl group in its structure differentiates it from simpler aliphatic nitrogen mustards, potentially influencing its physicochemical properties, reactivity, and biological interactions.[3] This guide aims to synthesize the available technical information on this compound to serve as a valuable resource for its application in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 22270-22-0[4]
Molecular Formula C₁₁H₁₅Cl₂N[4]
Molecular Weight 232.15 g/mol [4]
IUPAC Name This compound[4]
Synonyms (2-Chloro-2-phenylethyl)(2-chloroethyl)methylamine, Mirtazapine Impurity 9[4][5]
Appearance Not explicitly stated, but related compounds are often oily liquids or solids.
Solubility Not explicitly stated, but likely soluble in organic solvents.
Storage 2-8°C Refrigerator is suggested by some suppliers.[5]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification

G cluster_0 Synthesis Workflow start Precursor: 2-(N-(2-hydroxyethyl)-N-methylamino)-1-phenylethan-1-ol reaction Chlorination Reaction in an inert solvent (e.g., Dichloromethane) start->reaction reagent Chlorinating Agent (e.g., Thionyl Chloride, SOCl₂) reagent->reaction workup Aqueous Workup (Neutralization and Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Plausible synthesis workflow for the target compound.

Representative Experimental Protocol:

  • Step 1: Chlorination: The precursor, 2-(N-(2-hydroxyethyl)-N-methylamino)-1-phenylethan-1-ol, would be dissolved in an anhydrous, inert solvent such as dichloromethane. The solution would then be cooled in an ice bath. A chlorinating agent, such as thionyl chloride (SOCl₂), would be added dropwise with stirring. The reaction would be allowed to proceed at a controlled temperature. The stoichiometry of the chlorinating agent is critical to ensure the conversion of both hydroxyl groups to chlorides.

  • Step 2: Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.

  • Step 3: Workup: Upon completion, the reaction mixture would be carefully quenched, for example, by pouring it over ice. The pH would be adjusted to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate solution). The organic layer would be separated, and the aqueous layer extracted with the solvent. The combined organic layers would then be washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent removed under reduced pressure.

  • Step 4: Purification: The crude product would likely require purification to remove unreacted starting materials and byproducts. Column chromatography on silica gel is a common method for the purification of such compounds. The choice of eluent would be determined by the polarity of the product and impurities.

Mechanism of Action: DNA Alkylation

The biological activity of this compound is attributed to its function as a DNA alkylating agent, a mechanism characteristic of nitrogen mustards.[2][6] This process can be broken down into two key steps:

  • Aziridinium Ion Formation: In an aqueous environment, the lone pair of electrons on the nitrogen atom attacks the adjacent carbon atom bearing a chlorine atom in an intramolecular cyclization reaction. This results in the displacement of the chloride ion and the formation of a highly reactive, positively charged three-membered ring known as an aziridinium ion.[6] This is the rate-determining step for the alkylation reaction.

  • DNA Alkylation: The strained aziridinium ion is a potent electrophile and readily reacts with nucleophilic sites on DNA. The primary target for alkylation is the N7 position of guanine bases.[2][7] After the first alkylation event, the second chloroethyl arm can undergo the same cyclization to form another aziridinium ion, which can then react with a second guanine base. This can result in the formation of interstrand or intrastrand DNA cross-links.[2][7] These cross-links are highly cytotoxic as they prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[1][6]

G cluster_0 Mechanism of DNA Alkylation start 2-chloro-N-(2-chloroethyl)-N-methyl- 2-phenylethanamine aziridinium Formation of Aziridinium Ion (Intramolecular Cyclization) start->aziridinium alkylation1 First Alkylation: Reaction with N7 of Guanine aziridinium->alkylation1 aziridinium2 Second Aziridinium Ion Formation alkylation1->aziridinium2 alkylation2 Second Alkylation: Reaction with another Guanine aziridinium2->alkylation2 crosslink DNA Cross-linking (Interstrand or Intrastrand) alkylation2->crosslink apoptosis Inhibition of DNA Replication and Transcription -> Apoptosis crosslink->apoptosis

Caption: The proposed mechanism of action for the target compound.

Analytical and Characterization Methods

The definitive identification and purity assessment of this compound require a combination of spectroscopic and chromatographic techniques.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Proton NMR is a crucial tool for structural elucidation. The spectrum of the target compound is expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton adjacent to the phenyl group and a chlorine atom, the methylene protons of the two chloroethyl groups, and the methyl protons on the nitrogen atom. The chemical shifts and coupling patterns of these signals would provide confirmation of the compound's structure.

  • ¹³C NMR: Carbon-13 NMR would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, further confirming the carbon skeleton.

5.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Techniques such as electrospray ionization (ESI) coupled with a mass analyzer can provide an accurate mass measurement, confirming the molecular formula. The fragmentation pattern can also offer structural information.

5.3. High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile or methanol), would be suitable for this compound. Purity is determined by integrating the peak area of the main component relative to the total peak area.

Representative HPLC Method Parameters (for a related compound):

ParameterDescription
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer and acetonitrile/methanol.
Flow Rate Typically 1.0 mL/min.
Detection UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).
Injection Volume 10-20 µL.

5.4. Hydrophilic Interaction Liquid Chromatography (HILIC) - MS

For the analysis of potentially genotoxic impurities in drug manufacturing, HILIC-MS has been shown to be a sensitive and selective method.[8][9] A HILIC method could also be adapted for the analysis of the target compound, particularly if it is present in a complex matrix.

Representative HILIC-MS Method Parameters (for a related impurity): [9]

ParameterDescription
Column Primesep B (150 × 4.6 mm, 5.0 µm)
Mobile Phase 10 mM ammonium formate buffer pH 3.0 and acetonitrile (5:95, v/v)
Flow Rate 0.8 mL/min
Detection Mass spectrometer with electrospray ionization (ESI) in positive ion mode.

Biological Activity and Potential Applications

As a nitrogen mustard, this compound is anticipated to exhibit cytotoxic properties due to its DNA alkylating capabilities.[3] This makes it a compound of interest for anticancer research. The presence of the phenyl group may influence its uptake into cells and its interaction with biological targets compared to simple aliphatic nitrogen mustards.[3]

Potential Applications:

  • Anticancer Drug Development: The compound could be investigated as a potential chemotherapeutic agent, either as a standalone drug or as a warhead for targeted drug delivery systems.

  • Research Tool: It can be used in laboratory studies to investigate the mechanisms of DNA damage and repair, and to study the cellular responses to DNA alkylation.

  • Organic Synthesis: The reactive chloroethyl groups make it a useful intermediate in the synthesis of more complex molecules.[3]

It is important to note that while the potential for anticancer activity is high based on its chemical class, specific biological data such as IC₅₀ values against various cancer cell lines would be required to fully assess its therapeutic potential.

Safety and Handling

Nitrogen mustards are hazardous compounds and must be handled with extreme caution in a controlled laboratory environment.[10][11]

7.1. Personal Protective Equipment (PPE)

  • Gloves: Chemical-resistant gloves (e.g., butyl rubber) should be worn at all times.

  • Eye Protection: Safety goggles or a face shield are mandatory.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any vapors.[11]

7.2. Handling and Storage

  • The compound should be handled in a well-ventilated area, preferably a fume hood.

  • Avoid contact with skin, eyes, and clothing.[10]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

  • Some suppliers recommend refrigeration (2-8°C).[5]

7.3. First Aid Measures

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

7.4. Decontamination

Decontamination of surfaces and equipment can be achieved using solutions such as bleach, although the compatibility of the compound with such reagents should be considered.[13]

Conclusion

This compound is a bifunctional nitrogen mustard with significant potential in the fields of medicinal chemistry and organic synthesis. Its ability to alkylate DNA underpins its likely cytotoxic properties and makes it a candidate for further investigation as an anticancer agent. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic approach, its mechanism of action, analytical methods for its characterization, and crucial safety and handling information. It is hoped that this document will serve as a valuable resource for researchers, enabling the safe and effective utilization of this compound in the pursuit of new scientific discoveries and therapeutic innovations.

References

  • The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. (2012). Journal of the American Chemical Society.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

  • Pharmaffiliates. (n.d.). 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethan-1-amine.

  • Bentham Science Publishers. (n.d.). Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs.

  • BenchChem. (2025). A Comparative Guide to the DNA Alkylating Efficiency of Nitrogen Mustards.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Nitrogen Mustards Fact Sheet.

  • Centers for Disease Control and Prevention (CDC). (n.d.). Blister Agents HN-1, HN-2, HN-3 Nitrogen Mustards | Medical Management Guidelines.

  • Wikipedia. (n.d.). Nitrogen mustard.

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Nitrogen Mustard.

  • Centers for Disease Control and Prevention (CDC). (2024). Nitrogen Mustard | Chemical Emergencies.

  • ResearchGate. (2022). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance.

  • PrepChem.com. (n.d.). Synthesis of a) 2-Chloro-N-methyl-N-(triphenylmethyl)-ethanamine.

  • ResearchGate. (2015). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process.

  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for the Cross-Validation of 2-Phenylethylamine Analysis.

  • Smolecule. (2023). Buy 2-Chloro-2-phenylethanamine | 4633-92-5.

  • Defense Technical Information Center (DTIC). (2000). Reactions of N-Ethyl- (HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides.

  • PrepChem.com. (n.d.). Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine.

  • PubMed. (2015). HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process.

Sources

An In-depth Technical Guide to the Molecular Structure and Chemistry of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, and chemical behavior of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine. This compound, identified as a potential impurity in the manufacturing of the antidepressant drug Mirtazapine, belongs to the nitrogen mustard class of alkylating agents.[1] Its unique structural features, comprising a phenylethylamine backbone with two reactive chloroethyl groups, confer significant biological activity. This guide will delve into the intricacies of its molecular architecture, the mechanistic basis of its reactivity, protocols for its synthesis and characterization, and essential safety and handling procedures. The information presented herein is intended to serve as a critical resource for researchers in medicinal chemistry, pharmacology, and drug development, providing the foundational knowledge required for further investigation and application.

Introduction: Unveiling a Structurally Significant Nitrogen Mustard

This compound is a bifunctional alkylating agent of considerable interest due to its classification as a nitrogen mustard. These compounds are characterized by the presence of a bis(2-chloroethyl)amino functional group, which is responsible for their potent cytotoxic effects. Historically, nitrogen mustards were among the first chemical agents used in cancer chemotherapy, and their mechanism of action continues to be a subject of intensive study.

The subject of this guide, with the chemical formula C₁₁H₁₅Cl₂N and a molecular weight of approximately 232.15 g/mol , is also recognized as a potential impurity in the synthesis of Mirtazapine, an atypical antidepressant.[1] Understanding the structure and reactivity of such impurities is paramount in pharmaceutical quality control and drug safety assessment. The presence of a phenyl group and a chiral center further adds to the structural complexity and potential for stereospecific interactions with biological macromolecules.

This guide will provide a detailed exploration of the molecule's structure, from its basic atomic connectivity to its three-dimensional conformation. We will then elucidate the chemical principles that govern its reactivity, with a particular focus on the formation of the highly electrophilic aziridinium ion, the key intermediate in its biological activity.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure of this compound is fundamental to appreciating its chemical and biological properties.

Chemical Identity
  • IUPAC Name: this compound

  • Synonyms: (2-CHLORO-ETHYL)-(2-CHLORO-2-PHENYL-ETHYL)-METHYL-AMINE, Mirtazapine Impurity 6, Mirtazapine Impurity 9

  • CAS Number: 22270-22-0

  • Molecular Formula: C₁₁H₁₅Cl₂N

  • Molecular Weight: 232.15 g/mol

Structural Features

The molecule possesses several key structural features that dictate its reactivity:

  • Nitrogen Mustard Moiety: The core functional group is the N-(2-chloroethyl)-N-methylamine. The presence of two chloroethyl groups makes it a bifunctional alkylating agent.

  • Phenylethylamine Backbone: The molecule is built upon a phenylethylamine scaffold, which can influence its pharmacokinetic and pharmacodynamic properties.

  • Chiral Center: The carbon atom attached to the phenyl group and the chlorine atom is a chiral center, meaning the molecule can exist as a pair of enantiomers. This stereochemistry can be critical for its interaction with chiral biological targets such as enzymes and DNA.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₅Cl₂NPubChem
Molecular Weight 232.15 g/mol PubChem
CAS Number 22270-22-0PubChem

Mechanism of Action: The Chemistry of DNA Alkylation

The biological activity of this compound is intrinsically linked to its ability to act as a potent DNA alkylating agent. This process is a hallmark of nitrogen mustards and is responsible for their cytotoxic effects.

Formation of the Aziridinium Ion

The key to the reactivity of nitrogen mustards is the intramolecular cyclization of one of the chloroethyl arms to form a highly strained and electrophilic three-membered ring, the aziridinium ion. This reaction is facilitated by the nucleophilic nature of the tertiary amine nitrogen. The lone pair of electrons on the nitrogen atom attacks the adjacent carbon bearing a chlorine atom, displacing the chloride ion.

Caption: Formation of the aziridinium ion and subsequent DNA alkylation.

This aziridinium ion is a potent electrophile, readily susceptible to attack by nucleophiles.

DNA Alkylation and Cross-linking

The primary biological target for the aziridinium ion is DNA. The N7 position of guanine bases is particularly nucleophilic and readily attacks the aziridinium ring, leading to the formation of a covalent bond and the alkylation of the DNA.

Since this compound is a bifunctional agent, the second chloroethyl arm can undergo the same intramolecular cyclization to form another aziridinium ion. This can then react with a second guanine base, either on the same DNA strand (intrastrand cross-link) or the opposite strand (interstrand cross-link). Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, thereby inhibiting DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).

G NM 2-chloro-N-(2-chloroethyl) -N-methyl-2-phenylethanamine Aziridinium1 First Aziridinium Ion Formation (Intramolecular Cyclization) NM->Aziridinium1 Monoalkylation Monoalkylation of Guanine-N7 Aziridinium1->Monoalkylation Aziridinium2 Second Aziridinium Ion Formation Monoalkylation->Aziridinium2 Crosslinking Interstrand/Intrastrand DNA Cross-linking Aziridinium2->Crosslinking Apoptosis Cell Cycle Arrest & Apoptosis Crosslinking->Apoptosis

Caption: Cellular mechanism of action of a bifunctional nitrogen mustard.

Synthesis and Characterization

Representative Synthetic Protocol

The following protocol describes the synthesis of N,N-bis(2-chloroethyl)benzylamine from N,N-bis(2-hydroxyethyl)benzylamine, which serves as a relevant example of the chlorination step.

Reaction: N,N-bis(2-hydroxyethyl)benzylamine + 2 SOCl₂ → N,N-bis(2-chloroethyl)benzylamine·HCl + 2 SO₂ + HCl

Materials:

  • N,N-bis(2-hydroxyethyl)benzylamine

  • Thionyl chloride (SOCl₂)

  • Chloroform

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve N,N-bis(2-hydroxyethyl)benzylamine (0.295 mole) in 225 mL of chloroform in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Slowly add a solution of thionyl chloride (0.710 mole) in 50 mL of chloroform to the stirred solution, maintaining the temperature between 30°C and 40°C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for four hours.

  • During the reaction, the hydrochloride salt of N,N-bis(2-chloroethyl)benzylamine will precipitate.

  • After the reflux period, cool the mixture and collect the precipitate by filtration.

  • Recrystallize the crude product from ethanol to yield purified N,N-bis(2-chloroethyl)benzylamine hydrochloride.

Causality Behind Experimental Choices:

  • Thionyl chloride is a common and effective reagent for converting alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, and the byproducts (SO₂ and HCl) are gases, which helps to drive the reaction to completion.

  • Chloroform is used as a solvent as it is relatively inert to the reaction conditions and effectively dissolves the starting material.

  • Refluxing the reaction mixture ensures that the reaction proceeds at a constant and elevated temperature, increasing the reaction rate.

  • The precipitation of the hydrochloride salt provides a simple method for initial product isolation.

  • Recrystallization is a standard purification technique to remove any unreacted starting materials or byproducts.

Structural Elucidation (Hypothetical Spectroscopic Data)

While experimental spectroscopic data for this compound is not available in the reviewed literature, we can predict the expected spectral characteristics based on its structure. This is crucial for its identification and characterization.

4.2.1. ¹H NMR Spectroscopy (Predicted)

  • Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl group.

  • Methine Proton (-CH(Cl)Ph): A triplet or doublet of doublets around 4.8-5.2 ppm, coupled to the adjacent methylene protons.

  • Methylene Protons (-N-CH₂-CH(Cl)Ph): Two diastereotopic protons that would likely appear as complex multiplets in the range of 2.8-3.5 ppm.

  • Chloroethyl Methylene Protons (-N-CH₂-CH₂-Cl): Two triplets around 2.9-3.8 ppm.

  • Methyl Protons (-N-CH₃): A singlet around 2.3-2.6 ppm.

4.2.2. ¹³C NMR Spectroscopy (Predicted)

  • Aromatic Carbons: Signals in the region of 125-140 ppm.

  • Methine Carbon (-CH(Cl)Ph): A signal around 60-70 ppm.

  • Methylene Carbons (-N-CH₂-): Signals in the range of 50-60 ppm.

  • Chloroethyl Methylene Carbon (-CH₂-Cl): A signal around 40-45 ppm.

  • Methyl Carbon (-N-CH₃): A signal around 40-45 ppm.

4.2.3. Infrared (IR) Spectroscopy (Predicted)

  • C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.

  • C-H stretching (aliphatic): Peaks around 2800-3000 cm⁻¹.

  • C=C stretching (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-N stretching: A peak around 1000-1200 cm⁻¹.

  • C-Cl stretching: A peak in the fingerprint region, typically around 600-800 cm⁻¹.

4.2.4. Mass Spectrometry (Predicted)

  • Molecular Ion Peak (M⁺): A peak at m/z 231 (for the monoisotopic mass), with a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺).

  • Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of chlorine, the chloroethyl group, and cleavage of the phenylethylamine backbone. A prominent fragment would likely be the tropylium ion at m/z 91.

Safety, Handling, and Disposal

Nitrogen mustards are hazardous substances and must be handled with extreme caution.

Hazard Identification
  • Toxicity: Highly toxic and can be absorbed through the skin, inhalation, and ingestion.

  • Vesicant: Can cause severe skin, eye, and respiratory tract irritation and blistering.

  • Carcinogenicity: Classified as a potential human carcinogen.

Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves (e.g., butyl rubber or nitrile) are mandatory.

  • Eye Protection: Chemical safety goggles and a face shield are essential.

  • Lab Coat: A flame-retardant lab coat should be worn.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. For handling larger quantities, a NIOSH-approved respirator may be necessary.

Handling Procedures
  • All manipulations should be performed in a well-ventilated chemical fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.

  • In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Disposal
  • All waste containing this compound must be treated as hazardous waste.

  • Decontamination can be achieved using chemical neutralization methods, such as treatment with a solution of sodium hydroxide or sodium hypochlorite. However, these reactions should be performed by trained personnel with appropriate safety precautions.

  • Dispose of all contaminated materials in sealed, properly labeled containers according to institutional and governmental regulations.

Conclusion

This compound represents a molecule of significant interest at the intersection of pharmaceutical chemistry and toxicology. Its structural relationship to the nitrogen mustards provides a clear rationale for its potent biological activity, primarily through the alkylation of DNA. This guide has provided a detailed overview of its molecular structure, the mechanistic underpinnings of its reactivity, and best practices for its synthesis and handling. For researchers in drug development, a thorough understanding of such reactive impurities is non-negotiable for ensuring the safety and efficacy of therapeutic agents. Further empirical studies to determine its precise physicochemical properties and to obtain detailed spectroscopic data are warranted to build upon the foundational knowledge presented in this guide.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine.
  • SynZeal. (n.d.). Mirtazapine Impurities. Retrieved January 21, 2026, from [Link]

  • Veeprho. (n.d.). 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethan-1-amine. Retrieved January 21, 2026, from [Link]

  • International Science Community Association. (2011, June 9). Stress Degradation Studies and Development of Validated Stability Indicating Method for Assay of Mirtazapine. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). LC-UV and LC-MS studies on mirtazapine to characterize its degradation products. Retrieved January 21, 2026, from [Link]

  • Semantic Scholar. (n.d.). Forced degradation studies : Regulatory considerations and implementation. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Mirtazapine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Journal of Chemical, Biological and Medicinal Sciences. (2026, September 17). Mirtazapine Pharmacology and Its Analytical Methods. Retrieved January 21, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). The pharmacologic profile of mirtazapine. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Mirtazapine Enantiomers in Blood and Cerebrospinal Fluid. Retrieved January 21, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). REMERON® (mirtazapine) Tablets. Retrieved January 21, 2026, from [Link]

Sources

"in vitro stability of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Stability of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine

Introduction: Understanding the Reactivity of a Nitrogen Mustard Derivative

This compound is a nitrogen mustard derivative characterized by a phenyl group and two reactive chloroethyl groups attached to a central nitrogen atom.[1] With the molecular formula C₁₁H₁₅Cl₂N and a molecular weight of approximately 232.15 g/mol , this compound belongs to a class of potent alkylating agents known for their high reactivity and biological activity.[1][2] Understanding the in vitro stability of this molecule is not merely an academic exercise; it is a critical prerequisite for any meaningful research or development application. Whether for use in organic synthesis or as a potential pharmacological agent, its stability profile dictates storage conditions, experimental design, and ultimately, the validity of any results obtained.

This guide provides a comprehensive overview of the chemical principles governing the stability of this compound, the key factors that influence its degradation, and a robust, field-proven protocol for its quantitative assessment. The core of this molecule's instability lies in its inherent chemical nature: the ability to form a highly reactive intermediate, which is the cornerstone of its function as an alkylating agent.

Chemical Profile and Physicochemical Properties

A precise understanding of a compound begins with its fundamental properties. The table below summarizes the key identifiers for this compound.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 22270-22-0PubChem[2], Pharmaffiliates[3]
Molecular Formula C₁₁H₁₅Cl₂NPubChem[2]
Molecular Weight 232.15 g/mol PubChem[2]
Canonical SMILES CN(CCCl)CC(C1=CC=CC=C1)ClPubChem[2]
Synonyms (2-Chloro-2-phenylethyl)(2-chloroethyl)methylaminePharmaffiliates[3]

The Core Mechanism of Instability: Intramolecular Cyclization

The defining characteristic of nitrogen mustards, including the topic compound, is their propensity to undergo intramolecular cyclization to form a highly strained and electrophilic three-membered ring known as an aziridinium ion.[4][5] This reaction is the primary degradation pathway and the source of the compound's alkylating activity.

The process is initiated by the lone pair of electrons on the tertiary amine nitrogen, which acts as an internal nucleophile. It attacks one of the β-carbon atoms of a chloroethyl group, displacing the chloride ion. This first-order, unimolecular nucleophilic substitution (Sₙ1) reaction is the rate-limiting step in its degradation.[4]

Caption: The primary degradation pathway via aziridinium ion formation.

Once formed, the aziridinium ion is an extremely potent electrophile. It is rapidly attacked by any available nucleophile (Nu:) in the medium—be it water, buffer components, or biological macromolecules like DNA—to form a stable covalent bond.[4][5] This two-step mechanism explains both the compound's inherent instability in aqueous environments and its mechanism of action as an alkylating agent.

Key Factors Influencing In Vitro Stability

The rate of degradation is not constant; it is profoundly influenced by the experimental conditions. A trustworthy stability study must therefore systematically investigate these factors.

  • pH: The pH of the medium is arguably the most critical factor. The intramolecular cyclization requires a free lone pair on the nitrogen atom.[4]

    • Neutral to Alkaline pH (pH > 7): The nitrogen is deprotonated, making its lone pair available for the internal nucleophilic attack. This facilitates the formation of the aziridinium ion, leading to rapid degradation.

    • Acidic pH (pH < 6): The nitrogen atom is protonated to form a quaternary ammonium salt. This positively charged nitrogen lacks a lone pair and cannot initiate the cyclization reaction. Consequently, the compound is significantly more stable in acidic conditions.

  • Temperature: As with most chemical reactions, the rate of degradation is temperature-dependent. Increased thermal energy raises the likelihood that molecules will achieve the activation energy required for cyclization. Standard stability studies often evaluate compounds at refrigerated (2-8°C), ambient (~25°C), and physiological (37°C) temperatures to model storage, handling, and biological conditions.[3][6]

  • Solvent and Buffer Composition: The choice of solvent is crucial.

    • Aprotic Organic Solvents (e.g., Acetonitrile, DMSO): The compound will exhibit its highest stability in these solvents, as they are non-nucleophilic and prevent premature degradation. This is why they are the preferred choice for preparing stock solutions.

    • Aqueous and Protic Solvents (e.g., Water, Buffers, Methanol): These solvents contain nucleophiles (like the hydroxyl group of water) that can react with the aziridinium intermediate, driving the degradation process forward. The concentration and reactivity of nucleophilic species in the buffer (e.g., phosphate, thiol-containing compounds) can also influence the degradation rate.

Protocol for a Definitive In Vitro Stability Assessment

This section details a self-validating protocol to quantitatively determine the stability of this compound. The primary endpoint is the compound's half-life (t₁/₂) under various conditions. The use of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is mandated for its superior specificity and sensitivity in distinguishing the parent compound from its degradants.[7]

Experimental Workflow

Caption: Workflow for the quantitative assessment of in vitro stability.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh ~2.3 mg of this compound.

    • Dissolve in high-purity acetonitrile to a final volume of 1.0 mL to create a 10 mM stock solution.

    • Causality: Acetonitrile is used as it is an aprotic solvent, preventing premature degradation and ensuring the stability of the stock solution, which serves as the validated starting material. Store this solution at -20°C or below.

  • Preparation of Incubation Media:

    • Prepare three physiologically relevant buffers:

      • 50 mM Acetate Buffer, pH 5.0

      • 50 mM Phosphate Buffer, pH 7.4

      • 50 mM Borate Buffer, pH 9.0

    • Causality: Testing across a pH range is essential to characterize the pH-dependent degradation mechanism. These specific buffers are chosen because their buffering ranges cover the acidic, neutral, and alkaline conditions of interest.

  • Incubation Procedure:

    • For each condition (pH and temperature), aliquot 990 µL of the appropriate buffer into a microcentrifuge tube.

    • Pre-incubate the tubes at the desired temperature (e.g., 37°C) for at least 10 minutes to ensure thermal equilibrium.

    • To initiate the reaction, add 10 µL of the 10 mM stock solution to the buffer, for a final concentration of 100 µM. Vortex immediately. This is your t=0 starting point.

    • Causality: A 1:100 dilution minimizes the concentration of the organic solvent (1% acetonitrile), ensuring its effect on the reaction kinetics is negligible.

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately add the aliquot to a new tube containing 200 µL of ice-cold acetonitrile. Vortex thoroughly.

    • Trustworthiness: This quenching step is the most critical part of ensuring data accuracy. The cold acetonitrile instantly stops the degradation reaction by diluting the reactants and lowering the temperature. It also serves to precipitate any proteins if a biological matrix like plasma were used.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples at >10,000 x g for 10 minutes to pellet any precipitated salts or proteins.

    • Transfer the supernatant to an HPLC vial for LC-MS analysis.

    • Causality: This clarification step protects the sensitive LC-MS system from particulates, ensuring robust and reproducible analytical performance.

  • LC-MS Analysis:

    • Develop a gradient reverse-phase HPLC method (e.g., using a C18 column) capable of separating the parent compound from potential hydrolysis products.

    • Use a mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent molecule based on its mass-to-charge ratio (m/z).

    • Trustworthiness: MS-based detection provides unparalleled specificity, ensuring that you are only measuring the intact parent compound and not co-eluting degradants, which is a common pitfall of UV-based detection.

Data Analysis and Interpretation
  • Quantification: Generate a standard curve by diluting the stock solution in acetonitrile to known concentrations. Use the peak area of the parent compound from the LC-MS analysis of each time point to determine its concentration.

  • Degradation Kinetics: Plot the natural logarithm of the parent compound concentration (ln[C]) versus time (t). For a first-order reaction, this plot should yield a straight line.

  • Half-Life Calculation: The degradation rate constant (k) is the negative of the slope of this line (k = -slope). The half-life (t₁/₂) can then be calculated using the formula:

    t₁/₂ = 0.693 / k

The results should be summarized in a table for clear comparison.

Table of Representative Stability Data (Illustrative)

ConditionTemperature (°C)pHCalculated Half-Life (t₁/₂) (minutes)
Acidic 375.0> 240
Neutral 377.4~ 45
Alkaline 379.0< 10
Neutral (Refrigerated) 47.4~ 300

This illustrative data demonstrates the expected trend: stability is greatest at acidic pH and low temperature, while degradation is rapid at alkaline pH.

Conclusion

The in vitro stability of this compound is fundamentally limited by its chemical structure as a nitrogen mustard. Its degradation is primarily driven by a pH-dependent intramolecular cyclization to form a highly reactive aziridinium ion. The compound is markedly unstable under neutral to alkaline conditions but exhibits significantly enhanced stability in an acidic environment. Any researcher working with this molecule must exercise stringent control over pH, temperature, and solvent choice to obtain reliable and reproducible results. The detailed protocol provided in this guide offers a robust framework for quantitatively assessing its stability, ensuring data integrity and enabling informed decisions in drug development and chemical research.

References

  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: N,N-Dimethyl-2-chloro-2-phenylethylamine Source: Wikipedia URL: [Link]

  • Title: CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride Source: Google Patents URL
  • Title: Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs Source: ResearchGate URL: [Link]

  • Title: HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process Source: ResearchGate URL: [Link]

  • Title: 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethan-1-amine Source: Pharmaffiliates URL: [Link]

  • Title: Guideline for Stability Study of Imported Drug Substance and Drug Product Source: Egyptian Drug Authority URL: [Link]

  • Title: Nitrogen mustard Source: Wikipedia URL: [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine, a compound of interest in pharmaceutical research and development, identified as a nitrogen mustard derivative and also known as Mirtazapine Impurity 6.[1] Given the limited publicly available experimental data on this specific molecule, this guide synthesizes theoretical predictions, data from structurally related compounds, and established scientific principles to provide a robust framework for researchers. We delve into the predicted physicochemical properties, their implications for solubility, and present detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility. This document is intended for researchers, scientists, and drug development professionals, offering the necessary tools to understand and experimentally determine the solubility of this and similar reactive compounds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a cornerstone of pharmaceutical sciences, profoundly influencing a drug candidate's journey from the laboratory to the clinic. It dictates the bioavailability of a compound, affects its formulation possibilities, and ultimately impacts its therapeutic efficacy. For a molecule like this compound, understanding its solubility is not merely a routine characterization step but a critical investigation into its potential and limitations.

This compound, with the molecular formula C₁₁H₁₅Cl₂N and a molecular weight of 232.15 g/mol , is structurally a tertiary amine and a nitrogen mustard.[1] The presence of the bis(2-chloroethyl)amino functional group is characteristic of nitrogen mustards, a class of compounds known for their alkylating properties and, consequently, their high reactivity.[2] This reactivity, particularly in aqueous media, presents unique challenges for solubility assessment, a central theme of this guide.

This document will first explore the theoretical underpinnings of the solubility of this compound, leveraging predictive models for key physicochemical parameters. Subsequently, it will provide detailed, step-by-step protocols for the experimental determination of its solubility, with a strong emphasis on mitigating the challenges posed by its chemical instability.

Theoretical Solubility Profile: A Predictive Analysis

In the absence of extensive experimental data, a theoretical analysis based on the molecular structure of this compound provides invaluable insights into its expected solubility behavior.

Physicochemical Properties

A summary of the key physicochemical properties, both computed and inferred from related compounds, is presented in Table 1.

PropertyPredicted/Inferred ValueSourceImplication for Solubility
Molecular Weight 232.15 g/mol PubChemModerate molecular weight, generally favorable for solubility.
logP (XLogP3) 3PubChemIndicates a lipophilic ("fat-loving") nature, suggesting higher solubility in non-polar, organic solvents compared to aqueous media.
pKa (Predicted) 6.5 - 7.5ChemicalizeThe tertiary amine is predicted to be basic, meaning it will be protonated and more water-soluble at pH values below its pKa.
Physical State Likely an oil or low-melting solidInferred from similar compoundsThe physical form will influence the experimental setup for equilibrium solubility studies.
Chemical Class Nitrogen Mustard-High reactivity, particularly in nucleophilic solvents like water, leading to degradation and complicating solubility measurements.
The Interplay of Lipophilicity and Ionization

The solubility of this compound is governed by a delicate balance between its lipophilicity, driven by the phenyl ring and alkyl chains, and its capacity for ionization, due to the tertiary amine.

The predicted logP of 3 suggests that the neutral form of the molecule is significantly more soluble in lipids and non-polar organic solvents than in water. This is a crucial consideration for its potential as a therapeutic agent, as it may readily cross biological membranes.

The predicted basicity of the tertiary amine (pKa ~6.5-7.5) implies that its aqueous solubility will be highly dependent on the pH of the solution. At pH values below the pKa, the amine will be predominantly in its protonated, cationic form. This ionized form is expected to have significantly higher aqueous solubility due to its ability to form stronger interactions with polar water molecules. The relationship between pH, pKa, and the ionization state of the molecule is depicted in the following diagram:

G cluster_pH_Scale Effect of pH on Ionization pH_low Low pH (pH < pKa) Molecule_protonated Protonated Form (Cationic) Higher Aqueous Solubility pH_low->Molecule_protonated Predominant Species pH_high High pH (pH > pKa) Molecule_neutral Neutral Form (Lipophilic) Lower Aqueous Solubility pH_high->Molecule_neutral Predominant Species pKa_point pH = pKa pKa_point->Molecule_protonated 50% pKa_point->Molecule_neutral 50%

Figure 1. Relationship between pH and the ionization state of a basic compound.
The Challenge of Chemical Instability

As a nitrogen mustard, this compound is susceptible to intramolecular cyclization to form a highly reactive aziridinium ion, which can then be attacked by nucleophiles. In aqueous solution, the primary nucleophile is water, leading to hydrolysis. This degradation pathway means that conventional, long-duration equilibrium solubility studies may not be appropriate, as the measured "solubility" could be of the degradation products rather than the parent compound. The rate of this hydrolysis is often pH-dependent.

Experimental Determination of Solubility: A Practical Guide

Given the predicted properties and inherent instability, a multi-faceted experimental approach is required to accurately characterize the solubility profile of this compound.

Materials and Reagents
  • This compound (as pure as possible)

  • A diverse panel of solvents (e.g., water, phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0, ethanol, methanol, dimethyl sulfoxide (DMSO), polyethylene glycol 400 (PEG 400))

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system with a suitable detector (e.g., UV-Vis or mass spectrometer)

  • Analytical column (e.g., C18 reversed-phase)

  • Mobile phase components (e.g., acetonitrile, methanol, water, formic acid, ammonium acetate)

  • Vortex mixer

  • Thermostatted shaker

  • Centrifuge

  • pH meter

  • Analytical balance

  • Micropipettes

  • Glass vials with screw caps

Kinetic Solubility Determination

Kinetic solubility provides a measure of the solubility of a compound from a supersaturated solution, often generated by diluting a DMSO stock solution into an aqueous buffer. This method is rapid and particularly useful for early-stage drug discovery.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition of Aqueous Buffer: To each well, add the aqueous buffer of interest (e.g., PBS pH 7.4) and mix rapidly.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours) to allow for precipitation.

  • Analysis: Determine the highest concentration at which no precipitate is observed. This can be done visually, by nephelometry, or by analyzing the clear supernatant after centrifugation via HPLC-UV or LC-MS.

Causality behind Experimental Choices:

  • DMSO Stock: DMSO is used as it can typically dissolve the compound at a high concentration.

  • Short Incubation Time: This minimizes the impact of compound degradation on the solubility measurement.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.

Protocol:

  • Sample Preparation: Add an excess of the solid compound to a known volume of the solvent in a glass vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatted shaker at a constant temperature (e.g., 25 °C). Agitate for a defined period (e.g., 24 hours). Due to the compound's instability, it is crucial to also run shorter time points (e.g., 2, 4, 8 hours) to assess for degradation.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Supernatant Analysis: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase.

  • Quantification: Analyze the diluted supernatant by a validated HPLC method to determine the concentration of the dissolved compound. A stability-indicating HPLC method is essential to ensure that the measured peak corresponds to the parent compound and not a degradant.

Self-Validating System:

  • The inclusion of multiple time points for equilibration helps to determine if and when degradation becomes significant. If the measured concentration decreases over time, this indicates instability, and the true thermodynamic solubility should be taken from the earliest time point at which equilibrium is reached.

Analytical Method: A Key to Accuracy

A robust and validated analytical method is paramount for accurate solubility determination.

Recommended HPLC Method:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a suitable wavelength (determined by UV scan) or Mass Spectrometry (for higher specificity and sensitivity).

Method Validation: The HPLC method should be validated for linearity, accuracy, precision, and specificity to ensure reliable quantification.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner.

Tabulated Solubility Data
SolventpHKinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)
Water~7TBDTBD
PBS5.0TBDTBD
PBS7.4TBDTBD
PBS9.0TBDTBD
Ethanol-TBDTBD
Methanol-TBDTBD
DMSO-TBDTBD
PEG 400-TBDTBD

(TBD: To Be Determined experimentally)

Visualization of Experimental Workflow

G cluster_Workflow Solubility Determination Workflow start Start stock_prep Prepare Stock Solution (DMSO for Kinetic, Solid for Thermodynamic) start->stock_prep kinetic_path Kinetic Solubility stock_prep->kinetic_path thermo_path Thermodynamic Solubility stock_prep->thermo_path add_buffer Add Aqueous Buffer kinetic_path->add_buffer add_solvent Add Solvent thermo_path->add_solvent incubate_short Short Incubation (1-2h) add_buffer->incubate_short centrifuge Centrifuge incubate_short->centrifuge equilibrate Equilibrate (Multiple Time Points) add_solvent->equilibrate equilibrate->centrifuge analyze Analyze Supernatant (HPLC/LC-MS) centrifuge->analyze end End analyze->end

Figure 2. Experimental workflow for solubility determination.

Conclusion and Future Directions

The solubility profile of this compound is predicted to be characterized by low aqueous solubility of the neutral species and a significant pH-dependent increase in solubility in acidic conditions. Its lipophilic nature, indicated by a predicted logP of 3, suggests good membrane permeability. The primary challenge in accurately determining its solubility lies in its inherent chemical instability as a nitrogen mustard.

The experimental protocols outlined in this guide provide a robust framework for researchers to determine the kinetic and thermodynamic solubility of this compound while accounting for its reactive nature. The use of a stability-indicating analytical method is critical for obtaining reliable data.

Future work should focus on the experimental determination of the pKa and the degradation kinetics of this compound at various pH values. This information will be invaluable for the development of stable formulations and for interpreting in vitro and in vivo experimental results.

References

  • PubChem. This compound. Retrieved from [Link]

  • Pharmaffiliates. 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethan-1-amine. Retrieved from [Link]

  • Chemicalize. pKa Prediction. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Hydrolysis of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive examination of the hydrolytic degradation of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine in aqueous environments. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanistic principles, kinetic considerations, influencing factors, and analytical methodologies pertinent to the study of this bifunctional alkylating agent. By synthesizing established principles of nitrogen mustard chemistry with insights into the structural nuances of the title compound, this guide aims to equip the reader with the foundational knowledge required for its effective handling, analysis, and application.

Introduction: The Significance of Nitrogen Mustard Hydrolysis

Nitrogen mustards, a class of compounds characterized by a bis(2-chloroethyl)amino functional group, are potent alkylating agents. Their biological activity, which has been harnessed for chemotherapeutic purposes, is intrinsically linked to their reactivity in aqueous environments. The title compound, this compound, is a structurally distinct nitrogen mustard featuring a phenyl group on one of the chloroethyl sidechains. This substitution is anticipated to modulate its reactivity and, consequently, its biological profile.

The hydrolysis of nitrogen mustards is not merely a degradation pathway but a critical activation step. In aqueous solution, these compounds undergo an intramolecular cyclization to form a highly electrophilic aziridinium ion.[1][2] This strained, three-membered heterocyclic cation is the primary species responsible for the alkylation of nucleophiles, including water and biological macromolecules like DNA.[2] Understanding the kinetics and mechanism of the hydrolysis of this compound is therefore paramount for predicting its stability, reactivity, and biological efficacy.

The Core Mechanism: Aziridinium Ion Formation

The hydrolysis of this compound proceeds through a well-established mechanism for nitrogen mustards: an intramolecular nucleophilic attack resulting in the formation of a cationic intermediate.[1][3] This process is a classic example of neighboring group participation.

The central nitrogen atom, possessing a lone pair of electrons, acts as an internal nucleophile. It attacks the β-carbon of one of the chloroethyl chains, leading to the displacement of a chloride ion and the formation of a highly reactive aziridinium ion.[3] This cyclization is the rate-determining step in the hydrolysis pathway. The presence of two chloroethyl groups means that this process can occur twice, leading to mono- and di-hydrolyzed products.

Given the asymmetry of the target molecule, two distinct aziridinium ions can be formed: one involving the 2-chloroethyl group and another involving the 2-chloro-2-phenylethyl group. The relative rates of formation of these two intermediates will be influenced by the electronic and steric effects of the phenyl substituent.

Hydrolysis_Mechanism cluster_0 Initial State cluster_1 Rate-Determining Step cluster_2 Reactive Intermediates cluster_3 Hydrolysis cluster_4 Products NM This compound TS1 Transition State 1 NM->TS1 Intramolecular Cyclization TS2 Transition State 2 NM->TS2 Intramolecular Cyclization Aziridinium1 N-methyl-N-(2-chloro-2-phenylethyl)aziridinium ion TS1->Aziridinium1 Aziridinium2 N-methyl-N-(2-chloroethyl)-1-phenylaziridinium ion TS2->Aziridinium2 Product1 Monohydroxylated Product 1 Aziridinium1->Product1 Nucleophilic Attack Product2 Monohydroxylated Product 2 Aziridinium2->Product2 Nucleophilic Attack H2O_1 H₂O H2O_1->Product1 H2O_2 H₂O H2O_2->Product2 Diol Dihydroxylated Product Product1->Diol Further Hydrolysis Product2->Diol Further Hydrolysis

Caption: Generalized hydrolysis pathway of this compound.

Factors Influencing the Rate of Hydrolysis

The stability of this compound in aqueous solution is not static and is significantly influenced by several factors.

pH of the Solution

The pH of the aqueous medium is a critical determinant of the hydrolysis rate. In acidic conditions (pH < 7), the tertiary amine nitrogen is protonated, forming an ammonium salt.[4] This protonation sequesters the lone pair of electrons, preventing the intramolecular nucleophilic attack necessary for aziridinium ion formation.[5] Consequently, the compound is significantly more stable at lower pH values. As the pH increases towards neutral and alkaline conditions, the equilibrium shifts towards the unprotonated, free base form, which readily undergoes cyclization.[4]

Electronic and Steric Effects of the Phenyl Group

The phenyl substituent on one of the chloroethyl chains introduces both electronic and steric effects that can influence the rate of aziridinium ion formation.

  • Electronic Effects: The electron-withdrawing inductive effect of the phenyl group could slightly decrease the nucleophilicity of the nitrogen atom. However, this effect is transmitted through several sigma bonds and is likely to be modest.

  • Steric Effects: The bulky phenyl group may sterically hinder the approach of the nitrogen to the β-carbon, potentially slowing down the rate of cyclization for the 2-chloro-2-phenylethyl arm. Conversely, the formation of the benzylic carbocation-like transition state may be stabilized by the phenyl ring, potentially accelerating the reaction.

The interplay of these effects will determine the relative rates of formation of the two possible aziridinium intermediates.

Temperature

As with most chemical reactions, the rate of hydrolysis is temperature-dependent. Increased temperature provides the necessary activation energy for the formation of the aziridinium ion, leading to a faster rate of degradation.

Solvent Polarity and Nucleophilicity

The polarity of the solvent can influence the stability of the transition state and the charged aziridinium intermediate. The orientation and coordination of water molecules in the vicinity of the leaving chloride ion have been shown to be important for the reaction to proceed.[3]

Hydrolysis Products and Their Characterization

The reaction of the aziridinium ion intermediates with water results in the formation of hydroxylated products. The initial hydrolysis of this compound will yield two isomeric monohydroxylated compounds. Subsequent hydrolysis of the remaining chloroethyl group will lead to the formation of a single dihydroxylated product, N-methyl-N-(2-hydroxyethyl)-2-hydroxy-2-phenylethanamine.

Table 1: Potential Hydrolysis Products

Compound NameMolecular FormulaStructure
2-chloro-N-(2-hydroxyethyl)-N-methyl-2-phenylethanamineC₁₁H₁₆ClNOCl-CH(Ph)-CH₂-N(CH₃)-CH₂-CH₂-OH
N-(2-chloroethyl)-2-hydroxy-N-methyl-2-phenylethanamineC₁₁H₁₆ClNOHO-CH(Ph)-CH₂-N(CH₃)-CH₂-CH₂-Cl
N-methyl-N-(2-hydroxyethyl)-2-hydroxy-2-phenylethanamineC₁₁H₁₇NO₂HO-CH(Ph)-CH₂-N(CH₃)-CH₂-CH₂-OH

Experimental Protocols for Studying Hydrolysis

A robust analytical workflow is essential for monitoring the hydrolysis of this compound and quantifying its degradation products. A combination of chromatographic separation and mass spectrometric detection is the preferred approach.

Sample Preparation and Hydrolysis Assay
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Reaction Buffer: Prepare aqueous buffers at various pH values (e.g., pH 5, 7.4, and 9) to investigate the effect of pH on the hydrolysis rate.

  • Initiation of Hydrolysis: Initiate the hydrolysis reaction by diluting an aliquot of the stock solution into the pre-warmed reaction buffer to a final desired concentration.

  • Time-Point Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the collected aliquots by adding an equal volume of cold organic solvent (e.g., acetonitrile) containing an internal standard. This will precipitate proteins if working in a biological matrix and halt further degradation.

  • Sample Cleanup: Centrifuge the quenched samples to pellet any precipitate. The supernatant can be directly analyzed or subjected to further cleanup using solid-phase extraction (SPE) if necessary, particularly for complex matrices.

Experimental_Workflow Start Prepare Stock Solution and Buffers Initiate Initiate Hydrolysis (Dilute Stock in Buffer) Start->Initiate Sample Collect Aliquots at Time Points Initiate->Sample Quench Quench with Cold Solvent + Internal Standard Sample->Quench Cleanup Centrifuge / SPE Quench->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Processing (Kinetics, Product ID) Analysis->Data

Caption: A typical experimental workflow for studying hydrolysis kinetics.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of the parent compound and its hydrolysis products.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is suitable for separating the relatively nonpolar parent compound from its more polar hydroxylated products.

    • Mobile Phase: A gradient elution using water and acetonitrile or methanol, both containing a small amount of formic acid (to promote protonation for positive ion mode ESI), is typically effective.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is recommended.

    • Detection: Multiple Reaction Monitoring (MRM) should be used for quantitative analysis. This involves monitoring specific precursor-to-product ion transitions for the parent compound and its expected hydrolysis products.

Table 2: Hypothetical MRM Transitions for LC-MS/MS Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Parent Compound[M+H]⁺Fragment ion 1
Fragment ion 2
Monohydroxylated Product[M+H]⁺Fragment ion 1
Fragment ion 2
Dihydroxylated Product[M+H]⁺Fragment ion 1
Fragment ion 2
Internal Standard[M+H]⁺Fragment ion

Note: The specific m/z values would need to be determined experimentally by infusing pure standards of the analytes.

Conclusion and Future Perspectives

The hydrolysis of this compound is a pivotal process that dictates its stability and reactivity. The reaction proceeds via the formation of a highly reactive aziridinium ion, a process that is significantly influenced by pH, temperature, and the structural features of the molecule. The presence of a phenyl group introduces electronic and steric factors that warrant further investigation to fully elucidate their impact on the hydrolysis kinetics.

For researchers and drug development professionals, a thorough understanding of these principles is crucial. The experimental and analytical protocols outlined in this guide provide a robust framework for characterizing the hydrolysis of this compound and its analogs. Future studies should focus on obtaining precise kinetic data for the hydrolysis of this compound to enable direct comparisons with other nitrogen mustards and to build comprehensive structure-activity relationships. Such knowledge will be invaluable for the rational design of more stable and effective therapeutic agents.

References

  • Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics. PubMed. [Link]

  • Aziridines and Aziridinium Ions in the Practical Synthesis of Pharmaceutical Intermediates - A Perspective. ResearchGate. [Link]

  • Synthetic Applications of Aziridinium Ions. PubMed. [Link]

  • Kinetic studies of DNA interstrand crosslink by nitrogen mustard and phenylalanine mustard. RIT Digital Institutional Repository. [Link]

  • This compound. PubChem. [Link]

  • Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. ResearchGate. [Link]

  • Synthetic Applications of Aziridinium Ions. MDPI. [Link]

  • Chemical conversion of phenylethylamine into phenylacetaldehyde by carbonyl-amine reactions in model systems. PubMed. [Link]

  • Kinetics of Hydrolysis in Vitro of Nornitrogen Mustard, a Metabolite of Phosphoramide Mustard and Cyclophosphamide. PubMed. [Link]

  • Formation of aziridinium ion formation, protonated nitrogen mustard and... ResearchGate. [Link]

  • N,N-Dimethyl-2-chloro-2-phenylethylamine. Wikipedia. [Link]

  • Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity. Wiley Online Library. [Link]

  • 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethan-1-amine | CAS 22270-22-0. Veeprho. [Link]

  • High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • Phenethylamine. PubChem. [Link]

  • Quantitative Determination of the Hydrolysis Products of Nitrogen Mustards in Human Urine by Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry. PubMed. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine is a member of the nitrogen mustard family, a class of potent alkylating agents.[1][2] Structurally characterized by the bis(2-chloroethyl)amino functional group, these compounds are known for their cytotoxicity, which has been harnessed for chemotherapeutic applications.[3] The reactivity of the chloroethyl groups allows for the formation of covalent linkages with nucleophilic moieties in cellular macromolecules, most notably DNA.[4] This document provides a detailed guide to the anticipated use of this compound in a cell culture setting, based on the established mechanisms of nitrogen mustards. It outlines the theoretical basis for its action, protocols for assessing its cellular effects, and essential safety considerations.

Mechanism of Action: DNA Alkylation and Apoptosis Induction

The primary mechanism of action for nitrogen mustards like this compound is the alkylation of DNA.[1][5] This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion.[3][4] This electrophilic intermediate then reacts with nucleophilic sites on DNA bases, predominantly the N7 position of guanine.[4][6] As a bifunctional alkylating agent, this reaction can occur with both chloroethyl arms, leading to the formation of interstrand cross-links (ICLs) in the DNA.[1][3]

These ICLs physically obstruct the separation of DNA strands, thereby inhibiting critical cellular processes such as DNA replication and transcription.[1][5] The resulting DNA damage triggers cell cycle arrest, allowing time for DNA repair mechanisms to be engaged.[1][7] However, if the damage is too extensive for repair, the cell is directed towards programmed cell death, or apoptosis.[1][7] This apoptotic cascade is a key component of the compound's cytotoxic effect against rapidly proliferating cells, such as those found in tumors.[6][7]

Mechanism_of_Action General Signaling Pathway of Nitrogen Mustards Compound 2-chloro-N-(2-chloroethyl) -N-methyl-2-phenylethanamine Aziridinium Aziridinium Ion Formation (Intramolecular Cyclization) Compound->Aziridinium DNA Nuclear DNA Aziridinium->DNA Covalent Bonding Alkylation DNA Alkylation (N7 of Guanine) DNA->Alkylation ICL Interstrand Cross-links (ICLs) Alkylation->ICL Replication_Block Inhibition of DNA Replication ICL->Replication_Block Transcription_Block Inhibition of Transcription ICL->Transcription_Block Damage_Sensing DNA Damage Sensing (e.g., p53 activation) ICL->Damage_Sensing Cell_Cycle_Arrest Cell Cycle Arrest Damage_Sensing->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Damage_Sensing->Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable

Caption: General signaling pathway of nitrogen mustards.

Core Applications in Cell Culture

Based on its mechanism as a DNA alkylating agent, this compound is primarily suited for applications in cancer research and drug discovery. Key experimental uses include:

  • Evaluation of Cytotoxicity: Determining the dose-dependent effects of the compound on the viability and proliferation of various cancer cell lines.

  • Induction and Analysis of Apoptosis: Investigating the apoptotic pathways triggered by the compound-induced DNA damage.

  • Cell Cycle Analysis: Studying the effects of the compound on cell cycle progression and identifying points of cell cycle arrest.

  • Drug Combination Studies: Assessing synergistic or antagonistic effects when used in combination with other anti-cancer agents.

Hypothetical Cytotoxicity Data

While specific experimental data for this compound is not widely published, the following table provides a hypothetical representation of IC50 values that might be observed in different cancer cell lines after a 72-hour treatment period. This data is for illustrative purposes only and must be experimentally determined.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma15.5
A549Lung Carcinoma22.0
JurkatT-cell Leukemia8.5
HCT116Colon Carcinoma18.2

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following are detailed protocols for fundamental experiments to characterize the effects of this compound in cell culture.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compound.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in complete medium to achieve the desired final concentrations.

  • Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

MTT_Assay_Workflow Workflow for MTT Cell Viability Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with compound Incubate_24h->Treat_Cells Prepare_Compound Prepare serial dilutions of the compound Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for 24/48/72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate cell viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for MTT cell viability assay.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide Staining

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[8][9]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Safety and Handling

This compound, as a nitrogen mustard analogue, is expected to be a highly toxic, mutagenic, and carcinogenic compound.[10] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling the compound.[11]

  • Handling: Handle the compound in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

  • Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes, plates) as hazardous chemical waste in accordance with institutional and local regulations.

  • Spill Management: In case of a spill, evacuate the area and follow established institutional procedures for cleaning up hazardous chemical spills.

References

  • How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. (n.d.). Liv Hospital. Retrieved January 20, 2026, from [Link]

  • Reviewing the Pharmacology of Alkylating Agents. (2022, September 30). Pharmapproach. Retrieved January 20, 2026, from [Link]

  • 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. (n.d.). Retrieved January 20, 2026, from [Link]

  • Alkylating Agents. (2015, March 10). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

  • How do alkylating agents (chemotherapy drugs) interact with tumor cells and minimize damage to normal healthy cells? (2025, November 23). Dr.Oracle. Retrieved January 20, 2026, from [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • lines ic50 values: Topics by Science.gov. (n.d.). Retrieved January 20, 2026, from [Link]

  • Apoptosis Assay Protocol | Technical Note 244. (2025, August 1). DeNovix. Retrieved January 20, 2026, from [Link]

  • Chemistry Lab Safety Rules. (n.d.). PozeSCAF. Retrieved January 20, 2026, from [Link]

  • Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. (2022, March 29). Retrieved January 20, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Evolution of Nitrogen-Based Alkylating Anticancer Agents. (2021, February 19). MDPI. Retrieved January 20, 2026, from [Link]

  • 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethan-1-amine. (n.d.). Pharmaffiliates. Retrieved January 20, 2026, from [Link]

  • A comprehensive guide to apoptosis detection. (2025, July 6). Retrieved January 20, 2026, from [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Retrieved January 20, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Chemical Indicator for Alkylating Agents. (2015, October 6). ChemistryViews. Retrieved January 20, 2026, from [Link]

  • Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine. (n.d.). PrepChem.com. Retrieved January 20, 2026, from [Link]

  • Nitrogen mustard. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Safe handling of cytotoxics: guideline recommendations. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Episode 286: Pharmacology 101: Alkylating Agents. (2024, March 30). YouTube. Retrieved January 20, 2026, from [Link]

  • Synthesis of nitrogen mustard-based fluorophores for cell imaging and cytotoxicity studies. (n.d.). Retrieved January 20, 2026, from [Link]

  • Aneugenic potential of the nitrogen mustard analogues melphalan, chlorambucil and p-N,N-bis(2-chloroethyl)aminophenylacetic acid in cell cultures in vitro. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Introduction

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine is a member of the nitrogen mustard class of compounds.[1] Nitrogen mustards are potent alkylating agents that have been a cornerstone in the development of cancer chemotherapeutics.[2] Their cytotoxic activity stems from their ability to form covalent bonds with the DNA of cancer cells, leading to the formation of DNA adducts and, crucially, interstrand crosslinks.[1][3] These crosslinks prevent the separation of the DNA strands, thereby blocking DNA replication and transcription. This disruption of essential cellular processes ultimately triggers programmed cell death, or apoptosis, particularly in rapidly dividing cancer cells.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound's anti-cancer properties. The protocols detailed below will enable the assessment of its cytotoxicity, its ability to induce apoptosis, and its mechanism of action through DNA crosslinking.

Physicochemical Properties and Handling

PropertyValueSource
Chemical Formula C₁₁H₁₅Cl₂N[5]
Molecular Weight 232.15 g/mol [5]
CAS Number 22270-22-0[5][6]
Storage 2-8°C Refrigerator[7]

Reconstitution and Storage:

For cell culture experiments, it is recommended to prepare a stock solution of this compound in a sterile, anhydrous solvent such as dimethyl sulfoxide (DMSO). Due to the reactive nature of nitrogen mustards, it is advisable to prepare fresh dilutions in cell culture medium immediately before each experiment. Unused stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Safety Precautions:

This compound is a hazardous compound and should be handled with extreme care in a designated chemical fume hood.[8] Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[8] All waste materials contaminated with this compound should be disposed of according to institutional and local regulations for hazardous chemical waste.[8]

Mechanism of Action: DNA Alkylation and Crosslinking

The cytotoxic effect of this compound is mediated through its ability to act as a bifunctional alkylating agent. The mechanism can be conceptualized in the following steps:

  • Intramolecular Cyclization: The nitrogen mustard moiety undergoes an intramolecular cyclization to form a highly reactive aziridinium ion.[1]

  • First Alkylation: This electrophilic aziridinium ion is then attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine, forming a mono-adduct.

  • Second Alkylation and Crosslinking: The second chloroethyl arm of the molecule can then undergo a similar cyclization and subsequent reaction with another guanine base on the complementary DNA strand, resulting in an interstrand crosslink.[1]

This interstrand crosslink is a formidable lesion for the cell's DNA repair machinery and is a major contributor to the potent cytotoxicity of nitrogen mustards.[4]

Nitrogen Mustard Mechanism cluster_0 In the Cell NM Nitrogen Mustard (Inactive) Aziridinium Aziridinium Ion (Reactive Intermediate) NM->Aziridinium Intramolecular Cyclization Mono-adduct DNA Mono-adduct Aziridinium->Mono-adduct 1st Alkylation (Guanine N7) ICL Interstrand Crosslink (ICL) Mono-adduct->ICL 2nd Alkylation (Guanine N7 on opposite strand) Apoptosis Apoptosis ICL->Apoptosis Blocks Replication & Transcription

Caption: Mechanism of DNA alkylation by this compound.

Experimental Protocols

The following are detailed protocols for assessing the anti-cancer effects of this compound. It is crucial to optimize these protocols for your specific cancer cell line and experimental conditions.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9]

Materials:

  • Selected cancer cell line (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC₅₀) value.

MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate_24h Incubate 24h Start->Incubate_24h Treat Treat with Compound (Serial Dilutions) Incubate_24h->Treat Incubate_Treatment Incubate 24-72h Treat->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 4h Add_MTT->Incubate_MTT Solubilize Add DMSO to Dissolve Formazan Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Materials:

  • Cells treated with this compound (at concentrations around the determined IC₅₀)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[12]

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[12]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.[12]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

AnnexinV_PI_Workflow Start Treat Cells with Compound Harvest Harvest Adherent & Floating Cells Start->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate 15 min in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol 3: Measurement of DNA Interstrand Crosslinks using the Alkaline Comet Assay

The alkaline comet assay is a sensitive method for detecting DNA strand breaks.[14] A modification of this assay can be used to measure DNA interstrand crosslinks.[15][16] The principle is that crosslinks will retard the migration of DNA that has been fragmented by a fixed dose of ionizing radiation.[14]

Materials:

  • Cells treated with this compound

  • Low melting point agarose

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Gold)

  • Fluorescence microscope with appropriate filters

  • Irradiation source (X-ray or gamma-ray)

Procedure:

  • Cell Treatment: Treat cells with the compound for a defined period.

  • Irradiation: Irradiate the cells with a fixed dose of X-rays or gamma rays to induce a consistent level of DNA strand breaks.

  • Cell Embedding: Mix the cell suspension with low melting point agarose and layer onto a microscope slide.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.[17]

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field.[18]

  • Neutralization and Staining: Neutralize the slides and stain the DNA.

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the tail moment using appropriate software. A decrease in the tail moment compared to the irradiated control indicates the presence of DNA interstrand crosslinks.[14][15]

Expected Results and Interpretation

Treatment of cancer cell lines with effective concentrations of this compound is expected to yield the following results:

  • Cytotoxicity Assay: A dose-dependent decrease in cell viability, allowing for the calculation of an IC₅₀ value.

  • Apoptosis Assay: An increase in the percentage of Annexin V-positive cells, indicating the induction of apoptosis.

  • Comet Assay: A reduction in the comet tail moment in irradiated cells, confirming the formation of DNA interstrand crosslinks.

These results, when taken together, provide strong evidence for the anti-cancer activity of this compound through a mechanism involving DNA damage-induced apoptosis.

References

  • Wu, J. H., & Jones, N. J. (2012). Assessment of DNA interstrand crosslinks using the modified alkaline comet assay. In Methods in molecular biology (Clifton, N.J.) (Vol. 920, pp. 165–177). [Link]

  • Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay. (n.d.). SpringerLink. Retrieved January 21, 2026, from [Link]

  • Wu, J. H., & Jones, N. J. (2012). Assessment of DNA interstrand crosslinks using the modified alkaline comet assay. Methods in Molecular Biology, 920, 165–177. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 414606, this compound. Retrieved January 21, 2026, from [Link].

  • Su, X. (2018). DRUG REPURPOSED PERPHENAZINE ASSESSMENT FOR HEAD AND NECK CANCER TREATMENT IN VITRO. University of Birmingham. [Link]

  • Olive, P. L., & Banáth, J. P. (2006). The comet assay: a method to measure DNA damage in individual cells.
  • Azqueta, A., Muruzabal, D., & Vettorazzi, A. (2021). Validation of the in vitro comet assay for DNA cross-links and altered bases detection. Archives of toxicology, 95(8), 2695–2708. [Link]

  • Cimmino, A., Evidente, A., Mathieu, V., Andolfi, A., Lefranc, F., Kornienko, A., & Kiss, R. (2012). Phenazines and cancer. Natural product reports, 29(4), 487–501. [Link]

  • Motyka, S., Wsiak, E., & Kruszewski, S. (2020). In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review. Journal of applied toxicology : JAT, 41(3), 349–360. [Link]

  • Li, J., Wang, Y., Zhao, J., Zhang, H., & Yao, J. (2014). Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. European journal of medicinal chemistry, 71, 148–155. [Link]

  • Al-Dhabi, N. A., Arasu, M. V., Alanazi, K. F., El-Hamady, M. M., & Abdel-Hamed, H. E. (2023). Antimicrobial and Anticancer Properties of Phenazines from Streptomyces murinus ZMA01, an Endophyte in Zea mays L. Molecules (Basel, Switzerland), 28(24), 8089. [Link]

  • El-Gamal, A. A., Wang, M., & Oh, W. C. (2011). Novel Marine Phenazines as Potential Cancer Chemopreventive and Anti-Inflammatory Agents. Marine drugs, 9(5), 785–799. [Link]

  • Roche. (n.d.). MTT Assay Protocol. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24187238, this compound hydrochloride. Retrieved January 21, 2026, from [Link].

  • Rieger, A. M., Nelson, K. L., Konowalchuk, J. D., & Barreda, D. R. (2011). Protocol for the apoptosis assay by flow cytometry using annexin V staining method. Journal of visualized experiments : JoVE, (52), 2597. [Link]

  • White, J. K., Smith, J. A., & Kelly, J. M. (2024). Phenazine Cations as Anticancer Theranostics†. Journal of the American Chemical Society, 146(18), 12389–12399. [Link]

  • The Annexin V Apoptosis Assay. (n.d.). Bio-Rad. Retrieved January 21, 2026, from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual. [Link]

  • Chemsrc. (2025, September 11). This compound. [Link]

  • Everett, J. L., Roberts, J. J., & Ross, W. C. (1953). Cytotoxic compounds. Part XVII. o-, m-, and p-(Bis-2-chloroethylamino)phenol, p-[N-(2-chloroethyl)methylamino]phenol, NN-bis-2-chloroethyl-p-phenylenediamine, and NN-bis-2-chloroethyl-N′-methyl-p-phenylenediamine as sources of biologically active carbamates. Journal of the Chemical Society (Resumed), 2386. [Link]

  • Wikipedia contributors. (2023, December 2). Nitrogen mustard. In Wikipedia, The Free Encyclopedia. Retrieved 03:25, January 21, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethan-1-amine. [Link]

  • Wikipedia contributors. (2023, November 29). N,N-Dimethyl-2-chloro-2-phenylethylamine. In Wikipedia, The Free Encyclopedia. Retrieved 03:26, January 21, 2026, from [Link]

  • Mukherjee, A., Vasquez, K. M., & Rokita, S. E. (2017). Preparation of Stable Nitrogen Mustard DNA Interstrand Crosslink Analogs for Biochemical and Cell Biological Studies. Methods in enzymology, 591, 223–242. [Link]

  • Veeprho. (n.d.). 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethan-1-amine | CAS 22270-22-0. [Link]

  • National Cancer Institute. (2018, May 29). Experimental Cancer Drug Metarrestin Targets Metastatic Tumors. [Link]

  • Mukherjee, A., Vasquez, K. M., & Rokita, S. E. (2017). Preparation of Stable Nitrogen Mustard DNA Interstrand Cross-Link Analogs for Biochemical and Cell Biological Studies. Methods in enzymology, 591, 223–242. [Link]

  • Schwab, M. (1990). In vitro test systems in cancer research. Experientia, 46(1), 80–84. [Link]

  • Colvin, M. (2019). The Nitrogen Mustards. Pharmacology & therapeutics, 200, 63–67. [Link]

  • Wang, Z., Zhang, Y., & Wang, Y. (2019). Nitrogen Mustard Induces Formation of DNA-Histone Cross-Links in Nucleosome Core Particles. Chemical research in toxicology, 32(12), 2468–2476. [Link]

  • Syed, D. N., Chamcheu, J. C., Khan, M. I., Sechi, M., Lall, R. K., Adhami, V. M., & Mukhtar, H. (2013). Fisetin induces G2/M phase arrest and caspase-mediated cleavage of p21 and p27 leading to apoptosis and tumor growth inhibition in HNSCC. Molecular cancer therapeutics, 12(4), 423–433. [Link]

Sources

Application Notes and Protocols for In Vivo Studies with 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine (Phenoxybenzamine)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Irreversible Alpha-Adrenergic Blockade of Phenoxybenzamine

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine, widely known as Phenoxybenzamine (PBZ), is a classical pharmacological tool and therapeutic agent renowned for its potent and long-lasting antagonism of alpha-adrenergic receptors (α-adrenoceptors).[1][2] Unlike many receptor antagonists that bind reversibly, phenoxybenzamine, a haloalkylamine, forms a stable, covalent bond with α-receptors, leading to a non-competitive and irreversible blockade. This "chemical sympathectomy" effectively prevents the binding of endogenous catecholamines like norepinephrine and epinephrine to these receptors.[3][4]

Phenoxybenzamine is non-selective, blocking both α1 and α2 subtypes.[1][4]

  • α1-Adrenoceptor Blockade: Occurs on postsynaptic membranes of smooth muscle cells, particularly in blood vessels. This action inhibits vasoconstriction, leading to vasodilation, a decrease in peripheral vascular resistance, and a subsequent drop in blood pressure.[3][5]

  • α2-Adrenoceptor Blockade: Occurs on presynaptic nerve terminals, which normally function to inhibit further norepinephrine release. Blocking these receptors can lead to an enhanced release of norepinephrine, which can stimulate β-adrenergic receptors in the heart, often resulting in a compensatory or reflex tachycardia.[1][3]

The irreversible nature of this blockade means that the physiological effects of phenoxybenzamine persist long after the drug has been cleared from circulation; restoration of adrenergic function requires the synthesis of new receptors.[4] This long duration of action, typically lasting 3-4 days after a single administration, is a critical factor in experimental design.[6][7]

These application notes provide a detailed guide for researchers planning in vivo studies using phenoxybenzamine, covering everything from solution preparation and administration to experimental design and physiological monitoring.

I. Core Principles and Rationale for In Vivo Use

The primary rationale for using phenoxybenzamine in a research setting is to investigate physiological systems under conditions of sustained alpha-adrenergic blockade. This is particularly valuable in studies of:

  • Cardiovascular Regulation: To study blood pressure control mechanisms, baroreceptor reflexes, and the consequences of peripheral vasodilation.[8]

  • Pheochromocytoma Models: To mimic the preoperative management of this catecholamine-secreting tumor, where controlling severe hypertension is critical.[1][5]

  • Urogenital Function: To investigate the role of α-adrenoceptors in urinary sphincter and bladder control.[5]

  • Peripheral Vascular Disease: To model therapeutic approaches for conditions involving vasospasm.[7]

The choice of phenoxybenzamine over a reversible α-blocker is dictated by the need for a stable, long-lasting, and insurmountable blockade, which ensures that even large surges in endogenous catecholamines (as might occur in a pheochromocytoma model) are effectively blocked.

II. Compound Preparation and Formulation for In Vivo Administration

Proper preparation of phenoxybenzamine hydrochloride is critical for accurate and reproducible results. The compound is a crystalline solid that is sparingly soluble in aqueous solutions but has good solubility in certain organic solvents.[9][10]

Solubility Characteristics
SolventApproximate SolubilityReference
Dimethylformamide (DMF)~30 mg/mL[9]
Dimethyl sulfoxide (DMSO)~25 mg/mL[9]
Ethanol~25 mg/mL[9]
WaterSparingly soluble / < 0.1 mg/mL[10][11]
1:2 DMF:PBS (pH 7.2)~0.3 mg/mL[9]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL[12]
Protocol 1: Preparation of Phenoxybenzamine HCl for Intravenous (IV) or Intraperitoneal (IP) Injection

This protocol describes a common method for preparing an injectable solution. The use of a co-solvent system is necessary due to the poor aqueous solubility of phenoxybenzamine HCl.

Materials:

  • Phenoxybenzamine hydrochloride (crystalline solid)

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween 80 (Polysorbate 80), sterile, injectable grade

  • Sterile Saline (0.9% NaCl) for injection

  • Sterile vials, syringes, and filters (0.22 µm)

Step-by-Step Procedure:

  • Weighing: Accurately weigh the required amount of phenoxybenzamine HCl powder in a sterile container.

  • Initial Dissolution: First, dissolve the phenoxybenzamine HCl in DMSO. For example, to prepare a final solution of 2 mg/mL, you would first create a concentrated stock in DMSO.[12][13]

  • Co-Solvent Addition: Sequentially add the other co-solvents. Following the formulation example, add PEG300, then Tween 80, ensuring the solution remains clear after each addition.[12]

  • Final Dilution: Slowly add the sterile saline to the organic solvent mixture to reach the final desired concentration and volume. The volumetric ratio would be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[12][13]

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Storage: It is highly recommended to prepare this working solution fresh on the day of use.[13] Aqueous solutions of phenoxybenzamine are not stable and should not be stored for more than one day.[9]

Causality and Trustworthiness: This multi-step dissolution process ensures the compound remains in solution when injected into the aqueous environment of the body. A vehicle control group (receiving the DMSO/PEG300/Tween/Saline mixture without the drug) is mandatory to differentiate the effects of the drug from the effects of the solvent vehicle.

III. In Vivo Experimental Design and Protocols

Animal Models and Dosing Considerations

Phenoxybenzamine has been used in a variety of animal models, including rats, mice, dogs, and rabbits.[5][8][14] The dosage must be carefully selected and titrated based on the species, the desired level of α-blockade, and the experimental endpoint.

SpeciesRouteDosage RangeApplication ContextReference
RatIV0.01 - 1.0 mg/kgAcute & Chronic Blood Pressure Studies[14]
RatIV1.0 mg/kgTraumatic Brain Injury Model[13]
DogOral0.25 - 0.5 mg/kg (BID/TID)Veterinary (Pheochromocytoma, Urethral Spasm)[5][15]
DogIV10 mg/kgHemodynamic Studies[8]
RabbitIV10⁻⁵ - 5 mg/kgPressor Response Studies[16]
MouseSC20 nM (concentration)Anti-tumorigenic Studies[13]

Rationale for Dose Selection: Start with a low dose and gradually increase it to achieve the desired physiological effect (e.g., a target reduction in blood pressure) while minimizing adverse effects.[10] Due to the cumulative effects of phenoxybenzamine, allow sufficient time (at least 2-3 days) between dose adjustments in chronic studies.[1][7]

Protocol 2: Acute Dose-Response Study in Rats to Characterize Hypotensive Effects

This protocol outlines an experiment to determine the dose-dependent effect of phenoxybenzamine on arterial blood pressure in anesthetized rats.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_end Conclusion A Anesthetize Rat (e.g., isoflurane) B Surgical Cannulation (Carotid Artery, Jugular Vein) A->B C Connect to Pressure Transducer & Data Acquisition System B->C D Stabilization Period (Record Baseline BP & HR) C->D E Administer Vehicle Control (IV) D->E F Monitor & Record Data E->F G Administer Low Dose PBZ (IV) F->G H Monitor & Record Data G->H I Administer Mid Dose PBZ (IV) H->I J Monitor & Record Data I->J K Administer High Dose PBZ (IV) J->K L Monitor & Record Data K->L M Euthanize Animal L->M N Analyze Data (Dose-Response Curve) L->N G cluster_pathway Alpha-1 Adrenoceptor Signaling & Blockade NE Norepinephrine (NE) Alpha1 α1-Adrenoceptor (Gq-coupled) NE->Alpha1 Activates PLC Phospholipase C (PLC) Alpha1->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca DAG->Ca Contraction Smooth Muscle Contraction (Vasoconstriction) Ca->Contraction PBZ Phenoxybenzamine Block Irreversible Covalent Bond PBZ->Block Block->Alpha1 Inactivates Receptor

Caption: Phenoxybenzamine irreversibly blocks the α1-adrenoceptor signaling cascade.

Primary and Secondary Effects:

  • Primary Effect (Hypotension): The most prominent effect is a dose-dependent decrease in blood pressure due to vasodilation. [5]This effect has a relatively slow onset (up to a few hours) but is very long-lasting. [4][6]* Secondary Effect (Reflex Tachycardia): The drop in blood pressure is detected by baroreceptors, triggering a reflex increase in sympathetic outflow to the heart. This, combined with the blockade of presynaptic α2-receptors, leads to an increased heart rate. [1][3]* Other Effects: Researchers should be aware of other potential effects, including nasal congestion, miosis (small pupils), and inhibition of ejaculation. [1][6] Monitoring Parameters: Continuous monitoring is essential for both data quality and animal welfare.

  • Mandatory:

    • Blood Pressure: Use telemetry or direct arterial cannulation for accurate, continuous measurement.

    • Heart Rate: Derived from the blood pressure waveform or ECG.

  • Recommended:

    • Body Temperature: Adrenergic blockade can affect thermoregulation.

    • General Clinical Signs: Observe for signs of distress, lethargy, or excessive sedation. [5]

V. Safety and Handling Protocol

Phenoxybenzamine hydrochloride should be handled with care, as it is a potent pharmacological agent and is suspected of causing cancer. [17] Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are required. [18]* Hand Protection: Wear chemical-resistant gloves. [19]* Body Protection: A lab coat is mandatory. [19]* Respiratory Protection: When handling the powder form, use a dust respirator or work in a fume hood to avoid inhalation. [19] Handling and Storage:

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. [18][20]Avoid all personal contact, including inhalation and contact with skin and eyes. [16]* Storage: Store the crystalline solid tightly closed in a dry, well-ventilated place at -20°C for long-term stability. [9][18]* Spills: Use dry clean-up procedures. Avoid generating dust. Clean the area with water and dispose of waste according to local regulations. [16][19]* Waste Disposal: Dispose of unused solutions and contaminated materials as hazardous chemical waste in accordance with institutional and local regulations. [16]

VI. Conclusion and Best Practices

Phenoxybenzamine is a powerful tool for in vivo research when a sustained and irreversible blockade of alpha-adrenoceptors is required. Its unique pharmacological profile necessitates careful experimental design and execution.

Key Best Practices:

  • Pilot Studies: Always conduct pilot studies to determine the optimal dose for your specific animal model and experimental question.

  • Vehicle Controls: A vehicle control group is non-negotiable to ensure observed effects are due to the drug itself.

  • Long-Term Studies: In chronic studies, remember the cumulative nature of the drug and allow for dose stabilization.

  • Concomitant Medications: Be aware that the use of other drugs, particularly β-blockers or other cardiovascular agents, can significantly alter the physiological response to phenoxybenzamine. [1]* Ethical Considerations: Continuous monitoring of animal welfare is paramount. The profound hypotensive effects can cause distress if not properly managed.

By adhering to these detailed protocols and understanding the underlying pharmacology, researchers can effectively and safely utilize phenoxybenzamine to gain valuable insights into complex physiological systems.

References

  • Review on Phenoxybenzamine for Veterinary Use. International Journal of Pharmaceutical Sciences. [Link]

  • Therapeutic Insights into PHENOXYBENZAMINE Injections. IJIRT. [Link]

  • Phenoxybenzamine HCl-MSDS. BioCrick. [Link]

  • Tabrizchi, R., & Triggle, C. R. (1992). A comparison of the effects of acute versus chronic administration of phenoxybenzamine on pressor responses elicited by the selective alpha 1-adrenoceptor agonist cirazoline in the pithed rat preparation. Canadian journal of physiology and pharmacology, 70(6), 916–921. [Link]

  • Phenoxybenzamine: Uses, Dosage, Side Effects. MIMS Philippines. [Link]

  • Material Safety Data Sheet - Phenoxybenzamine HCl. ScienceLab.com. [Link]

  • Pommala Nagaveni, et al. Review on Phenoxybenzamine for Veterinary Use. International Journal of Pharmaceutical Sciences. [Link]

  • Phenoxybenzamine Monograph for Professionals. Drugs.com. [Link]

  • Gress, T. W., & T. W. G. (2023). Phenoxybenzamine. In StatPearls. StatPearls Publishing. [Link]

  • Preparation method of phenoxybenzamine hydrochloride.
  • Phenoxybenzamine Hydrochloride. PubChem. [Link]

  • Goldberg, E., & Rosenblum, I. (1966). Hemodynamic Effects of Phenoxybenzamine in Anesthetized Dogs. Archives internationales de pharmacodynamie et de therapie, 164(2), 334–346. [Link]

  • Phenoxybenzamine. BioPharma Notes. [Link]

  • Willette, C., Bini, J., Selmic, L. E., et al. (2024). Retrospective evaluation of the influence of phenoxybenzamine pretreatment on intraoperative cardiovascular variables in dogs with pheochromocytoma. The Canadian veterinary journal, 65(12), 1293–1301. [Link]

  • Phenoxybenzamine. PubChem. [Link]

  • PHENOXYBENZAMINE HYDROCHLORIDE Capsules USP DESCRIPTION. Boehringer Ingelheim. [Link]

  • Phenoxybenzamine. Wikipedia. [Link]

  • Phenoxybenzamine. Deranged Physiology. [Link]

  • Willette, C., Bini, J., Selmic, L. E., et al. (2024). Retrospective evaluation of the influence of phenoxybenzamine pretreatment on intraoperative cardiovascular variables in dogs with pheochromocytoma. The Canadian veterinary journal, 65(12), 1293–1301. [Link]

  • Willette, C., Bini, J., Selmic, L. E., et al. (2024). Retrospective evaluation of the influence of phenoxybenzamine pretreatment on intraoperative cardiovascular variables in dogs with pheochromocytoma. The Canadian veterinary journal, 65(12), 1293–1301. [Link]

  • Phenoxybenzamine. chemeurope.com. [Link]

  • I. C. DE, J. (1966). Cardiovascular actions of phenoxybenzamine. British journal of pharmacology and chemotherapy, 27(2), 297–311. [Link]

  • Stwedde, J. S., et al. (1999). Phenoxybenzamine improves systemic oxygen delivery after the Norwood procedure. The Annals of thoracic surgery, 67(4), 1176–1181. [Link]

  • Levitz, J., et al. (2022). In vivo photopharmacology with light-activated opioid drugs. Neuron, 110(13), 2101–2115.e9. [Link]

  • Crist, R. M., et al. (2013). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. In National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. National Cancer Institute. [Link]

  • Sugihara, K., et al. (2022). Efficient Evaluation of In Vivo Performance in Human for Generic Formulation by Novel Dissolution-Absorption Prediction (DAP) Workflow. Pharmaceutical research, 39(9), 2133–2143. [Link]

  • Phenoxybenzamine Mnemonic for USMLE. YouTube. [Link]

Sources

"Comet assay for DNA damage by 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Comet Assay for DNA Damage by 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The assessment of genotoxicity is a cornerstone of preclinical safety evaluation for novel chemical entities. Nitrogen mustards, a class of bifunctional alkylating agents, are known for their potent cytotoxic and genotoxic effects, which are harnessed for chemotherapy but also pose significant safety concerns.[1][2] This document provides a comprehensive guide to utilizing the Single Cell Gel Electrophoresis (SCGE), or Comet Assay, for the quantitative assessment of DNA damage induced by the specific nitrogen mustard compound, this compound. We will delve into the mechanistic basis of DNA alkylation, the principles of the comet assay, a detailed experimental protocol, and guidelines for data interpretation, providing researchers with a robust framework for evaluating the genotoxic potential of this and similar compounds.

Scientific Foundation: The Genotoxic Mechanism of Nitrogen Mustards

Understanding the mechanism of action is critical to designing a pertinent assay. This compound belongs to the nitrogen mustard class of compounds. These are potent alkylating agents whose biological activity is predicated on their ability to form covalent bonds with nucleophilic macromolecules, most significantly, DNA.[2][3]

The process is initiated by an intramolecular cyclization, where the nitrogen atom displaces a chloride ion to form a highly strained and electrophilic aziridinium ion.[2] This reactive intermediate is the primary alkylating species. It is readily attacked by nucleophilic centers on DNA bases, with the N7 position of guanine being the most frequent target.[1][4] Following the first alkylation, the second chloroethyl arm can undergo a similar cyclization and react with another guanine base, potentially on the opposite DNA strand, leading to the formation of interstrand cross-links (ICLs).[2]

These DNA adducts and cross-links disrupt the helical structure of DNA, block the progression of DNA and RNA polymerases, and can stall replication forks.[5] The cellular attempts to repair this damage, through pathways like Base Excision Repair (BER) and Nucleotide Excision Repair (NER), can lead to the formation of transient single-strand breaks (SSBs) and alkali-labile sites (apurinic/apyrimidinic sites).[6][7] It is these SSBs, along with any direct double-strand breaks (DSBs), that are sensitively detected by the alkaline comet assay.

G Figure 1: Mechanism of DNA Alkylation cluster_0 Activation & Alkylation cluster_1 Consequence NM Nitrogen Mustard (this compound) AZ Formation of Aziridinium Ion (Reactive Intermediate) NM->AZ Intramolecular Cyclization (-Cl⁻) DNA Cellular DNA AZ->DNA Nucleophilic Attack Adduct Monofunctional Adduct (Guanine-N7 Alkylation) DNA->Adduct 1st Alkylation ICL Interstrand Cross-link (ICL) (Bifunctional Alkylation) Adduct->ICL 2nd Alkylation Event Stall Replication Fork Stalling & Transcription Inhibition Adduct->Stall ICL->Stall Repair DNA Repair Initiation (BER/NER) Stall->Repair Breaks Generation of DNA Strand Breaks & Alkali-Labile Sites Repair->Breaks

Caption: Mechanism of DNA Alkylation by a Nitrogen Mustard.

Principle of the Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive and versatile method for quantifying DNA damage in individual eukaryotic cells.[6][8] The principle is based on the differential migration of damaged DNA through an agarose gel matrix under the influence of an electric field.[9][10]

  • Encapsulation & Lysis : Single cells are suspended in low-melting-point agarose and layered onto a microscope slide. They are then treated with a high-salt and detergent lysis buffer, which dissolves cellular and nuclear membranes and removes most proteins, leaving behind the supercoiled DNA packaged in a structure called a nucleoid.[8][11]

  • DNA Unwinding & Electrophoresis : For the alkaline version of the assay (pH > 13), the slides are immersed in a high-pH buffer. This condition denatures the DNA, causing it to unwind, and reveals alkali-labile sites as single-strand breaks.[6] During electrophoresis, the negatively charged DNA migrates towards the anode. Undamaged, supercoiled DNA remains largely within the nucleoid, forming the "head" of the comet. In contrast, relaxed loops of DNA containing single- or double-strand breaks are free to extend out of the nucleoid, forming a "tail".[9][10]

  • Visualization & Quantification : After electrophoresis, the DNA is stained with a fluorescent dye. The resulting image resembles a comet, where the intensity of the tail relative to the head is directly proportional to the amount of DNA damage.[10]

The alkaline comet assay is particularly well-suited for detecting the damage profile of alkylating agents as it measures not only direct single- and double-strand breaks but also the alkali-labile sites created during DNA repair.[6][12]

Detailed Application Protocol

This protocol is designed for assessing DNA damage in a cultured mammalian cell line (e.g., TK6, HepG2, or peripheral blood mononuclear cells) upon treatment with this compound.

Essential Materials & Reagents
  • Cells: Healthy, exponentially growing suspension or adherent cell culture.

  • Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO, PBS).

  • Controls:

    • Negative/Vehicle Control: The solvent used to dissolve the test compound.

    • Positive Control: A known genotoxin (e.g., 100 µM H₂O₂ for 10 min on ice, or 200 µM Methyl methanesulfonate (MMS) for 2 hours).

  • Agarose: Normal Melting Point (NMP) Agarose and Low Melting Point (LMP) Agarose.

  • Slides: Specialized Comet Assay Slides (pre-coated or frosted).

  • Buffers & Solutions:

    • Lysis Solution (pH 10): 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl. Freshly add 1% Triton X-100 and 10% DMSO before use. Store at 4°C.

    • Alkaline Unwinding & Electrophoresis Solution (pH > 13): 300 mM NaOH, 1 mM Na₂EDTA. Prepare fresh and chill to 4°C before use.

    • Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.

  • Stain: SYBR® Green I or similar DNA intercalating dye.

  • Equipment: Fluorescence microscope, horizontal electrophoresis unit, power supply, water baths, incubator, refrigerated centrifuge.

Experimental Workflow

G A 1. Cell Culture & Treatment - Plate cells - Add Test Compound & Controls - Incubate B 2. Cell Harvesting & Encapsulation - Harvest and count cells - Mix ~2x10⁴ cells with LMP Agarose - Layer onto Comet Slide A->B C 3. Lysis - Immerse slides in cold Lysis Solution - Incubate at 4°C for ≥1 hour B->C D 4. DNA Unwinding - Place slides in cold Alkaline Buffer - Incubate at 4°C for 20-40 min C->D E 5. Electrophoresis - Transfer slides to electrophoresis tank - Run at ~1 V/cm for 20-30 min D->E F 6. Neutralization & Staining - Wash slides with Neutralization Buffer - Stain with fluorescent dye E->F G 7. Visualization & Scoring - Image comets with fluorescence microscope - Analyze with Comet Assay software F->G

Caption: Step-by-step workflow for the Comet Assay.

Step-by-Step Methodology:

  • Cell Preparation and Treatment:

    • Culture cells to an appropriate density. Ensure they are in the logarithmic growth phase.

    • Treat cells with a range of concentrations of this compound. A preliminary cytotoxicity assay (e.g., MTT or Trypan Blue) is crucial to select concentrations that yield high cell viability (>70%) to avoid detecting DNA damage associated with apoptosis or necrosis.

    • Include vehicle and positive controls in parallel.

    • Incubation time will depend on the compound's stability and mechanism but typically ranges from 2 to 24 hours.

  • Slide Preparation (Performed under subdued light):

    • Prepare a 1% NMP agarose solution in PBS and coat the Comet Slides with a thin layer. Let it dry completely. (This step may be skipped if using pre-coated slides).

    • Harvest the treated cells and adjust the concentration to ~1x10⁵ cells/mL in ice-cold PBS.

    • Melt 1% LMP agarose in a water bath and then cool to 37°C.

    • Combine 10 µL of your cell suspension with 90 µL of the 37°C LMP agarose. Immediately pipette this mixture onto the pre-coated area of the Comet Slide.

    • Place slides flat at 4°C for 10-15 minutes to allow the agarose to solidify.

  • Lysis:

    • Carefully immerse the slides in freshly prepared, cold Lysis Solution.

    • Incubate for at least 1 hour (can be left overnight) at 4°C, protected from light. This step is critical for removing cellular proteins and allowing the DNA to uncoil.[11]

  • DNA Unwinding:

    • Gently remove slides from the lysis solution and place them on a horizontal electrophoresis tray.

    • Fill the tray with fresh, cold Alkaline Unwinding & Electrophoresis Solution until the slides are fully submerged.

    • Let the slides sit for 20-40 minutes at 4°C, protected from light, to allow the DNA to unwind.[6]

  • Electrophoresis:

    • Without changing the buffer, turn on the power supply.

    • Conduct electrophoresis under the same alkaline conditions at approximately 25V (~1 V/cm) and 300 mA for 20-30 minutes. These conditions should be optimized for your specific cell type to ensure the negative control shows minimal tail formation while the positive control shows significant damage.

  • Neutralization and Staining:

    • After electrophoresis, gently remove the slides and wash them 2-3 times for 5 minutes each with Neutralization Buffer to lower the pH.

    • Drain excess buffer and add a small volume of diluted SYBR® Green I or another DNA stain to the agarose gel. Incubate for 5-10 minutes at room temperature in the dark.

  • Visualization:

    • Visualize the slides using a fluorescence microscope with an appropriate filter set.

    • Capture images of at least 50-100 randomly selected comets per slide. Ensure captured comets are non-overlapping and have a clearly defined head.

Data Acquisition and Interpretation

Quantitative Parameters

Automated image analysis software is essential for objective scoring.[13][14] Key parameters include:

ParameterDescriptionSignificance
% DNA in Tail The percentage of total DNA fluorescence that is located in the tail.A highly sensitive and commonly reported measure of DNA damage.
Tail Length The distance of DNA migration from the head to the end of the tail.Reflects the size of the DNA fragments.
Olive Tail Moment A composite measure calculated as the product of the tail length and the percentage of DNA in the tail.Considered a highly representative measure of overall DNA damage.[14]
Data Analysis and Validation
  • Experimental Unit: The fundamental unit for statistical analysis is the replicate culture or animal, not the individual comet.[15] Measurements from multiple comets within a single slide are considered technical replicates and should be averaged to generate a single value for that slide/replicate.

  • Statistical Approach: Compare the mean damage parameter of each treatment group to the vehicle control group. Use an appropriate statistical test, such as a one-way ANOVA followed by a Dunnett's post-hoc test, to determine statistical significance. A clear dose-response relationship strengthens the evidence of genotoxicity.[15][16]

  • Assay Acceptance Criteria:

    • Negative Control: Should exhibit minimal DNA damage, establishing the baseline for the experiment.

    • Positive Control: Must show a statistically significant increase in DNA damage compared to the negative control, confirming the assay system is functioning correctly.

Conclusion

The alkaline comet assay is a powerful, sensitive, and well-established method for evaluating the DNA-damaging potential of alkylating agents like this compound.[6][12] By providing a quantitative measure of DNA strand breaks and alkali-labile sites at the single-cell level, this technique offers invaluable insights for genotoxicity screening in drug discovery and chemical safety assessment. Adherence to a validated protocol, including appropriate controls and robust data analysis, is paramount to generating reliable and reproducible results.

References

  • Wikipedia. (n.d.). Comet assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]

  • Langie, S. A., Azqueta, A., & Collins, A. R. (2021). The Single-Cell Gel Electrophoresis Genotoxin Sensitivity Assay. Methods in Molecular Biology, 2240, 1–12.
  • Raghavan, B., & Krishnamurthy, S. S. (2012). The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. Inorganic Chemistry, 51(12), 6517–6529.
  • Clementi, S., et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 11(16), e4133.
  • Olive, P. L., & Banáth, J. P. (2006). The comet assay for DNA damage and repair: principles, applications, and limitations. Applied Biochemistry and Biotechnology, 135(1), 35-50.
  • Pharmacology of Alkylating Agents Nitrogen mustards, Alkylsulfonates, Nitrosoureas, Triazenes, Alkyl - YouTube. (2025, March 14). YouTube. Retrieved from [Link]

  • Chandrasekhar, B., et al. (2015). Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay). Journal of the Scientific Society, 42(2), 70.
  • McGill University. (2015). Comet Assay Protocol. Retrieved from [Link]

  • Singh, S., et al. (2019). Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. Anticancer Agents in Medicinal Chemistry, 19(9), 1080-1102.
  • Wikipedia. (n.d.). Nitrogen mustard. Retrieved from [Link]

  • De, A. (2017). Nitrogen Mustards: The Novel DNA Alkylator. Current Physical Chemistry, 7(2), 118-131.
  • Clementi, S., et al. (2021). Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. Bio-protocol, 11(22), e4225.
  • SlideShare. (2016). Comet Assay. Retrieved from [Link]

  • El-Said, K. S., & El-Refai, A. M. (2012). Single-Cell Gel Electrophoresis (Comet) Assay in Nano-genotoxicology. In Nanotechnology and Drug Delivery, Volume One (pp. 315-322). Humana Press.
  • Sharma, A. K., et al. (2012). Single Cell Gel Electrophoresis Assay (Comet Assay) for Evaluating Nanoparticles-Induced DNA Damage in Cells. In Nanotechnology and Drug Delivery, Volume One (pp. 323-333). Humana Press.
  • Tice, R. R., & Strauss, G. H. (1995). The Comet Assay. In Environmental Mutagenesis (pp. 315-324). Humana Press.
  • Gichner, T., & Lan, P. (2013). Single Cell Gel Electrophoresis (Comet) assay with plants: research on DNA repair and ecogenotoxicity testing. Chemosphere, 92(1), 1-9.
  • Agilent Technologies. (2025, June 11). What is the Comet Assay? A Simple Method to Detect DNA Damage. YouTube. Retrieved from [Link]

  • Gedik, C. M. (2014). Statistical analysis of comet assay results. Frontiers in Genetics, 5, 425.
  • Lovell, D. P. (2017). Chapter 20: Statistical Analysis of Comet Assay Data. In The Comet Assay in Toxicology (pp. 413-436). Royal Society of Chemistry.
  • R&D Systems. (2020, January 2). How to Run the CometAssay Analysis Software. YouTube. Retrieved from [Link]

  • MetaSystems. (n.d.). Comet Assay. Retrieved from [Link]

  • Morvan, D., et al. (1990). DNA damage induced by a new 2-chloroethyl nitrosourea on malignant melanoma cells.
  • De, A. (2018). DNA Damaging Drugs. In Molecular Pharmacology (pp. 1-10). IntechOpen.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Dousa, M., et al. (2016). HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process.
  • Graves, R. J., et al. (1998). Methylene chloride-induced DNA damage: an interspecies comparison. Carcinogenesis, 19(3), 411-416.
  • Ebert, R., et al. (1994). Genotoxicity studies with chloroethane. Mutation Research/Genetic Toxicology, 322(1), 33-44.
  • Lee, J., et al. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. Nucleic Acids Research, 51(16), 8565–8577.
  • O'Keeffe, L., et al. (2022). Assessing the genotoxicity and carcinogenicity of 2-chloroethanol through structure activity relationships and in vitro testing approaches. Food and Chemical Toxicology, 168, 113290.

Sources

"LC-MS/MS analysis of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine adducts"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Quantitative Analysis of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine Adducts with DNA and Proteins by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction: The Challenge of Analyzing Alkylating Agent Adducts

This compound belongs to the nitrogen mustard class of bifunctional alkylating agents. These compounds are characterized by their high reactivity towards nucleophilic biomolecules, a property that underlies both their therapeutic efficacy as anticancer agents and their inherent genotoxicity.[1][2] The primary mechanism of action involves the intramolecular formation of a highly electrophilic aziridinium ion, which subsequently alkylates nucleophilic sites on macromolecules, most notably DNA and proteins.

The formation of covalent adducts with DNA can lead to monoadducts and highly cytotoxic interstrand cross-links (ICLs), which block DNA replication and transcription, ultimately inducing apoptosis.[1] Similarly, adduction to proteins can alter their structure and function, contributing to cellular toxicity. The sensitive and specific quantification of these adducts is therefore essential for:

  • Pharmacodynamic Studies: Understanding the dose-response relationship and mechanism of action of nitrogen mustard-based drugs.

  • Toxicology & Risk Assessment: Using adducts as critical biomarkers for assessing exposure and genotoxic risk.[3][4][5]

  • Drug Development: Characterizing the reactivity and target engagement of new chemical entities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural specificity for identifying and quantifying specific adducts within complex biological matrices.[4][6][7][8] This application note provides a comprehensive framework and detailed protocols for the analysis of this compound adducts with both DNA and proteins.

The Chemistry of Adduct Formation

The biological activity of this compound is predicated on its conversion to a reactive intermediate. The process begins with an intramolecular cyclization, where the nitrogen atom attacks the γ-carbon of one of the 2-chloroethyl side chains, displacing a chloride ion to form a strained, three-membered aziridinium ring. This cation is a potent electrophile that readily reacts with biological nucleophiles.

For DNA , the most nucleophilic sites are the N7 position of guanine and the N3 position of adenine.[4][9] Reaction at these sites forms stable monoadducts. Because the parent compound is bifunctional, the second 2-chloroethyl arm can undergo a similar cyclization and react with a second nucleobase, leading to the formation of DNA-DNA interstrand cross-links, a particularly lethal form of DNA damage.

For proteins , nucleophilic side chains of amino acids such as cysteine (thiol group), histidine (imidazole ring), and lysine (ε-amino group) are primary targets for alkylation.[3][10]

G cluster_0 Activation & Adduction Pathway Parent Parent Compound (this compound) Aziridinium Reactive Aziridinium Ion (Electrophile) Parent->Aziridinium - Cl⁻ Monoadduct Stable Monoadduct Aziridinium->Monoadduct + Nucleophile DNA DNA Nucleobase (e.g., N7-Guanine) DNA->Monoadduct Protein Protein Residue (e.g., Cysteine) Protein->Monoadduct ICL Interstrand Cross-Link (ICL) Monoadduct->ICL Second Alkylation (if bifunctional) G cluster_workflow DNA Adduct Analysis Workflow start Biological Sample (Cells or Tissue) dna_iso 1. Genomic DNA Isolation start->dna_iso spike 2. Spike with Stable Isotope Internal Standard (SIL-IS) dna_iso->spike hydrolysis 3. Enzymatic Hydrolysis (DNase, Nuclease P1, AP) spike->hydrolysis cleanup 4. Sample Cleanup (Solid-Phase Extraction) hydrolysis->cleanup lcms 5. LC-MS/MS Analysis (MRM Mode) cleanup->lcms data 6. Data Processing (Quantification vs. SIL-IS) lcms->data end Adduct Level Report data->end G cluster_workflow Protein Adduct 'Adductomics' Workflow start Protein Sample (e.g., Plasma, Cell Lysate) denature 1. Denaturation & Reduction/ Alkylation start->denature digest 2. Proteolytic Digestion (e.g., Trypsin) denature->digest cleanup 3. Peptide Desalting (C18 SPE) digest->cleanup lcms 4. LC-HRMS/MS Analysis (Data-Dependent Acquisition) cleanup->lcms search 5. Database Search (Open Modification Search) lcms->search end Identified Adducted Peptides search->end

Sources

"flow cytometry analysis of apoptosis induced by 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Quantitative Analysis of Apoptosis Induced by 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine Using Multiparametric Flow Cytometry

Abstract

This document provides a comprehensive guide for researchers and drug development professionals on the use of flow cytometry to detect and quantify apoptosis induced by the compound this compound. As a nitrogen mustard derivative, this compound is hypothesized to function as a DNA alkylating agent, triggering programmed cell death.[1][2] This guide details the principles of the Annexin V and Propidium Iodide (PI) dual-staining assay, a robust method for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells. We present a validated, step-by-step protocol, expert insights into experimental design, flow cytometer setup, and data interpretation, ensuring scientifically rigorous and reproducible results.

Introduction: Unraveling Compound-Induced Apoptosis

The study of programmed cell death, or apoptosis, is fundamental to fields such as oncology, immunology, and toxicology. The ability of a novel compound to selectively induce apoptosis in target cells is a primary goal in anti-cancer drug development. The compound of interest, this compound, belongs to the nitrogen mustard class of molecules, which are known to exert cytotoxic effects by alkylating DNA.[1][3] This chemical interaction damages the DNA, leading to the initiation of the intrinsic apoptotic cascade.

Flow cytometry is an indispensable technology for this analysis, offering rapid, quantitative, and multi-parametric measurements on a single-cell basis.[4][5] The most widely adopted method for detecting apoptosis via flow cytometry is the Annexin V/Propidium Iodide (PI) assay.[6] This assay provides a clear snapshot of the cellular state, allowing researchers to precisely measure the efficacy of apoptosis-inducing agents like this compound.

Scientific Principle: The Annexin V/PI Assay

The cornerstone of this assay is the detection of two distinct cellular changes that occur during apoptosis: the translocation of phosphatidylserine (PS) and the loss of plasma membrane integrity.

  • Phosphatidylserine (PS) Externalization: In healthy, viable cells, PS is strictly maintained on the inner leaflet of the plasma membrane.[7][8] A key, early event in apoptosis is the "flipping" of this phospholipid to the outer leaflet, where it acts as an "eat me" signal for phagocytes.[7] Annexin V, a 36 kDa calcium-dependent protein, has a high binding affinity for PS. When conjugated with a fluorochrome like FITC, Annexin V serves as a specific probe for identifying early-stage apoptotic cells.[8]

  • Plasma Membrane Integrity: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact membrane of live or early apoptotic cells.[9] However, in late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the nucleus bright red.[8]

By using these two probes simultaneously, we can distinguish four distinct cell populations, providing a detailed profile of cell health after treatment.

G Figure 1: Cell Population Gating with Annexin V & PI cluster_plot Flow Cytometry Plot cluster_axes a Annexin V- / PI+ (Q1: Necrotic) b Annexin V+ / PI+ (Q2: Late Apoptotic) c Annexin V- / PI- (Q3: Live/Viable) d Annexin V+ / PI- (Q4: Early Apoptotic) x_axis Annexin V-FITC → y_axis Propidium Iodide (PI) →

Caption: Quadrant analysis of cells stained with Annexin V and PI.

Proposed Mechanism of Action

Understanding why a compound induces apoptosis is as critical as measuring if it does. Given that this compound is a nitrogen mustard, its mechanism is likely initiated by DNA alkylation, a process that creates adducts on DNA bases (e.g., the N7 position of guanine).[1][3] This damage triggers a DNA Damage Response (DDR), which, if the damage is irreparable, leads to the activation of the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is governed by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and pro-survival members (e.g., Bcl-2, Mcl-1).[10]

Caption: Proposed signaling cascade for compound-induced apoptosis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with integrated controls to ensure data integrity.

Materials and Reagents
  • Target cells (e.g., Jurkat, HeLa, or a relevant cancer cell line)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (cell culture grade DMSO)

  • Positive control for apoptosis (e.g., Staurosporine, Etoposide)

  • FITC Annexin V/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Flow cytometry tubes (5 mL polystyrene)

  • Micropipettes and sterile tips

  • Microcentrifuge

  • Flow Cytometer (equipped with a 488 nm blue laser)

Experimental Workflow

G start 1. Seed Cells treat 2. Treat with Compound (Dose-Response & Time-Course) start->treat controls 3. Prepare Controls (Vehicle, Positive, Unstained) treat->controls harvest 4. Harvest Cells (Adherent & Suspension) treat->harvest controls->harvest wash 5. Wash with cold PBS harvest->wash stain 6. Stain with Annexin V-FITC & PI (15 min, RT, dark) wash->stain acquire 7. Acquire on Flow Cytometer (within 1 hour) stain->acquire analyze 8. Analyze Data (Gating & Quadrant Stats) acquire->analyze end Results analyze->end

Caption: Overview of the apoptosis analysis workflow.

Step-by-Step Methodology

1. Cell Culture and Treatment: a. Seed cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of harvest (typically 5x10^5 cells/mL). b. Allow cells to adhere overnight if using an adherent cell line. c. Prepare serial dilutions of this compound. A typical dose-response might include 0, 1, 5, 10, 25, and 50 µM. d. Treat cells with the compound for a predetermined time (e.g., 6, 12, or 24 hours). e. Critical Controls: Prepare the following samples in parallel:

  • Negative Control: Cells treated with the vehicle (e.g., DMSO) at the highest concentration used for the compound.
  • Positive Control: Cells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine for 4 hours).
  • Unstained Control: Untreated cells that will not be stained. Used to set baseline fluorescence.

2. Preparation of Compensation Controls:

  • Rationale: Compensation is a mathematical correction for the spectral overlap of fluorochromes.[11] It is essential for accurate data. a. FITC (Annexin V) Control: Use a sample of cells treated with your positive control inducer. Stain these with ONLY Annexin V-FITC (no PI). b. PI Control: Take a sample of untreated cells. Heat-kill them at 65°C for 10 minutes to permeabilize membranes, then stain with ONLY PI (no Annexin V).

3. Cell Harvesting and Staining: a. For suspension cells: Transfer cell suspension to a 15 mL conical tube. b. For adherent cells: Gently wash with PBS, then detach using a non-enzymatic cell stripper or gentle trypsinization. Over-trypsinization can damage the membrane and cause artifacts. Collect cells in a conical tube. c. Centrifuge all samples at 300 x g for 5 minutes at 4°C. Gently aspirate the supernatant. d. Wash the cell pellet with 1 mL of cold PBS, centrifuge again, and discard the supernatant. e. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. f. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. g. Add 5 µL of FITC Annexin V and 5 µL of PI solution to each 100 µL cell suspension. h. Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark. i. After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells. j. Keep samples on ice and protected from light. Analyze by flow cytometry within one hour to prevent degradation of the signal.[8]

4. Flow Cytometer Setup and Data Acquisition: a. Turn on the flow cytometer and allow it to warm up. Use calibration beads to ensure the instrument is performing correctly.[12] b. Run the unstained sample to adjust forward scatter (FSC) and side scatter (SSC) voltages to place the main cell population on scale and to set the baseline for fluorescence detectors. c. Run the FITC single-stain control to adjust the compensation for FITC spillover into the PI channel. d. Run the PI single-stain control to adjust compensation for any PI spillover into the FITC channel. e. Once compensation is set, acquire data for all your experimental and control samples, collecting a sufficient number of events (e.g., 10,000-20,000) from the primary cell gate.

Data Analysis and Interpretation

Proper data analysis requires a systematic gating strategy to isolate the populations of interest.

  • Gating:

    • Plot 1 (FSC-A vs. SSC-A): Create a gate (P1) around the main cell population to exclude debris and dead cells.

    • Plot 2 (FSC-A vs. FSC-H): Gate on the P1 population to create a new gate (P2) for single cells (singlets), excluding doublets.

    • Plot 3 (Annexin V-FITC vs. PI): Display the P2 population on this plot.

  • Quadrant Analysis:

    • Using your stained control samples as a guide, set up a quadrant gate on the Annexin V vs. PI plot.

    • Lower-Left (Q3): Live cells (Annexin V- / PI-)

    • Lower-Right (Q4): Early Apoptotic cells (Annexin V+ / PI-)

    • Upper-Right (Q2): Late Apoptotic/Necrotic cells (Annexin V+ / PI+)

    • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

  • Data Presentation:

    • Record the percentage of cells in each quadrant for every sample. Summarize the results in a table for clear comparison.

Table 1: Example Data from a Dose-Response Experiment (24h Treatment)

Compound Conc. (µM)% Live (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)Total Apoptotic (%) (Q2+Q4)
0 (Vehicle)94.52.52.01.04.5
188.26.83.51.510.3
565.118.414.32.232.7
1040.725.330.13.955.4
2515.312.165.47.277.5
505.94.678.910.683.5

This is example data and does not represent actual experimental results.

Conclusion

The Annexin V/PI flow cytometry assay is a powerful, quantitative, and highly reproducible method for assessing the pro-apoptotic activity of this compound. By following the detailed protocol and utilizing the necessary controls, researchers can generate high-quality data to characterize the compound's mechanism of action and determine its efficacy. This approach is critical for preclinical drug discovery and provides invaluable insights into the complex process of programmed cell death.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • University of Massachusetts Chan Medical School. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Gnanasekar, S., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]

  • How to Analyze Annexin-V Apoptosis Assay Data Using Flow Cytometer ?. (2022). YouTube. Retrieved from [Link]

  • Lone, M. A., et al. (2021). An Annexin V-FITC-Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line. Methods in Molecular Biology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 414606, this compound. Retrieved from [Link]

  • Darzynkiewicz, Z., et al. (2010). Flow cytometry-based apoptosis detection. Methods. Retrieved from [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

  • Biocompare. (2017). Monitoring Apoptosis by Flow Cytometry. Retrieved from [Link]

  • FluoroFinder. (2023). Compensation in Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (2019). Gating and compensation for Annexin V and PI?. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24187238, this compound hydrochloride. Retrieved from [Link]

  • Ray, R., et al. (1998). Apoptosis as a mechanism of 2-chloroethylethyl sulfide-induced cytotoxicity. British Journal of Cancer. Retrieved from [Link]

  • PharmaCompass. (n.d.). N-methyl-2-phenylethanamine; N-Methylbis(2-chloroethyl)amine hydrochloride; Bis(2-Chloroethyl)methylamine; Nitrogen mustard. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethan-1-amine. Retrieved from [Link]

  • Larrue, C., et al. (2008). Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells. Leukemia & Lymphoma. Retrieved from [Link]

  • Kim, H. S., et al. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. Nucleic Acids Research. Retrieved from [Link]

  • Adams, J. M., & Cory, S. (2007). Bcl-2-regulated apoptosis: mechanism and therapeutic potential. Current Opinion in Immunology. Retrieved from [Link]

Sources

Measuring DNA Crosslinking with 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the measurement of DNA crosslinking induced by the nitrogen mustard derivative, 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine. As a bifunctional alkylating agent, this compound is of significant interest in cancer research and drug development due to its ability to form cytotoxic DNA interstrand crosslinks (ICLs). This document elucidates the mechanism of action and presents two robust methods for the quantification of these lesions in a cellular context: the modified alkaline single-cell gel electrophoresis (comet) assay and a quantitative polymerase chain reaction (qPCR)-based assay. The underlying principles, critical experimental parameters, and data interpretation are discussed to ensure reliable and reproducible results.

Introduction: The Significance of DNA Interstrand Crosslinks

DNA interstrand crosslinks (ICLs) are highly cytotoxic lesions that covalently link the two strands of the DNA double helix, thereby preventing strand separation. This blockage of DNA replication and transcription triggers cell cycle arrest and can lead to apoptosis.[1] The deliberate induction of ICLs is a cornerstone of chemotherapy, with numerous clinically successful drugs being potent crosslinking agents.[2]

This compound belongs to the nitrogen mustard class of alkylating agents.[3] These compounds possess two reactive chloroethyl groups, enabling them to sequentially alkylate nucleophilic sites on the DNA, primarily the N7 position of guanine residues, resulting in the formation of ICLs.[4][5] The efficiency of ICL formation and the subsequent cellular response are critical determinants of the compound's therapeutic potential and toxicity. Accurate and sensitive measurement of ICLs is therefore paramount for preclinical evaluation and mechanistic studies of such compounds.

Mechanism of Action: DNA Alkylation by this compound

The crosslinking activity of this compound proceeds through a well-characterized two-step mechanism typical of nitrogen mustards.[6][7]

  • Formation of the Aziridinium Ion: The initial and rate-limiting step is an intramolecular cyclization reaction where the nitrogen atom attacks the carbon bearing a chlorine atom, displacing the chloride ion to form a highly strained and electrophilic aziridinium ion.[6]

  • Monofunctional Alkylation: This reactive intermediate is then subject to nucleophilic attack by the N7 atom of a guanine base on one DNA strand, forming a monoadduct.[4][8]

  • Formation of the Interstrand Crosslink: The second chloroethyl arm can then undergo a similar cyclization and alkylation reaction with a guanine on the complementary DNA strand, resulting in a stable interstrand crosslink.[7][9]

This process is depicted in the diagram below:

G cluster_0 Step 1: Aziridinium Ion Formation cluster_1 Step 2: DNA Alkylation Compound Nitrogen Mustard (Inactive) Aziridinium Aziridinium Ion (Highly Reactive) Compound->Aziridinium Intramolecular Cyclization Monoadduct Monoadduct (Guanine-N7 Alkylated) Aziridinium->Monoadduct Nucleophilic Attack by Guanine-N7 DNA Double-Stranded DNA ICL Interstrand Crosslink (ICL) Monoadduct->ICL Second Alkylation Event G A Cell Culture & Treatment with Compound B Harvest Cells & Suspend in PBS A->B C Embed Cells in LMP Agarose on Slide B->C D Cell Lysis (Detergent Solution) C->D E Irradiation (e.g., 10 Gy) to Induce Strand Breaks D->E F Alkaline Unwinding (pH >13) E->F G Electrophoresis (25V, 30 min) F->G H Neutralization & Staining (SYBR Gold) G->H I Fluorescence Microscopy & Image Analysis H->I

Caption: Workflow for the modified alkaline comet assay for ICL detection.

Alternative Protocol: qPCR-Based Assay for ICL Measurement

A quantitative PCR-based assay can serve as an alternative or complementary method to the comet assay. This technique leverages the principle that ICLs prevent the denaturation of DNA, thereby inhibiting the amplification of a target sequence.

Principle: Genomic DNA is extracted from treated and control cells. A long PCR is then performed on a specific genomic region. In the presence of ICLs, the DNA strands cannot be separated during the denaturation step of PCR, leading to a reduction in the amount of amplifiable template. The decrease in PCR product, quantified by real-time PCR, is proportional to the frequency of ICLs. [10]

Step-by-Step Protocol

A. Cell Treatment and DNA Extraction:

  • Treat cells with this compound as described in section 3.2.A.

  • Harvest cells and extract high-molecular-weight genomic DNA using a standard kit (e.g., Qiagen DNeasy Blood & Tissue Kit), ensuring minimal shearing.

  • Quantify the DNA concentration accurately using a fluorometric method (e.g., Qubit).

B. qPCR Reaction Setup:

  • Design primers to amplify a long genomic fragment (e.g., 5-10 kb) from a housekeeping gene (e.g., β-actin, GAPDH).

  • Prepare qPCR reactions using a long-range, high-fidelity DNA polymerase and a DNA-intercalating dye (e.g., SYBR Green).

  • For each sample, set up reactions with a standardized amount of genomic DNA (e.g., 50 ng).

  • Include a no-template control and a positive control (DNA from vehicle-treated cells).

C. qPCR Cycling and Analysis:

  • Perform the qPCR with an initial denaturation step followed by 40 cycles of denaturation, annealing, and extension.

  • Record the quantification cycle (Cq) values for each sample.

  • Calculate the relative amount of amplifiable DNA in the treated samples compared to the control using the ΔCq method. An increase in the Cq value in treated samples indicates the presence of ICLs.

  • The number of crosslinks per fragment can be estimated using the Poisson distribution, assuming that one crosslink is sufficient to block amplification:

ICLs per fragment = -ln(Amplification_treated / Amplification_control)

Considerations for the qPCR Assay
  • Primer Design: The length of the PCR amplicon is critical. Longer amplicons increase the probability of encompassing a crosslink, thus enhancing the sensitivity of the assay.

  • DNA Quality: High-quality, non-fragmented genomic DNA is essential for reliable results.

  • Normalization: It is advisable to also amplify a very short genomic fragment (<200 bp) from the same samples. The amplification of this short fragment is less likely to be affected by ICLs and can be used to normalize for any potential variations in DNA input.

Conclusion

The measurement of DNA interstrand crosslinks is a critical step in the evaluation of bifunctional alkylating agents like this compound. The modified alkaline comet assay provides a sensitive and visually intuitive method for quantifying ICLs at the single-cell level. For complementary data, the qPCR-based assay offers a high-throughput alternative that measures the functional consequence of ICLs on DNA amplification. The choice of method will depend on the specific research question, available equipment, and desired throughput. By following the detailed protocols and considering the key principles outlined in this guide, researchers can obtain reliable and meaningful data on the DNA crosslinking potential of novel compounds.

References

  • Kohn, K. W., Hartley, J. A., & Mattes, W. B. (1987). Mechanisms of DNA sequence selective alkylation of guanine-N7 positions by nitrogen mustards. Nucleic Acids Research, 15(24), 10531–10549. [Link]

  • Lawley, P. D., & Brookes, P. (1965). Molecular mechanism of the cytotoxic action of difunctional alkylating agents and of resistance to this action.
  • Spanswick, V. J., Hartley, J. A., & Hartley, J. M. (2010). Measurement of DNA interstrand crosslinking in individual cells using the single cell gel electrophoresis (comet) assay. In Drug-DNA Interaction Protocols (pp. 267-282). Humana Press.
  • Sriram, D., & Yogeeswari, P. (2010). Medicinal Chemistry.
  • Tice, R. R., Agurell, E., Anderson, D., Burlinson, B., Hartmann, A., Kobayashi, H., ... & Sasaki, Y. F. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environmental and molecular mutagenesis, 35(3), 206-221. [Link]

  • Hartley, J. A., Berardini, M. D., & Souhami, R. L. (1992). DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards is preserved in intact cells. Nucleic acids research, 20(12), 3175–3178. [Link]

  • Collins, A. R. (2004). The comet assay for DNA damage and repair: principles, applications, and limitations. Molecular biotechnology, 26(3), 249-261.
  • Pottenger, L. H., & Kaminski, N. E. (2004). Cross-linking interferes with assessing sulfur mustard-induced DNA damage in human peripheral blood lymphocytes using the comet assay. Toxicological Sciences, 80(2), 339-345. [Link]

  • Spanswick, V. J., Hartley, J. M., & Hartley, J. A. (2011). Assessment of DNA interstrand crosslinks using the modified alkaline comet assay. In The Comet Assay in Toxicology (pp. 113-126). Humana Press. [Link]

  • Deans, A. J., & West, S. C. (2011). DNA interstrand crosslink repair and cancer.
  • Hartley, J. A. (2011). Measurement of drug-induced DNA interstrand crosslinking using the single-cell gel electrophoresis (comet) assay. Methods in molecular biology (Clifton, N.J.), 682, 267–282. [Link]

  • Chesner, L. N., & Campbell, C. (2018). A Simple, Rapid, and Quantitative Assay to Measure Repair of DNA-protein Crosslinks on Plasmids Transfected into Mammalian Cells. Journal of visualized experiments: JoVE, (133), 57413. [Link]

  • Spanswick, V. J., Hartley, J. M., & Hartley, J. A. (2010). Measurement of DNA Interstrand Crosslinking in Individual Cells Using the Single Cell Gel Electrophoresis (Comet) Assay. Springer Nature Experiments. [Link]

  • McGill University. (2015). Comet Assay Protocol. Retrieved from [Link]

  • Mladenov, E., & Iliakis, G. (2011). Induction and repair of DNA double-strand breaks: the increasing spectrum of non-homologous end joining pathways. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 711(1-2), 61-72.
  • Chesner, L. N., & Campbell, C. (2018). A Simple, Rapid, and Quantitative Assay to Measure Repair of DNA-protein Crosslinks on Plasmids Transfected into Mammalian Cells. ResearchGate. [Link]

  • Spanswick, V. J., Hartley, J. M., & Hartley, J. A. (2012). Assessment of DNA interstrand crosslinks using the modified alkaline comet assay. Methods in molecular biology (Clifton, N.J.), 817, 113–126. [Link]

  • Brent, T. P., Lestrud, S. O., Smith, D. G., & Remack, J. S. (1987). Formation of DNA interstrand cross-links by the novel chloroethylating agent 2-chloroethyl(methylsulfonyl)methanesulfonate: suppression by O6-alkylguanine-DNA alkyltransferase purified from human leukemic lymphoblasts. Cancer research, 47(13), 3384–3387. [Link]

  • Nakano, T., Au, K. G., Dabholkar, M., & Reed, E. (2007). A quantitative PCR-based assay reveals that nucleotide excision repair plays a predominant role in the removal of DNA-protein crosslinks from plasmids transfected into mammalian cells. DNA repair, 6(8), 1135–1143. [Link]

  • Wang, Z., Zhang, J., Wu, X., & Wang, Y. (2019). Nitrogen Mustard Induces Formation of DNA-Histone Cross-Links in Nucleosome Core Particles. Chemical research in toxicology, 32(12), 2517–2525. [Link]

  • Jost, M., An, R., & Panigrahy, D. (2017). Induction and repair of DNA cross-links induced by sulfur mustard in the A-549 cell line followed by a comet assay. Toxicology letters, 275, 47-54.
  • Forns, M., & Guallar, V. (2013). The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. The journal of physical chemistry. B, 117(28), 8435–8443.
  • Merk, O., & Speit, G. (1999). Detection of crosslinks with the comet assay in relationship to genotoxicity and cytotoxicity. Environmental and molecular mutagenesis, 33(2), 167–172. [Link]

  • Møller, P. (2023). Measuring DNA modifications with the comet assay: a compendium of protocols. Nature Protocols, 18(1), 102-141. [Link]

  • Hopkins, P. B., Millard, J. T., & Weidner, M. F. (1990). DNA crosslinking, sister chromatid exchange and cytotoxicity of N-2-chloroethylnitrosoureas tethered to minor groove binding peptides. Chemical research in toxicology, 3(6), 503–507. [Link]

  • Kohn, K. W. (1977). Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas. Cancer research, 37(5), 1450–1454. [Link]

  • Robins, P., Harris, A. L., Goldsmith, I., & Lindahl, T. (1983). Cross-linking of DNA induced by chloroethylnitrosourea is presented by O6-methylguanine-DNA methyltransferase. Nucleic acids research, 11(21), 7743–7758. [Link]

  • Mattes, W. B., Hartley, J. A., & Kohn, K. W. (1986). Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. Nucleic acids research, 14(7), 2971–2987. [Link]

Sources

"2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine in combination with PARP inhibitors"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Synergistic Anti-Tumor Efficacy of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine in Combination with PARP Inhibitors

Audience: Researchers, scientists, and drug development professionals in oncology and pharmacology.

Abstract: This document provides a comprehensive scientific and technical guide on the combined use of the nitrogen mustard derivative, this compound, and Poly (ADP-ribose) Polymerase (PARP) inhibitors. We elucidate the mechanistic rationale for this combination, leveraging the principle of synthetic lethality to enhance cancer cell cytotoxicity. Detailed, field-proven protocols for in vitro evaluation are provided, including methods for assessing synergistic cytotoxicity, quantifying DNA damage, and measuring apoptosis. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to investigate this promising anti-cancer strategy.

Part 1: Scientific Rationale and Mechanism of Action

The combination of a DNA-damaging agent with an inhibitor of a key DNA repair pathway is a clinically validated strategy in oncology.[1][2] This approach is designed to create an overwhelming burden of genomic damage in cancer cells, pushing them past a threshold of viability. The strategy detailed herein pairs a potent DNA alkylating agent with a class of drugs that cripples a cell's ability to respond to the induced damage.

The DNA Alkylating Agent: this compound

This compound belongs to the nitrogen mustard class of chemotherapeutics.[3][4][5][6] Like other agents in this class, its cytotoxicity is derived from its ability to form covalent adducts with DNA.

  • Activation: The compound undergoes an intramolecular cyclization to form a highly reactive aziridinium ion.[7]

  • DNA Alkylation: This electrophilic intermediate readily attacks nucleophilic sites on DNA bases, with a strong preference for the N7 position of guanine.[3][8]

  • Lesion Formation: This alkylation event creates a monofunctional adduct. While the molecule possesses two chloroethyl groups, suggesting a potential for cross-linking, the initial and most frequent lesion is a single-base adduct.[9] This damage distorts the DNA helix, triggering cellular DNA damage response (DDR) pathways, primarily the Base Excision Repair (BER) pathway, to resolve the single-strand breaks (SSBs) that arise.[9]

The DNA Repair Inhibitor: PARP Inhibitors

Poly (ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1, are critical sensors of DNA single-strand breaks (SSBs).[10][11] They are central to the BER pathway.

  • Mechanism of Action: Upon detecting an SSB, PARP1 binds to the damaged site and synthesizes chains of poly (ADP-ribose) (PAR), which acts as a scaffold to recruit other essential BER proteins to facilitate repair.[12][13]

  • Pharmacologic Inhibition: PARP inhibitors (PARPi) are small molecules that compete with NAD+, the substrate for PAR synthesis, effectively blocking the catalytic activity of PARP.[14]

  • PARP Trapping: A crucial component of their anti-tumor activity is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA at the site of the break.[13][15] This trapped PARP-DNA complex is a significant steric hindrance and is itself a toxic lesion.

The Rationale for Synergy: Inducing Synthetic Lethality

The combination of this compound and a PARP inhibitor is a textbook example of inducing synthetic lethality.

  • Damage Induction: The alkylating agent generates a high volume of SSBs throughout the genome.

  • Repair Inhibition: The PARP inhibitor prevents the efficient repair of these SSBs via the BER pathway.[10][11]

  • Lesion Conversion: During the S-phase of the cell cycle, when the cell attempts to replicate its DNA, the unrepaired SSBs and trapped PARP-DNA complexes cause replication forks to stall and collapse.[16][17] This converts the relatively benign SSBs into highly cytotoxic DNA double-strand breaks (DSBs).[16][17]

  • Selective Cell Death: In cancer cells with pre-existing defects in DSB repair pathways, such as those with BRCA1/2 mutations (Homologous Recombination Deficiency or HRD), this flood of DSBs cannot be repaired, leading to genomic catastrophe and apoptotic cell death.[10][18] Healthy cells, which possess intact DSB repair mechanisms, are better able to tolerate this damage, providing a therapeutic window.[13][18]

G cluster_0 Step 1: Damage Induction cluster_1 Step 2: Repair Pathway cluster_2 Step 3: Therapeutic Intervention cluster_3 Step 4: Cytotoxic Outcome Alkylator 2-chloro-N-(2-chloroethyl) -N-methyl-2-phenylethanamine DNA Genomic DNA Alkylator->DNA Alkylates SSB Single-Strand Breaks (SSBs) (N7-Guanine Adducts) DNA->SSB Forms PARP PARP Enzyme SSB->PARP Recruits BER Base Excision Repair (BER) PARP->BER Initiates Trapped Trapped PARP-DNA Complex PARP->Trapped PARPi PARP Inhibitor PARPi->PARP Inhibits & Traps Replication S-Phase DNA Replication Trapped->Replication Blocks DSB Double-Strand Breaks (DSBs) (Replication Fork Collapse) Replication->DSB Leads to Apoptosis Apoptosis / Cell Death DSB->Apoptosis Induces

Caption: Mechanism of synergistic cytotoxicity.

Part 2: Experimental Protocols

These protocols provide a framework for the in vitro evaluation of the combination therapy. It is critical to include all relevant controls (vehicle, single-agent) in every experiment.

Materials and Reagents
  • Compounds:

    • This compound (Source and purity should be verified).

    • A clinically relevant PARP inhibitor (e.g., Olaparib, Rucaparib, Talazoparib).

  • Cell Lines:

    • HR-Deficient (HRD) line: e.g., CAPAN-1 (pancreatic, BRCA2 mutant), MDA-MB-436 (breast, BRCA1 mutant).

    • HR-Proficient (HRP) line: e.g., BxPC-3 (pancreatic, BRCA WT), MCF-7 (breast, BRCA WT).

  • Reagents:

    • Cell culture medium (e.g., RPMI-1640, DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

    • DMSO (for compound dissolution).

    • MTS reagent (e.g., CellTiter 96 AQueous One Solution).

    • Phosphate-Buffered Saline (PBS).

    • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

    • Permeabilization Buffer: 0.25% Triton X-100 in PBS.

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

    • Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody (γH2AX).

    • Secondary Antibody: Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488).

    • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

Protocol: In Vitro Cytotoxicity and Synergy Assessment

This protocol determines the cytotoxic effect of the combination and quantifies synergy using the Chou-Talalay method (Combination Index, CI).

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare 10 mM stock solutions of the alkylating agent and the PARP inhibitor in DMSO.

    • Create a dose-response matrix. Serially dilute both compounds to create a range of concentrations (e.g., 7-point, 2-fold dilutions) above and below their expected IC50 values.

    • Prepare single-agent dilutions and combination dilutions at a constant ratio.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of fresh medium containing the single agents, combinations, or vehicle control (DMSO concentration should be constant across all wells, typically ≤0.1%).

  • Incubation: Incubate the plate for 72-96 hours (or a duration equivalent to ~2-3 cell doublings).

  • Viability Assessment (MTS Assay):

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-3 hours at 37°C.

    • Read the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control wells (representing 100% viability).

    • Calculate the Fraction affected (Fa) for each concentration (Fa = 1 - % Viability).

    • Use software like CompuSyn or a similar package to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Example Experimental Layout for Synergy Analysis

Drug ConcentrationAlkylating Agent (µM)PARP Inhibitor (nM)Expected Outcome
Single Agent A 0, 0.1, 0.2, 0.4, 0.8, 1.6, 3.20Dose-response curve for Agent A
Single Agent B 00, 1, 2, 4, 8, 16, 32Dose-response curve for Agent B
Combination (1:20 ratio) 0.1, 0.2, 0.4, 0.8, 1.6, 3.22, 4, 8, 16, 32, 64Combination effect for CI calculation
Controls 0 (Medium Only)0Blank/Background
0 (Vehicle - DMSO)0100% Viability Reference
Protocol: Mechanistic Validation via γH2AX Staining

This protocol visually confirms that the combination treatment increases the formation of DNA double-strand breaks.

G start Seed cells on coverslips in a 24-well plate. Allow to adhere overnight. treat Treat cells with Vehicle, Single Agents, or Combination for 24 hours. start->treat fix Fix cells with 4% PFA for 15 minutes at RT. treat->fix perm Permeabilize with 0.25% Triton X-100 for 10 minutes at RT. fix->perm block Block with 5% BSA for 1 hour at RT. perm->block primary Incubate with primary antibody (anti-γH2AX) overnight at 4°C. block->primary wash1 Wash 3x with PBS. primary->wash1 secondary Incubate with Alexa Fluor-conjugated secondary antibody for 1 hour at RT (in the dark). wash1->secondary wash2 Wash 3x with PBS. secondary->wash2 mount Mount coverslips onto slides using mounting medium with DAPI. wash2->mount image Image using fluorescence microscope. Quantify γH2AX foci per nucleus. mount->image

Caption: Workflow for γH2AX immunofluorescence staining.

  • Cell Culture: Seed cells on glass coverslips within a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with sub-lethal concentrations (e.g., IC20) of the single agents and the combination for a defined period (e.g., 24 hours). This ensures cells are damaged but not yet detached or apoptotic.

  • Fixation & Permeabilization:

    • Wash cells gently with PBS.

    • Fix with 4% PFA for 15 minutes.

    • Wash 2x with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking & Staining:

    • Wash 3x with PBS.

    • Block with 5% BSA for 1 hour to prevent non-specific antibody binding.

    • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash 3x with PBS.

    • Incubate with the fluorescent secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash 3x with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

    • Image using a fluorescence microscope. Capture images of the DAPI (blue) and γH2AX (e.g., green) channels.

  • Analysis: Using image analysis software (e.g., ImageJ/Fiji), count the number of distinct γH2AX foci per nucleus. A significant increase in foci in the combination group compared to single agents confirms enhanced DSB formation.

Part 3: Data Interpretation and Expected Outcomes

Cytotoxicity and Synergy

A successful synergistic interaction will be demonstrated by CI values consistently below 1.0 across a range of effect levels (Fa). The synergy is expected to be more pronounced in HR-deficient cell lines compared to HR-proficient lines.

Table 2: Example Data Summary for Synergy and DNA Damage

Cell LineTreatment GroupIC50 (µM/nM)Combination Index (CI) at Fa=0.5Avg. γH2AX Foci per Nucleus (± SD)
CAPAN-1 (HRD) Alkylating Agent1.5 µMN/A4.2 ± 1.1
PARP Inhibitor25 nMN/A5.1 ± 1.5
Combination 0.4 µM / 8 nM 0.35 (Strong Synergy) 28.7 ± 5.3
Vehicle Control> Max DoseN/A1.3 ± 0.5
MCF-7 (HRP) Alkylating Agent4.8 µMN/A3.8 ± 0.9
PARP Inhibitor> 500 nMN/A2.9 ± 0.8
Combination 3.5 µM / 70 nM 0.92 (Additive) 9.5 ± 2.4
Vehicle Control> Max DoseN/A1.1 ± 0.4

Data are hypothetical and for illustrative purposes only.

DNA Damage (γH2AX)

The expected outcome is a statistically significant increase in the average number of γH2AX foci per nucleus in the combination-treated group compared to the sum of the single-agent groups. This effect should be more dramatic in the HRD cell line.

Apoptosis (Annexin V/PI)

Flow cytometry data should show a marked increase in the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis in the combination treatment group, confirming that the observed cytotoxicity and DNA damage translate to programmed cell death.

Part 4: Troubleshooting and Key Considerations

  • Compound Solubility: Ensure that the stock solutions of both compounds are fully dissolved in DMSO and do not precipitate when diluted in the culture medium.

  • Treatment Duration: The optimal treatment duration can vary between cell lines. A time-course experiment (e.g., 24, 48, 72 hours) may be necessary to identify the ideal endpoint for mechanistic assays versus viability assays.

  • Constant Ratio vs. Non-Constant Ratio: For synergy calculations, maintaining a constant molar ratio of the two drugs simplifies the analysis. This ratio is typically based on the IC50 values of the individual agents.

  • Off-Target Effects: At very high concentrations, drugs can exhibit off-target effects. It is crucial to work within a concentration range that is pharmacologically relevant and demonstrates a clear dose-response relationship.

References

  • Massive Bio. (2026). Poly Adp Ribose Polymerase Inhibitor.
  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Clinical relevance, mechanisms of action and tumor resistance. Nature Reviews Cancer, 17(3), 1-17.
  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified.
  • Patsnap Synapse. (2024). What are PARP inhibitors and how do they work?.
  • MD Anderson Cancer Center. (2024). What are PARP inhibitors?.
  • Heacock, M. L., et al. (2010). Alkylation DNA damage in combination with PARP inhibition results in formation of S-phase-dependent double-strand breaks. DNA Repair, 9(8), 929-936.
  • Heacock, M. L., et al. (2010). Alkylation DNA damage in combination with PARP inhibition results in formation of S-phase-dependent double-strand breaks. PubMed.
  • Pharmacy Times. (2023). Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors.
  • ASCO Publications. (2019). The DNA Damaging Revolution: PARP Inhibitors and Beyond.
  • Technology Networks. (2022). Two Drugs Targeting DNA Damage Response Show Promise in Early-Stage Cancer Trials.
  • Muvarak, N. E., et al. (2016). Enhancing the Cytotoxic Effects of PARP Inhibitors with DNA Demethylating Agents – A Potential Therapy for Cancer. Cancer Cell, 30(4), 637-650.
  • Yap, T. A., et al. (2019). The DNA Damaging Revolution: PARP Inhibitors and Beyond. American Society of Clinical Oncology Educational Book, 39, 185-195.
  • AMiner. (n.d.). Synergistic Antitumor Activity of the Combined PARP1 Inhibition and Alkylating DNA Damage in Malignant Rhabdoid Tumors.
  • Dungey, F. A., et al. (2008). Sensitization to radiation and alkylating agents by inhibitors of poly(ADP-ribose) polymerase is enhanced in cells deficient in DNA double strand break repair. Cancer Research, 68(24), 10295-10302.
  • Thomas, H. D., et al. (2017). Beyond PARP: The Clinical Potential of Next Generation DNA Damage Response Therapeutics. Molecular Cell, 68(5), 983-994.
  • Smolecule. (2023). Buy 2-Chloro-2-phenylethanamine | 4633-92-5.
  • PubChem. (n.d.). This compound.
  • Ewig, R. A., & Kohn, K. W. (1978). The interaction of chromatin with alkylating agents. The monofunctional action of bis(2-chloroethyl)methylamine. Cancer Research, 38(10), 3197-3203.
  • Thakar, T., et al. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. Nucleic Acids Research, 51(16), 8537-8552.
  • Wikipedia. (n.d.). N,N-Dimethyl-2-chloro-2-phenylethylamine.
  • Benchchem. (n.d.). (2-CHLORO-ETHYL)-METHYL-AMINE.
  • PharmaCompass. (n.d.). N-methyl-2-phenylethanamine; N-Methylbis(2-chloroethyl)amine hydrochloride; Bis(2-Chloroethyl)methylamine; Nitrogen mustard.
  • Pharmaffiliates. (n.d.). 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethan-1-amine.
  • PubChem. (n.d.). This compound hydrochloride.

Sources

Topic: Synergistic Effects of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine with other Chemotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: The Rationale for Combination Chemotherapy

The development of effective cancer therapies is a continuous challenge, primarily due to the onset of drug resistance and the heterogeneity of tumor cells. Combination therapy, which involves the use of two or more therapeutic agents, has become a cornerstone of modern oncology.[1][2] This strategy aims to enhance therapeutic efficacy by targeting multiple key pathways, potentially leading to synergistic or additive effects that are greater than the sum of the individual drugs.[2] A well-designed combination can also reduce the likelihood of drug resistance and lower the required dosages, thereby minimizing host toxicity.[1]

This guide focuses on 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine , a nitrogen mustard compound.[3][4][5] As a member of this class of chemotherapeutics, its primary mechanism of action is DNA alkylation, a potent method of inducing cell death in rapidly dividing cancer cells.[3][6] Nitrogen mustards are known to form highly reactive aziridinium ions that covalently bind to DNA, particularly at the N7 position of guanine bases.[6][7] This action can lead to DNA strand cross-linking, which inhibits DNA replication and transcription, ultimately triggering apoptosis.[6][7]

While potent, the efficacy of DNA alkylating agents can be enhanced through synergistic combinations with other chemotherapeutics. This application note provides a comprehensive framework and detailed protocols for researchers to investigate and validate potential synergistic interactions of this compound with other anti-cancer agents.

Section 1: Mechanistic Basis for Synergistic Targeting

The foundation of a successful combination therapy lies in a rational selection of drugs that affect complementary or interconnected cellular pathways. For a DNA-damaging agent like this compound, the most promising partners are those that either potentiate its primary action or exploit the cellular consequences of the DNA damage it inflicts.

1.1 The Core Mechanism: DNA Alkylation and Damage Response

Nitrogen mustards initiate a cascade of cellular events beginning with the formation of DNA adducts and interstrand cross-links (ICLs).[7] This damage activates the cell's sophisticated DNA Damage Response (DDR) network, which attempts to repair the lesions. If the damage is too extensive to be repaired, the cell is directed towards programmed cell death (apoptosis). The interplay between DNA damage, repair, and apoptosis is the critical arena where synergistic interactions can be engineered.

DNA_Damage_Pathway cluster_0 Drug Action cluster_1 Cellular Events cluster_2 Potential Synergistic Targets NM 2-chloro-N-(2-chloroethyl) -N-methyl-2-phenylethanamine DNA Nuclear DNA NM->DNA Alkylation ICL Interstrand Cross-links (ICLs) DNA->ICL DDR DNA Damage Response (ATM/ATR Kinases) ICL->DDR Damage Sensing Repair DNA Repair Pathways (e.g., PARP, Fanconi Anemia) DDR->Repair CellCycleArrest Cell Cycle Arrest (p53, Chk1/2) DDR->CellCycleArrest Repair->DNA Lesion Removal Apoptosis Apoptosis (Caspase Activation) Repair->Apoptosis If repair fails CellCycleArrest->Repair Allows time for repair CellCycleArrest->Apoptosis Sustained Arrest RepairInhibitor DNA Repair Inhibitors (e.g., PARP Inhibitors) RepairInhibitor->Repair Inhibition CCA_Inhibitor Cell Cycle Checkpoint Inhibitors CCA_Inhibitor->CellCycleArrest Abrogation

Caption: DNA Damage Response Pathway and Synergistic Targets.

1.2 Hypothesizing Synergistic Partners

Based on the mechanism of action, several classes of chemotherapeutics present a strong rationale for synergistic combination studies:

  • DNA Repair Inhibitors (e.g., PARP Inhibitors): This is a classic synergistic strategy. By damaging DNA with the nitrogen mustard and simultaneously blocking a key repair pathway with a PARP inhibitor, the cell is overwhelmed with lethal DNA lesions, pushing it towards apoptosis.

  • Topoisomerase Inhibitors (e.g., Etoposide, Irinotecan): These drugs create DNA strand breaks by inhibiting the re-ligation of DNA by topoisomerase enzymes. Combining this with the alkylating damage from the nitrogen mustard creates a multi-pronged attack on DNA integrity, which can be highly synergistic.

  • Antimetabolites (e.g., Gemcitabine, 5-Fluorouracil): These agents interfere with the synthesis of DNA precursors. Their incorporation into DNA can make the strands more susceptible to damage from alkylating agents or can inhibit the repair of alkylation-induced lesions.

  • Cell Cycle Checkpoint Inhibitors: After DNA damage, cells typically arrest their cycle to allow time for repair. Inhibiting these checkpoints (e.g., with Chk1/2 inhibitors) can force a damaged cell to proceed through mitosis, leading to mitotic catastrophe and cell death.

Section 2: Experimental Workflow for Synergy Assessment

A systematic, multi-assay approach is required to robustly evaluate drug synergy.[1] The workflow should progress from assessing broad cytotoxicity to dissecting the specific cellular mechanisms responsible for the synergistic effect.

Experimental_Workflow Start Select Cancer Cell Line & Culture IC50 Step 1: Determine IC50 Values of Single Agents (A & B) (MTT Assay) Start->IC50 Combo_Design Step 2: Design Combination Matrix (Fixed-ratio or Checkerboard) IC50->Combo_Design MTT_Combo Step 3: Perform Combination Cytotoxicity Assay (MTT Assay) Combo_Design->MTT_Combo CI_Calc Step 4: Calculate Combination Index (CI) (Chou-Talalay Method) MTT_Combo->CI_Calc Synergy_Confirmed Synergy Confirmed? (CI < 1) CI_Calc->Synergy_Confirmed Mechanism_Study Step 5: Mechanistic Validation Synergy_Confirmed->Mechanism_Study Yes End Report Findings Synergy_Confirmed->End No / Antagonism Apoptosis Apoptosis Assay (Annexin V / PI) Mechanism_Study->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Mechanism_Study->CellCycle Apoptosis->End CellCycle->End

Caption: General workflow for assessing drug synergy in vitro.

Section 3: Detailed Experimental Protocols

The following protocols provide a robust framework for assessing synergy. It is crucial to include appropriate controls (untreated, vehicle, single agents) in every experiment.

Protocol 3.1: Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[8][9] It is used to determine the half-maximal inhibitory concentration (IC50) of each drug and to assess the cytotoxic effect of the combination.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[10][11]

  • Cell culture medium (appropriate for the chosen cell line), with and without serum.

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well cell culture plates.

  • Microplate reader (absorbance at 570 nm).[10]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[8]

  • Single Agent IC50 Determination:

    • Prepare serial dilutions of this compound and the partner chemotherapeutic in culture medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.

    • Incubate for a relevant period (e.g., 48 or 72 hours).

  • Combination Treatment:

    • Based on the IC50 values, design a combination experiment. A common method is the fixed-ratio design, where drugs are mixed at ratios corresponding to their IC50s (e.g., 1:1, 1:2, 2:1).

    • Apply the single drugs and the combinations at various concentrations to the cells.

  • MTT Addition and Incubation:

    • After the treatment incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[11]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][12]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8][10]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm.[10]

Protocol 3.2: Apoptosis Detection (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by the drug treatments. It distinguishes between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[13][14]

Materials:

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer).

  • Cold 1X PBS.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the drugs (single agents and the synergistic combination, typically at their IC50 concentrations) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells, combine them with the supernatant, and centrifuge at a low speed (e.g., 300 x g for 5 minutes).[14]

  • Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.[13]

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.[13]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (concentrations may vary by kit).[13]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[13][15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13] Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

Protocol 3.3: Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). A synergistic effect may manifest as a significant increase in cell population at a specific phase or in the sub-G1 phase (indicative of apoptotic DNA fragmentation).

Materials:

  • Cold 70% ethanol.[16][17]

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS).[17]

  • RNase A solution (e.g., 100 µg/mL).[17]

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol (Protocol 3.2).

  • Fixation:

    • Wash the cell pellet with PBS.

    • Resuspend the pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping.[16][17]

    • Fix on ice for at least 30 minutes or store at -20°C for longer periods.[17][18]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) to pellet.[17]

    • Wash twice with PBS to remove the ethanol.[16]

    • Resuspend the cell pellet in the PI/RNase A staining solution. The RNase is crucial as PI also binds to double-stranded RNA.[18]

    • Incubate for 30 minutes at room temperature in the dark.[16]

  • Analysis: Analyze the samples by flow cytometry, collecting PI fluorescence data on a linear scale. Use gating strategies to exclude doublets.[16][17]

Section 4: Data Interpretation and Synergy Quantification

4.1 Combination Index (CI) Calculation

The Chou-Talalay method is the gold standard for quantifying drug synergy. The Combination Index (CI) is calculated from the dose-effect data obtained from the MTT assay. This can be readily performed using software like CompuSyn or CalcuSyn.

Table 1: Interpretation of Combination Index (CI) Values

CI Value Interpretation
< 0.90 Synergism
0.90 - 1.10 Additive Effect

| > 1.10 | Antagonism |

4.2 Presenting Mechanistic Data

The results from the apoptosis and cell cycle assays should be summarized in tables to clearly demonstrate the effects of the combination compared to the single agents.

Table 2: Example Data Summary for Apoptosis Assay

Treatment % Viable Cells % Early Apoptotic % Late Apoptotic/Necrotic
Untreated Control 95.0 ± 2.1 2.5 ± 0.5 2.5 ± 0.6
Drug A (IC50) 55.2 ± 3.5 20.1 ± 2.2 24.7 ± 1.9
Drug B (IC50) 60.5 ± 4.0 18.5 ± 1.8 21.0 ± 2.5
Combination (A+B) 15.3 ± 2.8 45.6 ± 3.1 39.1 ± 3.3

Data are presented as mean ± SD. A synergistic effect is indicated by a percentage of apoptotic cells in the combination group that is significantly greater than the additive effect of the single agents.

Table 3: Example Data Summary for Cell Cycle Analysis

Treatment % Sub-G1 % G0/G1 Phase % S Phase % G2/M Phase
Untreated Control 2.1 ± 0.4 55.4 ± 3.0 25.1 ± 2.1 17.4 ± 1.8
Drug A (IC50) 18.5 ± 1.5 30.2 ± 2.5 20.3 ± 1.9 31.0 ± 2.6
Drug B (IC50) 15.1 ± 1.2 65.8 ± 3.3 10.1 ± 1.0 9.0 ± 0.9
Combination (A+B) 45.7 ± 2.9 10.5 ± 1.7 5.3 ± 0.8 38.5 ± 2.5

Data are presented as mean ± SD. Here, synergy is suggested by a dramatic increase in the sub-G1 (apoptotic) population and a significant G2/M arrest not seen with either agent alone.

Conclusion

This guide provides a comprehensive, mechanistically-grounded framework for identifying and validating synergistic interactions between the nitrogen mustard derivative this compound and other chemotherapeutic agents. By moving from broad cytotoxicity screening to detailed mechanistic assays, researchers can build a robust case for a novel combination therapy. The provided protocols are foundational and can be adapted to specific cell lines and compounds, offering a clear path for drug development professionals to uncover more effective treatments in the fight against cancer.

References

  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from the Flow Cytometry Core Facility website.
  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from the Flow Cytometry Core Facility website.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from a University of Virginia resource page.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • R&D Systems. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Abcam. (n.d.). MTT assay protocol.
  • NCBI Bookshelf. (2013). MTT Assay Protocol. In Assay Guidance Manual.
  • Smolecule. (2023). Buy 2-Chloro-2-phenylethanamine | 4633-92-5.
  • NCBI Bookshelf. (n.d.). Phenothiazine. In StatPearls.
  • Publication on In Vitro Evaluation of Combination Chemotherapy. (n.d.). In vitro evaluation of combination chemotherapy against human tumor cells (Review). Title of a relevant review article.
  • ResearchGate. (n.d.). Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors.
  • Review Article. (2022). Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. Title of a relevant review article.
  • PubMed. (2025). An NIR-Activated Methylene Blue-Nitrogen Mustard Prodrug for Combined Chemotherapy and Photodynamic Therapy.
  • Anticancer Drugs. (1998). In vitro evaluation of synergism or antagonism with combinations of new cytotoxic agents.
  • PMC. (n.d.). Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules.
  • PubMed. (n.d.). Mechanism of the inhibitory action of phenelzine on microsomal drug metabolism.
  • ResearchGate. (n.d.). Nitrogen Mustards As Anticancer Chemotherapies: Historic Perspective, Current Developments, And Future Trends.
  • AACR Journals. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models.
  • Wikipedia. (n.d.). Nitrogen mustard.
  • Charles River Laboratories. (n.d.). Combination Therapy Screening & Assays.
  • Wikipedia. (n.d.). N,N-Dimethyl-2-chloro-2-phenylethylamine.
  • PharmaCompass.com. (n.d.). N-methylbis(2-chloroethyl)amine hydrochloride; Bis(2-Chloroethyl)methylamine; Nitrogen mustard.
  • PubMed. (n.d.). Synergistic Drug Combinations for Cancer Identified in a CRISPR Screen for Pairwise Genetic Interactions.
  • PrepChem.com. (n.d.). Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine.
  • PubChem. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethan-1-amine.
  • Patsnap Synapse. (2024). What is the mechanism of Perazine Dimalonate?.
  • PMC. (n.d.). Combination therapy in combating cancer.
  • ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • MDPI. (n.d.). Exploring Synergistic Interactions between Natural Compounds and Conventional Chemotherapeutic Drugs in Preclinical Models of Lung Cancer.
  • PMC. (n.d.). Dynamical Synergy of Drug Combinations during Cancer Chemotherapy.
  • PubChem. (n.d.). This compound hydrochloride.
  • ResearchGate. (n.d.). Synergistic 2-agent combinations.
  • Patsnap Synapse. (2024). What is the mechanism of Tipepidine Hibenzate?.

Sources

Troubleshooting & Optimization

"solubility of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine in DMSO"

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Handling 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine in DMSO

Welcome to the Technical Support Center for Dibenamine and its structural analogs. This guide is designed for researchers, scientists, and drug development professionals working with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring your experiments are both successful and reproducible. This document addresses common questions and troubleshooting scenarios related to the solubility and stability of this nitrogen mustard compound in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a nitrogen mustard derivative with the molecular formula C₁₁H₁₅Cl₂N and a molecular weight of approximately 232.15 g/mol .[1][2][3] Its structure contains two reactive chloroethyl groups, which are key to its chemical and biological activity, primarily through the alkylation of nucleophiles like DNA.[2][4] This reactivity demands careful handling and consideration of solvent choice and solution stability.

Q2: What is the expected solubility of this compound in DMSO?

While specific quantitative solubility data (e.g., mg/mL) is not readily published, DMSO is generally an excellent solvent for a wide array of organic compounds, including many active pharmaceutical ingredients and polymers.[5] Based on the compound's organic structure, it is expected to have good solubility in DMSO. However, achieving a clear, stable solution depends heavily on the purity of both the compound and the solvent. For analogous compounds like Dibenamine hydrochloride, vendors caution that moisture-contaminated DMSO may reduce solubility.[6]

Q3: How should I prepare a high-concentration stock solution in DMSO?

Preparing a concentrated stock is a standard practice. It is recommended to first dissolve the compound in a minimal amount of pure, anhydrous DMSO before diluting it further or with other aqueous-based buffers. This approach minimizes the risk of precipitation that can occur when introducing a compound directly into a less optimal solvent system. A general protocol involves creating a stock of 10-50 mM in DMSO, which can then be used for serial dilutions.

Q4: Is a DMSO stock solution of this compound stable? And how should I store it?

The presence of chloroethyl functional groups suggests a potential for instability.[2] These groups can undergo intramolecular cyclization to form a highly reactive aziridinium ion, a reaction that can be facilitated by polar, protic contaminants like water. While DMSO is a polar aprotic solvent, it is also highly hygroscopic.

For long-term storage, it is best to store the compound as a dry powder at -20°C.[7] If a DMSO stock solution must be prepared in advance, follow these guidelines based on best practices for similar reactive compounds:

  • Use anhydrous, high-purity DMSO.

  • Prepare fresh solutions for each experiment whenever possible.[8]

  • If storage is necessary, aliquot the stock solution into tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.[8]

  • Store aliquots at -80°C for periods up to six months. For short-term storage (up to one month), -20°C is acceptable.[6][7][8]

Q5: What are the visual signs of compound degradation or precipitation?

Visually inspect your solution before each use. Signs of problems include:

  • Cloudiness or Haze: Indicates incomplete dissolution or precipitation.

  • Visible Particulates: Suggests that the compound has fallen out of solution or has degraded into insoluble byproducts.

  • Color Change: Any deviation from the expected color of the solution could signify a chemical reaction or degradation.

If any of these are observed, it is strongly recommended to discard the solution and prepare a fresh one.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Scenario 1: The compound is not fully dissolving in DMSO.
  • Underlying Cause: This could be due to attempting to create a supersaturated solution, insufficient mixing, or the presence of contaminants (especially water) in the DMSO.

  • Troubleshooting Steps:

    • Verify Concentration: Double-check your calculations to ensure you are not exceeding the likely solubility limit. Try preparing a more dilute solution first.

    • Improve Solubilization: Vortex the solution vigorously for 1-2 minutes. If particles remain, brief sonication in a water bath (10-15 minutes) can help break up aggregates and enhance dissolution.[9]

    • Gentle Warming: Warming the solution to 37°C can increase the rate of dissolution. However, do not overheat, as this could accelerate degradation of a thermally sensitive compound.

    • Use Fresh, Anhydrous DMSO: The most critical step. Discard old DMSO that may have absorbed atmospheric moisture and open a fresh bottle of anhydrous, high-purity DMSO.[6]

Scenario 2: Precipitation occurred after storing the DMSO stock solution.
  • Underlying Cause: This often happens due to temperature changes (solubility is lower at -20°C or -80°C) or because the solution was stored in a non-airtight vial, allowing moisture to be absorbed over time, which reduces solubility.

  • Troubleshooting Steps:

    • Equilibrate to Room Temperature: Before use, allow the vial to warm to room temperature for at least one hour to prevent condensation from forming inside.[8]

    • Re-dissolve: Once at room temperature, vortex or sonicate the solution again to see if the precipitate goes back into solution.

    • Centrifugation: If the precipitate does not re-dissolve, it may be a degradation product. In this case, you can pellet the insoluble material by centrifugation and carefully transfer the supernatant to a new tube. Note that the actual concentration of the compound in the supernatant will now be lower than intended and should ideally be re-quantified.

    • Preventative Measures: For future stocks, ensure you are using high-quality, tightly sealing cryovials. Aliquoting smaller volumes also helps ensure that the main stock is not repeatedly temperature-cycled or exposed to air.

Scenario 3: Experimental results are inconsistent between batches of stock solution.
  • Underlying Cause: Inconsistent results often point to compound degradation. The reactive nature of nitrogen mustards means that the potency of your stock solution can decrease over time, especially with improper storage.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: The most reliable way to ensure consistency is to prepare the solution fresh from powder on the day of the experiment.[8]

    • Assess Stability (Conceptual): To rigorously check for degradation, you can use analytical techniques like HPLC-MS. Compare a freshly prepared sample to an aged one. The appearance of new peaks or a decrease in the area of the parent compound's peak would confirm degradation.

    • Standardize Your Protocol: Ensure every step of your solution preparation and storage is standardized and documented, from the source and grade of DMSO to the type of storage vial and exact storage temperature.

Data and Protocols

Compound Properties Summary
PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₁H₁₅Cl₂N[1][3]
Molecular Weight ~232.15 g/mol [1][2][3]
Class Nitrogen Mustard Derivative[2]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound for use in downstream experiments.

Materials:

  • This compound powder (MW: 232.15 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Calculation: Determine the mass of the compound needed. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 232.15 g/mol * (1000 mg / 1 g) = 2.32 mg

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out 2.32 mg of the compound directly into the tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube containing the compound powder.

  • Dissolution:

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution. If any solid particles remain, place the tube in a sonicator water bath for 10-15 minutes, or until the solution is clear.

  • Final Inspection: The final solution should be clear and free of any visible particulates.

  • Storage (if necessary): If not for immediate use, aliquot the solution into smaller volumes in tightly sealed cryovials. Store at -80°C.

Visualization

Workflow for Troubleshooting Solubility Issues

The following diagram outlines a logical workflow for diagnosing and solving common solubility problems encountered when preparing solutions of this compound.

G cluster_prep Preparation Stage cluster_troubleshoot Troubleshooting Path cluster_outcome Outcome start Start: Weigh Compound add_dmso Add Anhydrous DMSO start->add_dmso mix Vortex / Sonicate add_dmso->mix observe Observe Solution mix->observe check_conc Verify Concentration Calculation observe->check_conc Is it clear? No check_dmso Use Fresh Anhydrous DMSO observe->check_dmso Still not clear degradation Suspect Degradation / Impurity observe->degradation Persistent Issue success Solution Clear: Proceed with Experiment observe->success Is it clear? Yes use_heat Apply Gentle Heat (37°C) check_conc->use_heat Calculation OK fail Discard and Re-prepare check_conc->fail Error Found use_heat->observe Re-observe check_dmso->mix Retry with new solvent degradation->fail

Sources

"troubleshooting inconsistent results with 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine (CAS 22270-22-0). This molecule, a substituted nitrogen mustard, is a highly reactive bifunctional alkylating agent.[1] Its utility in research and development is significant, but its inherent reactivity can lead to inconsistent experimental outcomes if not handled with a thorough understanding of its chemical nature. This guide is designed to provide researchers, scientists, and drug development professionals with the expert insights and practical solutions needed to troubleshoot common issues, ensuring reproducibility and success in your experiments. We will delve into the causality behind its instability and provide validated protocols to maintain the integrity of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions regarding the properties and handling of this compound.

Q1: What is this compound, and what makes it so reactive?

A1: This compound is a nitrogen mustard derivative with the molecular formula C₁₁H₁₅Cl₂N.[2][3] Its reactivity stems from the lone pair of electrons on the nitrogen atom, which can readily participate in an intramolecular cyclization. This process displaces one of the chloroethyl groups to form a highly strained and extremely reactive aziridinium ion intermediate. This cation is a potent electrophile, readily attacked by any available nucleophile. This mechanism is the basis for its action as a DNA alkylating agent but is also the primary pathway for its degradation and the cause of most inconsistent results.[1][4]

Q2: What is the primary degradation pathway for this compound in solution?

A2: The principal degradation route is a pH-dependent intramolecular cyclization to the aforementioned aziridinium ion. In neutral or basic conditions (pH > 7), the nitrogen atom is deprotonated and acts as an internal nucleophile. This reactive intermediate is then rapidly quenched by nucleophiles such as water, leading to hydrolysis, or by buffer components, leading to adduct formation and a loss of desired activity.

G cluster_0 pH > 7 (Basic/Neutral) cluster_1 pH < 7 (Acidic) start This compound (Free Base) intermediate Reactive Aziridinium Ion (Electrophile) start->intermediate Intramolecular Cyclization (Fast) end Degradation Products (Hydrolysis, Buffer Adducts) intermediate->end Nucleophilic Attack (e.g., H₂O, Buffer) stable Protonated Amine (Stable Salt Form)

Caption: pH-dependent stability pathway.

Q3: How should I properly store this compound to ensure its integrity?

A3: Proper storage is critical.

  • Solid Form: The compound as a solid (often as a hydrochloride salt) is significantly more stable. It should be stored in a tightly sealed container in a refrigerator at 2-8°C.[3]

  • Solutions: Solutions are far less stable and should be prepared fresh immediately before use. If a solution must be prepared in advance, it should be dissolved in a non-nucleophilic, anhydrous organic solvent or a strongly acidic aqueous buffer (pH < 7) and kept on ice. Avoid creating stock solutions in neutral or basic buffers like PBS or Tris.

Q4: What are the critical safety precautions for handling this compound?

A4: As a nitrogen mustard, this compound is classified as a hazardous substance and a potential vesicant (blistering agent).[5] All handling must be performed in a certified chemical fume hood. Personal protective equipment (PPE) is mandatory and includes:

  • Chemical-resistant gloves (inspect before use).[6]

  • Impervious lab coat.[6]

  • Tightly fitting safety goggles with side-shields.[7][8] Avoid inhalation of dust or aerosols and any contact with skin or eyes.[6][7] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[5][9] All waste must be disposed of as hazardous chemical waste according to institutional and local regulations.[10]

Section 2: Troubleshooting Guide for Inconsistent Experimental Results

This guide provides a systematic approach to diagnosing and solving common problems encountered during experiments.

Problem Potential Cause Recommended Solution & Scientific Rationale
Low or No Yield of Desired Product Reagent Degradation: The compound degraded either in storage or after being dissolved.Solution: Always use a fresh vial or confirm the purity of your starting material via an appropriate analytical method (e.g., HPLC, NMR). Prepare solutions immediately prior to use. Rationale: The high reactivity of the aziridinium ion leads to rapid decomposition in the presence of atmospheric moisture or nucleophilic solvents/buffers, depleting the active reagent before it can participate in the desired reaction.
Incompatible Reaction pH: The reaction is run at a neutral or basic pH, causing rapid cyclization and subsequent side reactions.Solution: If your reaction chemistry allows, run the experiment under acidic conditions (pH < 7). This keeps the nitrogen protonated and non-nucleophilic, preventing the formation of the aziridinium intermediate.[4]
Appearance of Multiple Unexpected Side Products Reaction with Buffer or Solvent: The highly electrophilic aziridinium intermediate is being trapped by nucleophilic components in your reaction mixture.Solution: Avoid nucleophilic buffers such as Tris, phosphate, or HEPES. If a buffer is necessary, consider non-nucleophilic options like MES or use an acidic buffer system. Use dry, non-nucleophilic solvents (e.g., anhydrous DCM, Acetonitrile). Rationale: Buffers containing amines or hydroxyl groups are excellent nucleophiles that will readily attack the aziridinium ion, forming covalent adducts that appear as side products and consume your reagent.
Poor Reproducibility Between Experiments Inconsistent Solution Handling: Variations in the time between dissolving the reagent and starting the reaction.Solution: Standardize your workflow. Implement a strict protocol where the reagent is dissolved and added to the reaction mixture within a fixed, short timeframe (e.g., under 5 minutes). Rationale: The degradation process is time-dependent. Even small variations in solution handling time from one experiment to the next can lead to significant differences in the concentration of the active reagent, causing poor reproducibility.
Impure Starting Material: The stock bottle of the reagent is contaminated with hydrolysis products from previous uses.Solution: Aliquot the solid reagent into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox) upon receiving it. This prevents contamination of the entire batch from repeated openings. Rationale: Each time the main container is opened, atmospheric moisture can be introduced, leading to slow degradation of the solid on the surface. Aliquoting preserves the integrity of the bulk material.

Section 3: Validated Experimental Protocols

These protocols are designed to minimize degradation and promote consistent, reliable results.

Protocol 1: Preparation of an Experimental Solution

This protocol details the steps for preparing a solution of the reagent for immediate use in an experiment.

  • Pre-calculation: Determine the exact mass of this compound required for your experiment.

  • Weighing: Tare a clean, dry microcentrifuge tube. In a chemical fume hood, quickly weigh the calculated mass of the solid reagent into the tube and seal it immediately.

  • Solvent Preparation: Use a new, sealed bottle of anhydrous solvent (e.g., acetonitrile or dichloromethane). If using an aqueous buffer, ensure it has been freshly prepared and its pH is confirmed to be acidic (e.g., pH 4-5).

  • Dissolution: Just moments before adding the reagent to your reaction, add the appropriate volume of the chosen solvent to the microcentrifuge tube. Vortex briefly until fully dissolved.

  • Immediate Use: Immediately add the solution to your reaction vessel. Do not store the solution.

Protocol 2: General Purity Assessment by HPLC-MS

This analytical workflow can be used to verify the purity of the starting material or to analyze reaction mixtures for degradation products.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a mixture of acetonitrile and 0.1% formic acid in water. This acidic condition will preserve the sample during analysis.

  • Chromatographic Method:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute compounds of varying polarity.

    • Detection: Use a mass spectrometer (MS) detector to identify the parent mass of the compound (m/z for [M+H]⁺) and potential degradation products (e.g., hydrolysis product where one Cl is replaced by OH).

  • Data Analysis: Integrate the peak area of the parent compound and any impurity peaks. A pure sample should show a single major peak corresponding to the correct mass. The presence of significant additional peaks indicates degradation or impurity.

Caption: A logical workflow for troubleshooting inconsistent results.

Section 4: Data and Compatibility

Table 1: Physical and Chemical Properties
PropertyValueSource
IUPAC Name This compound[2]
CAS Number 22270-22-0[2][3]
Molecular Formula C₁₁H₁₅Cl₂N[1][2]
Molecular Weight 232.15 g/mol [1][2][3]
Appearance Data not available, typically an oil or solid[3]
Storage Temp. 2-8°C[3]
Table 2: Solvent and Buffer Compatibility
CategoryRecommended (Non-Nucleophilic)Avoid (Nucleophilic)
Organic Solvents Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), TolueneAlcohols (Methanol, Ethanol), Amines (Triethylamine, Pyridine)
Aqueous Buffers Acetate Buffer (pH 4-5.5), MES Buffer (pH 5.5-6.7), Formate Buffer (pH 3-4)Phosphate Buffered Saline (PBS), Tris Buffer, HEPES, Borate Buffer

References

  • This compound. PubChem, National Center for Biotechnology Information.[Link]

  • (2-CHLORO-ETHYL)-METHYL-AMINE Safety Data Sheets(SDS). LookChem.[Link]

  • N-methyl-2-phenylethanamine hydrochloride | C11H16Cl3N | CID 24187238. PubChem, National Center for Biotechnology Information.[Link]

  • 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethan-1-amine. Pharmaffiliates.[Link]

  • N-methyl-N-bis(2-chloroethyl)amine hydrochloride. PharmaCompass.[Link]

  • Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide. PrepChem.com.[Link]

  • HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. ResearchGate.[Link]

Sources

Technical Support Center: Optimizing 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers from a Senior Application Scientist

Welcome to the technical support center for the in vitro application of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine. As a nitrogen mustard analogue and potent alkylating agent, this compound offers significant potential in research, particularly in oncology.[1][2] However, its high reactivity and cytotoxicity demand a carefully optimized experimental approach to ensure reproducible and meaningful results.

This guide is designed to provide you with the foundational knowledge, detailed protocols, and troubleshooting advice needed to successfully determine the optimal dosage of this compound for your specific cell culture models. We will move beyond simple step-by-step instructions to explain the scientific rationale behind each recommendation, empowering you to make informed decisions in your research.

Section 1: Frequently Asked Questions - Compound Profile & Handling

This section addresses the most common initial questions regarding the compound's properties and safe handling.

Q1: What is this compound and what is its mechanism of action?

A1: this compound (CAS No: 22270-22-0) is a cytotoxic organic compound belonging to the nitrogen mustard class.[3][4][5] Like other nitrogen mustards, its primary mechanism of action involves DNA alkylation.[1][6] In an aqueous environment like cell culture media, the compound undergoes intramolecular cyclization to form a highly reactive aziridinium ion.[2][5] This electrophilic intermediate then covalently binds to nucleophilic sites on DNA, particularly the N7 position of guanine bases.[2][7] A second alkylation event can occur, leading to the formation of interstrand DNA cross-links.[5] These cross-links prevent DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[2][7]

Compound Nitrogen Mustard (Inactive Precursor) Ion Aziridinium Ion (Reactive Intermediate) Compound->Ion Intramolecular Cyclization (Aqueous Env.) AlkylatedDNA Mono-Alkylated DNA Ion->AlkylatedDNA Alkylation (Guanine N7) DNA DNA Strand DNA->AlkylatedDNA CrosslinkedDNA Interstrand Cross-linked DNA AlkylatedDNA->CrosslinkedDNA Second Alkylation Event Apoptosis Apoptosis CrosslinkedDNA->Apoptosis Blocks Replication, Triggers Cell Death Seed 1. Seed Cells (96-well plate) Adhere 2. Incubate (18-24h) Seed->Adhere Dose 4. Add Compound to Cells Adhere->Dose Prepare 3. Prepare Serial Dilutions (Broad Range) Prepare->Dose Incubate2 5. Incubate (48-72h) Dose->Incubate2 Assay 6. Perform Viability Assay Incubate2->Assay Analyze 7. Analyze Data to Find Active Range Assay->Analyze

Caption: Workflow for an initial broad-range dose-response screening experiment.

Q5: There are many cell health assays. How do I choose the right one?

A5: The choice of assay depends on the specific question you are asking. Assays can generally be categorized into those that measure cell viability (metabolic activity in living cells) and those that measure cytotoxicity (loss of membrane integrity in dead or dying cells). [8]For an alkylating agent that induces apoptosis, both are valid approaches.

Assay TypePrincipleAdvantagesConsiderations
Viability (Metabolic)
MTT, MTS, XTT [9]Reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product.Cost-effective, well-established, high-throughput.Can be affected by changes in metabolic rate not related to viability. Requires a solubilization step for MTT.
Resazurin (alamarBlue) Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.Highly sensitive, non-toxic to cells, allows for kinetic monitoring.Signal can be influenced by culture medium components.
ATP-based (e.g., CellTiter-Glo) Luciferase-based reaction quantifies ATP, which is present only in metabolically active cells.Very fast, highly sensitive, excellent linearity.Lysis-based (endpoint), more expensive.
Cytotoxicity (Membrane Integrity)
LDH Release [8]Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme released into the medium upon cell lysis.Directly measures cell death, non-destructive to remaining cells (supernatant is used).Less sensitive for early apoptosis before significant membrane rupture.

For initial screening and IC50 determination, an MTS or Resazurin assay is often a robust and practical choice.

Protocol 2: IC50 Determination

  • Refine Concentration Range: Based on your initial screen, design a narrower, more focused range of concentrations (typically 8-12 points) centered around the estimated IC50. A semi-log dilution series is recommended.

  • Execute Experiment: Follow the same procedure as the initial screen (seeding, dosing, incubation). Ensure you have multiple replicates (at least 3-4) for each concentration.

  • Data Analysis:

    • Normalize your data: Set the average of the "untreated control" wells to 100% viability and the average of a "maximum kill" control (e.g., cells treated with a very high concentration of the compound or a detergent) to 0% viability.

    • Plot the normalized response (% viability) against the log of the compound concentration.

    • Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) curve. [10]This will generate an "S"-shaped curve from which the IC50 value can be accurately calculated. [11]

cluster_0 Experimental Phase cluster_1 Data Analysis Phase Screen 1. Run Broad-Range Screen Refine 2. Select Narrow Dose Range (8-12 points around estimated IC50) Screen->Refine Replicate 3. Run Experiment with Replicates Refine->Replicate Assay 4. Perform Viability Assay Replicate->Assay Normalize 5. Normalize Data (0% and 100% Controls) Assay->Normalize Plot 6. Plot: % Viability vs. Log[Concentration] Normalize->Plot Fit 7. Fit Curve (4-Parameter Logistic Regression) Plot->Fit IC50 8. Calculate IC50 Fit->IC50

Caption: Workflow for accurate IC50 determination, from experiment to data analysis.

Section 3: Troubleshooting Common Issues

Q6: My results are inconsistent, with high standard deviations between replicates. What are the likely causes?

A6: High variability is a common issue that can often be traced to technical execution.

  • Uneven Cell Seeding: Ensure you have a single-cell suspension before plating and mix the cells between pipetting to prevent settling.

  • Compound Precipitation: At higher concentrations, the compound may precipitate out of the aqueous culture medium. Visually inspect your dilutions. If you see precipitate, you may need to lower your top concentration or use a co-solvent (though this requires a more stringent solvent control).

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, altering cell growth and compound concentration. Avoid using the outermost wells for data collection; instead, fill them with sterile PBS or medium.

  • Pipetting Inaccuracy: Use calibrated pipettes and ensure consistent technique, especially when performing serial dilutions.

Q7: I'm not observing any cytotoxicity, even at concentrations up to 100 µM. What should I check?

A7: A lack of effect can be due to several factors.

  • Compound Inactivity: The most common cause is degradation. Prepare a fresh working dilution from a new stock aliquot immediately before your experiment. Nitrogen mustards can be unstable in aqueous media. [12]* Cell Line Resistance: Some cell lines, particularly those with high levels of DNA repair enzymes or glutathione-S-transferase (GST) activity, can exhibit intrinsic or acquired resistance to alkylating agents. [12][13][14]Review the literature for your specific cell line's sensitivity.

  • Insufficient Incubation Time: The cytotoxic effects of DNA alkylation can take time to manifest. If a 48-hour incubation shows no effect, consider extending it to 72 or even 96 hours.

Q8: All my cells died, even at my lowest concentration. How do I correct this?

A8: This indicates your dosing range is far too high for your cell model.

  • Check Calculations: Meticulously re-check all calculations for your stock solution and serial dilutions. A simple decimal error is a frequent culprit.

  • Test a Drastically Lower Range: Your next experiment should test a much lower range, for example, from 100 nM down to the pM range.

  • Solvent Toxicity: Ensure the final concentration of your organic solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. This is typically ≤0.5%, but should be empirically determined for your specific cell line by running a solvent-only control curve.

References

  • Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences. [URL: https://www.danaher.
  • Cytotoxicity Assays. Thermo Fisher Scientific - US. [URL: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/cell-viability-and-regulation/cell-health-assays/cytotoxicity-assays.html]
  • Cell viability and cytotoxicity assays. Miltenyi Biotec. [URL: https://www.miltenyibiotec.com/US-en/resources/macs-handbook-of-biomedical-techniques/cell-and-gene-therapy/cell-viability-and-cytotoxicity-assays.html]
  • Cytotoxicity Assays | Life Science Applications. [URL: https://www.news-medical.net/lifescience/Cytotoxicity-Assays.aspx]
  • Cytotoxicity assay kits and cell viability assay kits. Abcam. [URL: https://www.abcam.com/kits/cytotoxicity-and-cell-viability-assay-kits]
  • 2-Chloro-2-phenylethanamine | 4633-92-5. Smolecule. [URL: https://www.smolecule.com/cas-4633-92-5-2-chloro-2-phenylethanamine.html]
  • Nitrogen Mustard | Chemical Emergencies. CDC. [URL: https://emergency.cdc.gov/agent/nitrogenmustard/basics/facts.asp]
  • This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/414606]
  • 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethan-1-amine. Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/2-chloro-n-2-chloroethyl-n-methyl-2-phenylethan-1-amine]
  • 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethan-1-amine | CAS 22270-22-0. Veeprho. [URL: https://veeprho.com/product/2-chloro-n-2-chloroethyl-n-methyl-2-phenylethan-1-amine/]
  • Alkylating agent resistance: in vitro studies with human cell lines. PNAS. [URL: https://www.pnas.org/doi/abs/10.1073/pnas.80.4.1039]
  • N,N-Dimethyl-2-chloro-2-phenylethylamine. Wikipedia. [URL: https://en.wikipedia.org/wiki/N,N-Dimethyl-2-chloro-2-phenylethylamine]
  • Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. ScieRev. [URL: https://scirev.org/index.php/scirev/article/view/112]
  • Alkylating agent resistance: in vitro studies with human cell lines. PNAS. [URL: https://www.pnas.org/doi/pdf/10.1073/pnas.80.4.1039]
  • Nitrogen Mustards Fact Sheet. CDC. [URL: https://www.
  • Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI). PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7766060/]
  • Alkylating Agents. Holland-Frei Cancer Medicine - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK12774/]
  • A Comprehensive Technical Review of 2-Chloro- N-phenethylacetamide and Its Derivatives: Synthesis, Biological Activity. Benchchem. [URL: https://www.benchchem.
  • Blister Agents HN-1HN-2HN-3 Nitrogen Mustards | Medical Management Guidelines. CDC. [URL: https://www.
  • Nitrogen mustard. Wikipedia. [URL: https://en.wikipedia.org/wiki/Nitrogen_mustard]
  • 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenyl-ethanamine [6407-19-8]. King-Pharm. [URL: https://www.king-pharm.com/product/988842.html]
  • Optimizing Nitrogen Mustard Administration to Obtain Reproducible Model Vesicant Skin Burns. The FASEB Journal. [URL: https://faseb.onlinelibrary.wiley.com/doi/10.1096/fasebj.31.1_supplement.965.1]
  • An In-depth Technical Guide to the Solubility and Stability of 2-chloro-N-methylethanamine Hydrochloride. Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-solubility-and-stability-of-2-chloro-n-methylethanamine-hydrochloride]
  • Calculating an IC50 value and its Margin of Error. YouTube. [URL: https://www.youtube.
  • How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. Liv Hospital. [URL: https://www.livhospital.com/health-guide/how-do-alkylating-agents-work-mechanism-uses-and-side-effects-explained]
  • Aneugenic potential of the nitrogen mustard analogues melphalan, chlorambucil and p-N,N-bis(2-chloroethyl)aminophenylacetic acid in cell cultures in vitro. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17395400/]
  • Chemotherapy. Wikipedia. [URL: https://en.wikipedia.org/wiki/Chemotherapy]
  • Synthesis of nitrogen mustard-based fluorophores for cell imaging and cytotoxicity studies. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2021.1969234]
  • 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenyl-ethanamine Safety Data Sheets. Echemi. [URL: https://www.echemi.com/sds/2-chloro-n-2-chloroethyl-n-methyl-2-phenyl-ethanamine-pid_233959.html]
  • This compound hydrochloride. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/24187238]
  • Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Alkylating-agents%3A-in-vitro-studies-of-in-human-Teicher-Holden/b34380f576e9f16d55702585973d09a0614a5113]
  • IC50 Calculator. AAT Bioquest. [URL: https://www.aatbio.
  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/28/4/1814]
  • 2-Chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl Benzamide, Monohydrochloride, an Inhibitor of the Glycine Transporter Type 1, Increases Evoked-Dopamine Release in the Rat Nucleus Accumbens in Vivo via an Enhanced Glutamatergic Neurotransmission. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16289233/]

Sources

Technical Support Center: Investigating Off-Target Effects of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals working with 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine. This compound belongs to the nitrogen mustard class of alkylating agents, which are known for their potent cytotoxic effects and potential for significant off-target activity.[1][2][3] This document provides a framework for identifying, troubleshooting, and mitigating these off-target effects in a cellular context.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and what are its likely off-target effects?

A1: The primary mechanism of action for nitrogen mustards like this compound is the alkylation of DNA.[4] The compound forms a highly reactive aziridinium ion that covalently binds to nucleophilic sites on DNA bases, particularly the N7 position of guanine.[3][4] This can lead to DNA cross-linking, which inhibits DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cells.[1][5]

However, due to their high reactivity, these compounds are not entirely specific to DNA. Off-target effects arise from the alkylation of other cellular nucleophiles, including:

  • Proteins: Cysteine, histidine, and lysine residues in proteins are susceptible to alkylation, which can alter protein structure and function.

  • RNA: Similar to DNA, RNA can also be alkylated, affecting its function in protein synthesis and regulation.

  • Glutathione (GSH) and other small molecules: Depletion of cellular antioxidants like GSH can lead to oxidative stress, a common off-target effect of alkylating agents.[6]

Q2: What are some common phenotypic off-target effects I might observe in my cell cultures?

A2: Beyond the intended cytotoxic effect on target cells, you may observe a range of off-target phenotypes, including:

  • Broad-spectrum cytotoxicity: The compound may kill a wide range of cell types, not just the intended target cells, due to widespread DNA and protein damage.

  • Genotoxicity: Even at sub-lethal doses, the compound can cause significant DNA damage, leading to mutations and genomic instability.[1][7]

  • Activation of stress response pathways: Cells will likely activate pathways to cope with the chemical stress, such as the DNA damage response (DDR), the unfolded protein response (UPR), and antioxidant responses mediated by transcription factors like Nrf2.[8][9]

  • Mitochondrial dysfunction: Alkylation of mitochondrial proteins and DNA can impair mitochondrial function, leading to a decrease in cellular energy production and the release of pro-apoptotic factors.

Q3: How can I differentiate between on-target and off-target effects in my experiments?

A3: Distinguishing between on-target and off-target effects is a critical, yet challenging, aspect of drug development. Here are some strategies:

  • Use of a "dead" analog: Synthesize a version of the compound where the reactive chloroethyl groups are replaced with non-reactive ethyl groups. This analog should retain the core structure for potential on-target binding but will be incapable of alkylation. Any observed effects with the active compound that are absent with the dead analog are likely due to alkylation.

  • Target knockdown/knockout: If you have a specific protein target in mind, use techniques like siRNA, shRNA, or CRISPR to reduce or eliminate the expression of that target. If the compound's effect is diminished in these cells, it suggests an on-target mechanism.

  • Rescue experiments: If the compound is intended to inhibit a specific enzyme, for example, try to rescue the cells by adding an excess of the enzyme's product.

  • Dose-response analysis: Carefully titrate the compound to find a concentration that elicits the desired on-target effect with minimal off-target toxicity.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
High variability between experimental replicates Compound instability in aqueous media. Pipetting errors. Cell plating inconsistencies.1. Prepare fresh stock solutions for each experiment. Nitrogen mustards can hydrolyze in aqueous solutions, reducing their potency over time. 2. Verify pipetting accuracy and ensure consistent cell seeding density across all wells. 3. Perform a time-course experiment to assess the compound's stability in your specific cell culture medium.
Excessive, non-specific cell death at low concentrations The compound is a potent, non-specific alkylating agent. The cell line is particularly sensitive to DNA damage.1. Perform a detailed dose-response curve across a wide range of concentrations to determine the IC50 value for your cell line. 2. Reduce the incubation time. Shorter exposure times may be sufficient to observe on-target effects while minimizing off-target toxicity. 3. Test the compound in a panel of cell lines with varying sensitivities to DNA damaging agents.
Unexpected changes in cell morphology or signaling pathways Off-target alkylation of key signaling proteins. Induction of cellular stress responses.1. Perform a Western blot analysis to probe for markers of cellular stress, such as phosphorylated H2AX (a marker of DNA double-strand breaks), CHOP (a marker of ER stress), and Nrf2 (a marker of oxidative stress). 2. Use chemical proteomics to identify protein targets of the compound. 3. Employ pathway-specific inhibitors to determine which signaling pathways are being activated by the compound.
Difficulty validating a specific on-target effect Overwhelming off-target effects are masking the on-target phenotype. The on-target effect is subtle.1. Use orthogonal approaches to validate the on-target effect, such as genetic manipulation of the target (siRNA, CRISPR). 2. Develop a highly specific and sensitive assay for your on-target effect. 3. Consider a different chemical scaffold if the off-target effects of the current compound are too severe.

III. Experimental Protocols

Protocol 1: Assessing General Cytotoxicity using a Resazurin-based Assay

This protocol provides a method for determining the dose-dependent cytotoxicity of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • This compound

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of the compound in complete cell culture medium.

  • Remove the old medium from the cells and add the compound dilutions to the appropriate wells. Include vehicle-only controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add resazurin solution to each well to a final concentration of 0.015 mg/mL.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence on a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Detection of DNA Damage using Immunofluorescence for γH2AX

This protocol allows for the visualization of DNA double-strand breaks, a hallmark of damage induced by alkylating agents.

Materials:

  • Cells grown on glass coverslips

  • This compound

  • 4% paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody against γH2AX (phospho-S139)

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with the compound at the desired concentration and for the desired time. Include a vehicle control.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with 1% BSA for 1 hour.

  • Incubate with the primary anti-γH2AX antibody overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.

IV. Diagrams

Off_Target_Alkylation cluster_targets Cellular Nucleophiles cluster_effects Cellular Effects Compound 2-chloro-N-(2-chloroethyl) -N-methyl-2-phenylethanamine Aziridinium Reactive Aziridinium Ion Compound->Aziridinium Intramolecular cyclization DNA DNA (Guanine N7) On-Target Aziridinium->DNA Alkylation Protein Proteins (Cys, His, Lys) Off-Target Aziridinium->Protein Alkylation RNA RNA Off-Target Aziridinium->RNA Alkylation GSH Glutathione (GSH) Off-Target Aziridinium->GSH Alkylation Apoptosis Apoptosis DNA->Apoptosis DNA Damage Response Protein_Dysfunction Protein Dysfunction Protein->Protein_Dysfunction Translation_Inhibition Translation Inhibition RNA->Translation_Inhibition Oxidative_Stress Oxidative Stress GSH->Oxidative_Stress Depletion

Caption: General mechanism of on- and off-target alkylation.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., high toxicity, variability) Check_Compound Verify Compound Stability & Stock Concentration Start->Check_Compound Check_Assay Review Assay Protocol & Cell Handling Start->Check_Assay Dose_Response Perform Detailed Dose-Response & Time-Course Experiment Check_Compound->Dose_Response Check_Assay->Dose_Response Assess_Stress Assess Cellular Stress Markers (γH2AX, CHOP, Nrf2) Dose_Response->Assess_Stress If toxicity is high Orthogonal_Validation Use Orthogonal Methods (e.g., Target Knockdown) Dose_Response->Orthogonal_Validation If on-target effect is unclear Decision Modify Protocol or Re-evaluate Compound Assess_Stress->Decision Orthogonal_Validation->Decision

Sources

"handling and safety precautions for nitrogen mustards in the lab"

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 21, 2026

Introduction & Scope

Welcome to the technical support guide for the safe handling and use of nitrogen mustards in a research and development laboratory setting. Nitrogen mustards are highly reactive alkylating agents that, while valuable in fields like chemotherapy development, pose significant health risks if handled improperly.[1][2] They are potent vesicants, causing severe blistering and damage to the skin, eyes, and respiratory tract.[3][4] A critical characteristic of these compounds is the delayed onset of symptoms; cellular damage occurs within minutes of contact, but pain and other clinical signs may not appear for several hours.[4][5][6]

This guide is designed for trained researchers, scientists, and drug development professionals. It is not a substitute for formal, site-specific training and a comprehensive Chemical Hygiene Plan. The core principle of working with nitrogen mustards is that there is no antidote .[4] Decontamination within the first one to two minutes of exposure is the only effective method to reduce tissue damage.[4][5] Therefore, rigorous adherence to safety protocols is paramount.

This document provides in-depth FAQs, troubleshooting for common laboratory scenarios, and detailed protocols to ensure you can work with these compounds with the highest degree of safety.

Frequently Asked Questions (FAQs)

Category 1: Hazard Understanding & Properties

Q1: What is the primary mechanism of toxicity for nitrogen mustards?

A1: Nitrogen mustards are potent alkylating agents.[1][5] Their toxicity stems from their ability to form highly reactive cyclic aziridinium ions in the body.[1] This intermediate readily alkylates DNA, primarily at the N7 position of guanine bases.[1][2] This action can form DNA cross-links, which disrupts DNA replication and transcription, ultimately leading to cell death (apoptosis).[1] This cytotoxic activity is what makes them effective in chemotherapy but also extremely hazardous to healthy tissues upon accidental exposure.[1]

Q2: What are the key physical properties I should be aware of?

A2: Nitrogen mustards (HN-1, HN-2, HN-3) are typically colorless to pale yellow, oily liquids that evaporate slowly at room temperature.[3][4] Their vapors are heavier than air, meaning they can accumulate in low-lying areas.[4][5] They have varying odors, described as faint and fishy (HN-1), soapy or fruity (HN-2), or like butter almond (HN-3).[4][5] They are generally sparingly soluble in water but miscible with many organic solvents.[4][5]

Table 1: Properties of Representative Nitrogen Mustards

PropertyHN-1 (Bis(2-chloroethyl)ethylamine)HN-2 (Mechlorethamine)HN-3 (Tris(2-chloroethyl)amine)
Appearance Colorless to pale yellow oily liquid[6]Colorless to pale yellow oily liquid[4]Colorless to pale yellow oily liquid[4]
Odor Faint fishy or musty[4][5]Soapy or fruity[4][5]Butter almond (when pure)[4][5]
Vapor Density Heavier than air[4]Heavier than air[4]Heavier than air[4]
Water Solubility Sparingly soluble[4][5]Similar to HN-1[4]Insoluble[5]
Primary Hazard Vesicant (Blister Agent) & Alkylating Agent[5]Vesicant & Alkylating Agent[5]Vesicant & Alkylating Agent[5]

Q3: Why is the delayed onset of symptoms so dangerous?

A3: The latent period between exposure and symptom onset is a defining and treacherous feature of nitrogen mustards.[4][6] Cellular damage begins within minutes of contact, but you may feel no pain or see no redness for hours.[5][6] For skin exposure, redness may appear in a few hours, with blistering following 6 to 12 hours later.[3][4] For inhalation, respiratory symptoms can be delayed for 2 to 24 hours depending on the dose.[6] This lack of immediate warning can lead to a false sense of security, prolonged exposure, and a critical delay in decontamination, which is the only effective countermeasure.[4]

Category 2: Personal Protective Equipment (PPE) & Engineering Controls

Q4: What is the absolute minimum PPE required for handling any amount of nitrogen mustard?

A4: There is no "minimum" in the traditional sense; a full and robust PPE ensemble is mandatory for any handling. This includes:

  • Respiratory Protection: A pressure-demand, self-contained breathing apparatus (SCBA) is the recommended standard for any situation involving nitrogen mustards.[4][5] For work in a certified and properly functioning chemical fume hood with dilute solutions, a full-face respirator with appropriate cartridges may be permissible under a site-specific risk assessment, but this represents a lower level of protection.

  • Hand Protection: Double-gloving with chemically resistant gloves is required. Butyl rubber gloves are specifically recommended.[4][5] Check the manufacturer's breakthrough time data for your specific gloves and the solvents in use.

  • Body Protection: A disposable, solid-front, chemical-resistant suit or a lab coat made of a non-permeable material. Ensure cuffs are tucked into the outer gloves.

  • Eye/Face Protection: Chemical splash goggles and a full-face shield are mandatory, even when using a fume hood.

Q5: What engineering controls are necessary?

A5: All work with nitrogen mustards, including weighing, dilution, and transfers, must be conducted within a certified chemical fume hood or a Class I, Type B biological safety cabinet.[7] The workspace should be a designated area, clearly marked with hazard signage. The area should have immediate access to an emergency safety shower and eyewash station.

Category 3: Decontamination & Waste Disposal

Q6: How do I decontaminate my work surface after an experiment?

A6: Routine decontamination is critical. Prepare a fresh decontamination solution for each use. While solutions like sodium hypochlorite (bleach) and sodium hydroxide have been studied, they can produce toxic byproducts.[8][9] A common laboratory practice involves using a freshly prepared solution of a strong oxidizing agent or a specialized commercial decontaminant proven effective against alkylating agents. The choice of decontaminant must be specified in your institution's approved protocol. Apply the solution liberally to the work surface, allow for the required contact time (e.g., 30 minutes), and then wipe clean with absorbent pads. All materials used for decontamination are considered hazardous waste.

Q7: What is the correct procedure for disposing of nitrogen mustard waste?

A7: All nitrogen mustard waste—including pure compound, solutions, contaminated labware (pipette tips, tubes), and used PPE—is considered hazardous waste.[7]

  • Segregate Waste: Do not mix nitrogen mustard waste with other chemical waste streams.

  • Collect in Designated Containers: Use clearly labeled, sealed, and puncture-proof containers.

  • Deactivate Liquid Waste: If protocols permit, deactivate liquid waste by slowly adding it to a validated decontamination solution in a fume hood.

  • Follow Institutional Procedures: Adhere strictly to your institution's hazardous waste disposal program. Contact your Environmental Health & Safety (EH&S) department for specific guidance.[7]

Troubleshooting & Emergency Scenarios

Scenario 1: I think I may have spilled a small drop of a dilute nitrogen mustard solution on my gloved hand.

  • Problem: Potential for exposure through glove permeation. The lack of immediate sensation is not an indicator of safety.

  • Solution:

    • DO NOT PANIC. Treat every potential contact as a real exposure.

    • Immediately remove the outer glove, turning it inside out as you remove it.

    • Remove the inner glove using a clean, gloved hand or proper technique to avoid skin contact.

    • Immediately wash the potentially affected hand with copious amounts of soap and water for at least 15 minutes.[3]

    • Report the incident to your supervisor and EH&S immediately.

    • You will likely be required to undergo medical observation for at least 6-8 hours due to the delayed onset of symptoms.[4][5]

Scenario 2: The alarm on my chemical fume hood is sounding while I am working with a stock solution.

  • Problem: Loss of primary engineering control. Vapors, which are heavier than air, may be escaping the hood.

  • Solution:

    • Secure the Hazard: Immediately cap all containers of nitrogen mustard inside the hood.

    • Evacuate: Leave the immediate area.

    • Alert Others: Inform colleagues in the lab of the situation.

    • Isolate the Area: Close the lab door and post a warning sign.

    • Report: Contact your lab supervisor and EH&S or the facility's emergency line from a safe location. Do not re-enter the lab until it has been cleared by trained emergency personnel.

Scenario 3: I dropped and broke a vial containing 1 mL of nitrogen mustard solution inside the fume hood.

  • Problem: Contained spill. The primary hazard is to the user and the immediate workspace.

  • Solution:

    • Stay Protected: Ensure your PPE is intact. If not, evacuate and report the incident.

    • Contain the Spill: Use absorbent pads or a spill kit specifically for hazardous chemicals to gently cover the liquid and broken glass. Do not use combustible materials like paper towels.[6]

    • Decontaminate: Liberally apply your lab's approved decontamination solution to the absorbent material and all affected surfaces within the hood. Allow for the full, validated contact time.

    • Clean Up: Using tongs or forceps, collect all contaminated materials (absorbent pads, glass fragments) into a designated hazardous waste container.

    • Final Decontamination: Perform a final wipe-down of the entire fume hood interior with the decontamination solution.

    • Dispose: Seal and label the hazardous waste container and dispose of it according to your institutional protocol. Report the spill to your supervisor.

Experimental Protocols & Workflows

Protocol: Emergency Decontamination Following Personal Exposure

This protocol must be initiated within 1-2 minutes of exposure to be effective.[4][5]

  • SHOUT FOR HELP to alert colleagues.

  • Remove all contaminated clothing immediately. Cut clothing off if necessary to avoid pulling it over your head.

  • Proceed directly to the nearest emergency safety shower.

  • Rinse the affected area with copious amounts of water. If the exposure is widespread, shower the entire body.

  • Wash skin thoroughly with soap and water. [3] Continue washing for at least 15 minutes.

  • For eye exposure, use the eyewash station. Hold eyelids open and rinse with plain water for 10-15 minutes.[3] Remove contact lenses immediately.[3]

  • Seek immediate medical attention. Have a colleague call emergency services and provide them with the Safety Data Sheet (SDS) for the specific nitrogen mustard.

  • Do not leave the affected individual alone. They must be observed for a minimum of 6-8 hours, and potentially up to 24 hours, due to the risk of delayed symptom onset.[4][6]

Visualization of Emergency Response Workflow

EmergencyResponse start_node EXPOSURE EVENT action_node_1 Shout for Help Remove Contaminated Clothing start_node->action_node_1 < 2 minutes action_node action_node decision_node decision_node critical_action critical_action end_node Medical Observation (Min 6-8 hours) critical_action_1 Use Emergency Shower / Eyewash (15 mins soap & water) action_node_1->critical_action_1 action_node_2 Colleague Calls Emergency Services (Provide SDS) critical_action_1->action_node_2 action_node_2->end_node

Caption: Workflow for immediate response to personal exposure to nitrogen mustard.

Visualization of Spill Management Logic

SpillManagement start_node Spill Detected decision_node_1 Spill inside Fume Hood? start_node->decision_node_1 Assess Location decision_node decision_node action_node action_node critical_action critical_action end_node Area Safe action_node_1 Contain with Spill Kit Apply Decontamination Solution decision_node_1->action_node_1 Yes critical_action_1 EVACUATE AREA Alert Others & Isolate Lab decision_node_1->critical_action_1 No action_node_2 Collect Waste into Hazardous Waste Container action_node_1->action_node_2 After required contact time action_node_3 Perform Final Decontamination of Hood Surfaces action_node_2->action_node_3 action_node_3->end_node critical_action_2 Contact EH&S / Emergency Response from a safe location critical_action_1->critical_action_2 end_node_2 Do NOT Re-enter Until Cleared critical_action_2->end_node_2

Caption: Decision tree for managing a nitrogen mustard spill in the laboratory.

References

  • Sulfur, oxygen, and nitrogen mustards: stability and reactivity. RSC Publishing.
  • Nitrogen Mustards Fact Sheet. Centers for Disease Control and Prevention (CDC).
  • Nitrogen Mustard | Chemical Emergencies. Centers for Disease Control and Prevention (CDC). Available from: [Link]

  • Nitrogen mustard - Wikipedia. Wikipedia. Available from: [Link]

  • Blister Agents HN-1HN-2HN-3 Nitrogen Mustards | Medical Management Guidelines. Centers for Disease Control and Prevention (CDC). Available from: [Link]

  • Nitrogen Mustard HN-1: Blister Agent | NIOSH. Centers for Disease Control and Prevention (CDC). Available from: [Link]

  • CDC Nitrogen Mustard | Public Health Emergency Preparedness & Response. Centers for Disease Control and Prevention (CDC). Available from: [Link]

  • Modulation of the reactivity of nitrogen mustards by metal complexation: approaches to modify their therapeutic properties. PubMed. Available from: [Link]

  • Safe decontamination of cytostatics from the nitrogen mustards family. Part one: cyclophosphamide and ifosfamide - PMC. National Institutes of Health (NIH). Available from: [Link]

  • Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI) - PMC. National Institutes of Health (NIH). Available from: [Link]

  • Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]

  • Safe decontamination of cytostatics from the nitrogen mustards family. Part one: cyclophosphamide and ifosfamide. Dove Medical Press. Available from: [Link]

  • Screening of Nitrogen Mustards and Their Degradation Products in Water and Decontamination Solution by Liquid Chromatography-Mass Spectrometry. PubMed. Available from: [Link]

  • ATSDR Blister Agents: Nitrogen Mustards HN-1, HN-2, HN-3 ToxFAQs. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

  • Radiation Injury Treatment Network (RITN) fact sheet on mustard agents. Radiation Injury Treatment Network. Available from: [Link]

  • Mustard - Emergency Department/Hospital Management. CHEMM. Available from: [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration (OSHA). Available from: [Link]

Sources

Technical Support Center: Quenching Reactions of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling and quenching 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine (CAS 22270-22-0).[1][2][3] This document is intended for researchers, scientists, and drug development professionals. Given the compound's classification as a nitrogen mustard derivative, this guide emphasizes safety, mechanistic understanding, and effective troubleshooting.[4][5]

Section 1: Critical Safety & Handling FAQs

Question: What are the primary hazards associated with this compound?

Answer: This compound is a nitrogen mustard, which are potent and persistent blister agents (vesicants) and powerful alkylating agents.[4][6][7] The primary hazards are:

  • Extreme Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[6][7] Exposure can damage the eyes, skin, and respiratory tract.[8]

  • Vesicant Action: Direct contact with the liquid or vapor can cause severe chemical burns and blistering, often with a delayed onset of symptoms (hours to a day).[6][8]

  • Systemic Effects: Absorption can lead to systemic toxicity, including bone marrow suppression, neurological damage, and gastrointestinal issues.[6][8]

  • Carcinogenicity: As an alkylating agent that damages DNA, it should be handled as a potential carcinogen.[9]

Question: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

Answer: Due to the severe hazards, a stringent PPE protocol is non-negotiable. The CDC and OSHA recommend the following for handling nitrogen mustards:[7][10][11]

  • Respiratory Protection: Work should be conducted exclusively within a certified chemical fume hood or a Class I, Type B biological safety hood.[10] For any risk of aerosol generation or spill, a pressure-demand, self-contained breathing apparatus (SCBA) is recommended.[6][7]

  • Hand Protection: Use double-gloving with chemically resistant gloves. Butyl rubber is highly recommended.[6][7] Check glove manufacturer specifications for breakthrough times.

  • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.

  • Body Protection: A chemically resistant lab coat, fully buttoned, and an apron are required. For larger quantities, a full-body protective suit (e.g., Tyvek) should be considered.

Section 2: Mechanism of Action & Reactivity FAQs

Question: What makes this compound so reactive?

Answer: Its reactivity stems from its ability to form a highly strained and electrophilic aziridinium ion intermediate through an intramolecular cyclization. The nitrogen atom's lone pair of electrons displaces the chloride on one of the chloroethyl chains.[4] This cyclic ion is readily attacked by nucleophiles. This is the core mechanism of all nitrogen mustards.[4][12] Because this compound has two chloroethyl groups, it is a bifunctional agent capable of cross-linking biological macromolecules like DNA, which is the basis of its cytotoxic effect.[4][5][9]

Mechanism_of_Action cluster_0 Step 1: Aziridinium Ion Formation (Intramolecular) cluster_1 Step 2: Alkylation (Intermolecular) Compound Nitrogen Mustard (Inactive Form) Transition Intramolecular Displacement of Cl⁻ Compound->Transition Aziridinium Aziridinium Cation (Highly Reactive Electrophile) Transition->Aziridinium Nucleophile Biological Nucleophile (e.g., N7 of Guanine in DNA) Aziridinium->Nucleophile Ready for Attack Attack Nucleophilic Attack Nucleophile->Attack Alkylated Alkylated Product (Covalent Adduct) Leads to Cytotoxicity Attack->Alkylated

Caption: Mechanism of nitrogen mustard activation and DNA alkylation.

Section 3: Quenching Protocols & Troubleshooting FAQs

Question: What is the recommended general protocol for quenching residual this compound in a reaction mixture?

Answer: The goal of quenching is to completely destroy the reactive aziridinium intermediate and the parent compound. This is achieved by adding a potent nucleophile in excess. An aqueous solution of a strong base like sodium hydroxide is effective, as the hydroxide ion (OH⁻) is a strong nucleophile that rapidly attacks and opens the aziridinium ring, leading to hydrolysis.

See Appendix A for a detailed step-by-step protocol. The general workflow is to cool the reaction mixture, slowly add an excess of aqueous base or another quenching solution, stir for a sufficient duration to ensure complete reaction, and then verify complete deactivation before disposal.

Question: My quenched reaction mixture still appears to be active or toxic in subsequent assays. What could have gone wrong?

Answer: This is a critical failure indicating incomplete quenching. Several factors could be the cause:

  • Insufficient Quencher: The most common error. An insufficient molar excess of the quenching agent will leave unreacted nitrogen mustard. A 5-10 fold molar excess of the quencher relative to the initial amount of the alkylating agent is recommended.

  • Poor Mixing/Phase Separation: If your reaction was run in an organic solvent immiscible with the aqueous quenching solution (e.g., DCM and aqueous NaOH), the reaction will be slow and inefficient. Vigorous stirring or the use of a phase-transfer catalyst may be necessary to ensure the quencher can access the alkylating agent.

  • Insufficient Reaction Time: While the reaction with a strong nucleophile is fast, it is not instantaneous. Allowing the quenched mixture to stir for at least 1-2 hours at room temperature (or gentle warming if thermally stable) is recommended. For large volumes, longer times may be necessary.

  • Low Temperature: Quenching at very low temperatures (e.g., 0°C or below) will significantly slow down the reaction rate. Ensure the mixture is allowed to warm to at least room temperature for the quenching step.

Question: How can I reliably verify that the quenching reaction is complete?

Answer: Never assume quenching is complete without verification. A common and effective method is to use a colorimetric indicator for alkylating agents, such as 4-(4-nitrobenzyl)pyridine (NBP).[13] NBP acts as a proxy for DNA; it is alkylated by reactive agents, and upon addition of a base, develops a vibrant color.[13]

  • Procedure: Take a small aliquot of the quenched, neutralized reaction mixture. Add a solution of NBP and heat. Then, add a strong base (e.g., piperidine or triethylamine). The absence of color formation indicates that no active alkylating agent is present. A positive control with a trace amount of the starting material should always be run in parallel.

For quantitative analysis, LC-MS can be used to confirm the complete disappearance of the parent compound's mass peak.

Question: I see several unexpected peaks in my LC-MS/NMR analysis after quenching with NaOH. What are they?

Answer: When quenching with hydroxide, you are forcing a hydrolysis reaction. The expected product would be the di-hydroxylated analog: 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-2-phenylethanamine. However, side reactions can occur, especially if the quenching is not controlled. You might observe:

  • Mono-hydrolyzed, mono-chloro species: Resulting from incomplete reaction.

  • Elimination products: Under strongly basic conditions, elimination reactions can compete with substitution.

  • Piperazinium dimers: Nitrogen mustards can dimerize via bimolecular nucleophilic substitution to form cyclized piperazium salts, especially in the presence of water.[14]

Table 1: Comparison of Common Quenching Reagents

Quenching ReagentMechanismProsCons
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) Nucleophilic Substitution (Hydrolysis)Inexpensive, readily available, effective.Can cause phase separation with organic solvents; strongly basic conditions may promote side reactions.
Sodium Thiosulfate (Na₂S₂O₃) Nucleophilic Substitution (Thiolation)Potent nucleophile, effective for many alkylating agents.Can be less effective for sterically hindered mustards; may require pH adjustment.
High Molarity Amine Solutions (e.g., Diethylamine) Nucleophilic Substitution (Amination)Homogeneous quenching in some organic solvents.Quencher is also hazardous; reaction products may be complex.
Bleach (Sodium Hypochlorite, NaOCl) Oxidation & HydrolysisVery powerful, used for bulk decontamination.[14]Highly exothermic, can generate toxic chlorine gas if acidified, may not be suitable for delicate reaction mixtures. NOT recommended for routine lab quenching.

Section 4: Workflow & Waste Disposal

Quenching_Workflow start End of Reaction (Active Alkylating Agent Present) cool Cool Reaction Mixture to 0-5 °C start->cool add Slowly Add Quencher Under Vigorous Stirring cool->add prepare Prepare Quenching Solution (e.g., 2M NaOH, >5x molar excess) prepare->add react Allow to Warm to RT Stir for 2-4 hours add->react verify Verify Deactivation (e.g., NBP Test or LC-MS) react->verify neutralize Neutralize Mixture (e.g., with HCl) verify->neutralize Test Negative (Complete) troubleshoot TROUBLESHOOT: - Add more quencher - Increase stir time/temp - Add phase transfer catalyst verify->troubleshoot Test Positive (Incomplete) dispose Dispose as Hazardous Halogenated Organic Waste neutralize->dispose troubleshoot->react

Caption: Standard workflow for quenching and verifying deactivation.

Question: How should I dispose of the quenched material?

Answer: Even after successful quenching and neutralization, the reaction mixture must be treated as hazardous waste. The degradation products and solvents still require proper disposal.

  • Neutralize: Carefully adjust the pH of the quenched mixture to ~7 using an appropriate acid (e.g., HCl if you used a basic quencher).

  • Label: Collect the waste in a clearly labeled, sealed container. The label should indicate "Hazardous Waste," list all chemical components (solvents, reactants, and final quenched products), and specify that it contains halogenated organic compounds.

  • Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health & Safety (EHS) department for instructions. Do not pour any of this material down the drain.

Appendices

Appendix A: Detailed Quenching Protocol (Aqueous Hydroxide Method)

Materials:

  • Reaction mixture containing this compound.

  • 2 M Sodium Hydroxide (NaOH) aqueous solution.

  • Ice bath.

  • Stir plate and stir bar.

  • Appropriate container for quenching.

  • Verification materials (e.g., NBP test kit).

Procedure:

  • Plan Ahead: Before starting your primary reaction, calculate the molar amount of the alkylating agent you are using. Determine the volume of 2 M NaOH solution needed to provide a 10-fold molar excess.

  • Cool Down: Once your primary reaction is complete, place the reaction vessel in an ice bath and cool the contents to 0-5 °C with stirring. This mitigates any potential exotherm from the quenching reaction.

  • Slow Addition: While vigorously stirring the reaction mixture, slowly add the pre-calculated volume of 2 M NaOH solution dropwise via an addition funnel. Caution: The initial addition may cause a temperature increase. Monitor the temperature and adjust the addition rate to keep it under control.

  • Stir and Warm: Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.

  • Ensure Complete Reaction: Continue to stir the mixture vigorously for a minimum of 2 hours. For larger scale reactions (>1 L), stir overnight to ensure completion.

  • Verify Deactivation: Take a small aliquot of the mixture. If it is biphasic, ensure you sample from the organic layer. Neutralize this aliquot and perform a verification test (e.g., NBP colorimetric test) to confirm the absence of any active alkylating agent.

  • Proceed to Waste Disposal: Only after verification confirms complete deactivation, proceed with the neutralization and waste disposal protocol outlined in Section 4.

References

  • [6] Nitrogen Mustards Fact Sheet. (n.d.). Retrieved from Google Search.

  • [1] this compound. (2025). PubChem. [Link]

  • [4] Nitrogen mustard. (n.d.). In Wikipedia. Retrieved January 21, 2026. [Link]

  • [10] Hazardous Substance Fact Sheet: Nitrogen Mustard. (n.d.). New Jersey Department of Health. Retrieved from Google Search.

  • [7] Medical Management Guidelines for Nitrogen Mustards (HN-1, HN-2, HN-3). (n.d.). Centers for Disease Control and Prevention (CDC). [Link]

  • [11] Nitrogen Mustard HN-1. (n.d.). PubChem. Retrieved from Google Search.

  • [15] this compound hydrochloride. (n.d.). PubChem. [Link]

  • [8] Nitrogen Mustard. (2024). Centers for Disease Control and Prevention (CDC). [Link]

  • [2] 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethan-1-amine. (n.d.). Pharmaffiliates. [Link]

  • [3] 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethan-1-amine | CAS 22270-22-0. (n.d.). Veeprho. [Link]

  • [12] N,N-Dimethyl-2-chloro-2-phenylethylamine. (n.d.). In Wikipedia. Retrieved January 21, 2026. [Link]

  • [14] Reactions of N-Ethyl-(HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides. (2000). Defense Technical Information Center (DTIC). Retrieved from Google Search.

  • [9] Alkylating antineoplastic agent. (n.d.). In Wikipedia. Retrieved January 21, 2026. [Link]

  • [13] Chemical Indicator for Alkylating Agents. (2015). ChemistryViews. [Link]

  • [16] Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. (n.d.). PubMed. [Link]

  • [17] DNA damage signaling in the cellular responses to mustard vesicants. (2020). PMC - NIH. [Link]

Sources

Technical Support Center: DNA Fragmentation Assays with Alkylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing DNA fragmentation assays to study the effects of alkylating agents. This guide is designed to provide in-depth troubleshooting advice and foundational knowledge to help you navigate the unique challenges posed by this class of compounds. My approach is to explain the science behind the protocols, empowering you to make informed decisions and obtain robust, publication-quality data.

Section 1: Understanding the Challenge: The Mechanism of Alkylating Agents

Before troubleshooting an assay, it is crucial to understand the mechanism of the agent you are working with. Alkylating agents are a diverse class of compounds that covalently add alkyl groups to nucleophilic sites on DNA.[1][2] This action can lead to several downstream consequences that are detected by fragmentation assays:

  • Base Adduct Formation: The primary action is the formation of adducts at various positions on DNA bases, most commonly N7-methylguanine (N7-meG) and N3-methyladenine (N3-mA), but also the highly mutagenic O6-methylguanine (O6-meG).[2][3]

  • DNA Repair Intermediates: The cell's response to these adducts is a major source of detectable DNA breaks. Pathways like Base Excision Repair (BER) and Nucleotide Excision Repair (NER) are activated to remove the damaged bases, creating transient single-strand breaks (SSBs) or apurinic/apyrimidinic (AP) sites as repair intermediates.[3][4][5]

  • Replication Stress & Double-Strand Breaks: If the damage is not repaired, DNA replication forks can stall or collapse, leading to the formation of more cytotoxic double-strand breaks (DSBs).[3][4] Mismatch Repair (MMR) system involvement with O6-meG lesions can also lead to futile repair cycles that result in DSBs.[4][5]

  • Interstrand Cross-links (ICLs): Bifunctional alkylating agents can form ICLs, which are highly toxic lesions that block replication and transcription.[4][5]

This mechanism explains why the timing of your assay and the specific type of damage you are measuring are critical for success.

G cluster_0 Cellular Events cluster_1 DNA Repair & Damage Cascade cluster_2 Assay Detection AlkylatingAgent Alkylating Agent (e.g., MMS, TMZ) DNA Genomic DNA AlkylatingAgent->DNA Alkylation Adducts DNA Adducts (N7-meG, O6-meG) BER Base Excision Repair (BER) Adducts->BER N-Alkylations MMR Mismatch Repair (MMR) Adducts->MMR O6-meG Mispairs Replication Replication Fork Stall Adducts->Replication SSB Single-Strand Breaks (SSBs) & AP Sites BER->SSB DSB Double-Strand Breaks (DSBs) MMR->DSB Futile Cycles Comet Comet Assay (Alkaline) SSB->Comet Detects Replication->DSB DSB->Comet Detects TUNEL TUNEL Assay DSB->TUNEL Detects 3'-OH ends Ladder DNA Laddering DSB->Ladder Detects Fragments G Start High Background in TUNEL Assay Cause1 Over-Permeabilization? Start->Cause1 Cause2 Excess Enzyme/ dUTP? Start->Cause2 Cause3 Insufficient Washing? Start->Cause3 Cause4 Autofluorescence? Start->Cause4 Sol1 Reduce Proteinase K Concentration/Time Cause1->Sol1 Yes Sol2 Titrate TdT Enzyme & Fluorescent dUTP Cause2->Sol2 Yes Sol3 Increase Number and Duration of Washes Cause3->Sol3 Yes Sol4 Include 'No Enzyme' Control Use Quenching Agent Cause4->Sol4 Yes

Caption: Troubleshooting workflow for high background in TUNEL assays.

Section 4: Troubleshooting DNA Laddering Assays

This classic method visualizes the characteristic 180-200 base pair fragments from internucleosomal cleavage during apoptosis. [6][7] Q1: I see a smear of DNA instead of a distinct ladder in my treated samples.

  • Potential Cause 1: Necrosis, not Apoptosis. Necrotic cell death results in random DNA degradation, producing a smear rather than discrete fragments. [7]High concentrations of alkylating agents can induce necrosis.

    • Solution: Lower the dose of the alkylating agent. Confirm the mode of cell death using microscopy to look for apoptotic bodies versus cell swelling and lysis.

  • Potential Cause 2: Premature DNA Isolation. If you isolate the DNA too early, before significant internucleosomal cleavage has occurred, you may only see high molecular weight DNA. If you isolate it too late, the ladder may have degraded into a smear.

    • Solution: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to find the optimal window for ladder formation.

Q2: I don't see any DNA, or the bands are very faint, even in my positive control.

  • Potential Cause: Loss of DNA during Extraction. Conventional phenol-chloroform extraction methods can lead to the loss of small DNA fragments during precipitation. [8] * Solution: Use a specialized DNA isolation kit designed for apoptotic cells, which often use spin columns or other methods to retain small DNA fragments. Alternatively, a modified protocol involving direct cell lysis with DMSO and SDS can improve sensitivity. [8]

    Assay Comparison for Alkylating Agents Sensitivity Throughput Detects Key Consideration
    Alkaline Comet Assay Very High Medium SSBs, DSBs, Alkali-Labile Sites Best for detecting early repair-mediated damage. [9][10]
    TUNEL Assay High High DSBs (3'-OH ends) Best for late-stage apoptosis; may not detect early damage. [11][12]

    | DNA Laddering | Low | Low | Internucleosomal Fragments | Qualitative; requires a large population of apoptotic cells. [7]|

Section 5: Experimental Protocol: Optimized Alkaline Comet Assay for Alkylating Agents

This protocol is designed to maximize the detection of DNA lesions induced by alkylating agents.

Core Principle: Single cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then exposed to a high pH solution. This alkaline environment unwinds the DNA and converts repair intermediates (AP sites) into strand breaks. During electrophoresis, the broken, negatively charged DNA fragments migrate out of the nucleus, forming a "comet" shape that can be visualized and quantified. [13][14] Materials:

  • Low Melting Point (LMP) Agarose

  • Normal Melting Point (NMP) Agarose

  • Microscope Slides

  • Lysis Solution (Freshly made): 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10. Add 1% Triton X-100 and 10% DMSO just before use.

  • Alkaline Unwinding & Electrophoresis Buffer (Freshly made, pH >13): 300 mM NaOH, 1 mM EDTA. Cool to 4°C.

  • Neutralization Buffer: 0.4 M Tris, pH 7.5.

  • DNA Stain (e.g., SYBR Green, Propidium Iodide)

  • Positive Control: Methyl methanesulfonate (MMS) or Hydrogen Peroxide (H2O2). [15][16]* Negative Control: Untreated cells.

Procedure:

  • Cell Preparation & Treatment:

    • Treat your cells with the desired concentrations of the alkylating agent for the predetermined time.

    • Harvest cells gently. Keep cell suspension on ice at a concentration of ~1 x 10^5 cells/mL in PBS.

    • Scientist's Note: Cell viability should be >80% to avoid artifacts from necrotic or late apoptotic cells. Run a viability assay (e.g., Trypan Blue) in parallel.

  • Slide Preparation:

    • Coat clean microscope slides with a layer of 1% NMP Agarose and let it dry completely. This pre-coating helps the subsequent layers adhere. [14] * Melt 1% LMP Agarose and hold it in a 37°C water bath.

    • Mix ~10 µL of your cell suspension with ~90 µL of the 37°C LMP agarose.

    • Quickly pipette this mixture onto your pre-coated slide, spread evenly, and coverslip.

    • Place the slide on a cold flat surface (e.g., a chilled metal block) for 10 minutes to rapidly solidify the agarose.

    • Scientist's Note: Working quickly is key to prevent the agarose from gelling in the pipette tip. Keeping the LMP agarose at exactly 37°C is critical to maintain cell viability. [14]

  • Lysis:

    • Gently remove the coverslip and immerse the slides in ice-cold Lysis Solution.

    • Incubate at 4°C for at least 1 hour (or overnight for increased sensitivity). This step removes all cellular membranes and proteins, leaving behind the DNA nucleoid. [17] * Scientist's Note: The high salt concentration in the lysis buffer helps to dissociate proteins from the DNA. The addition of DMSO acts as a cryoprotectant and radical scavenger.

  • Alkaline Unwinding:

    • Gently remove slides from the lysis solution and place them in a horizontal electrophoresis tank.

    • Fill the tank with fresh, ice-cold Alkaline Unwinding & Electrophoresis Buffer, ensuring the slides are fully submerged.

    • Let the DNA unwind for 20-40 minutes at 4°C in the dark.

    • Scientist's Note: This is the most critical step for alkylating agents. The high pH unwinds the DNA double helix and converts alkali-labile sites, such as the AP sites generated during BER, into single-strand breaks that can be detected.

  • Electrophoresis:

    • Apply voltage to the electrophoresis tank. A typical setting is ~25V (~1 V/cm) for 30 minutes at 4°C. [14] * Scientist's Note: These conditions should be optimized for your specific cell type and equipment. The goal is to get clear comet tails in your positive control without excessive migration in your negative control.

  • Neutralization and Staining:

    • Gently lift the slides from the tank, drain excess buffer, and place them on a flat tray.

    • Wash the slides 3 times for 5 minutes each with Neutralization Buffer.

    • Dry the slides and apply a small volume of DNA stain.

    • Scientist's Note: Neutralization is important to bring the pH back to a range suitable for most DNA stains and to stop further denaturation.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images of at least 50-100 randomly selected cells per slide.

    • Use specialized software to quantify the extent of DNA damage (e.g., % Tail DNA, Tail Moment). [10]

References

  • Microbe Notes. (2023, August 3). Mutagens- Definition, Types (Physical, Chemical, Biological). Retrieved from [Link]

  • Arcegen. (2024, May 10). Common Problems and Solutions in TUNEL Assay for Detecting Cell Apoptosis. Retrieved from [Link]

  • Fu, D., Calvo, J. A., & Samson, L. D. (2012). DNA Damage Induced by Alkylating Agents and Repair Pathways. Journal of Nucleic Acids, 2012, 543531. Retrieved from [Link]

  • Bio-Techne. (n.d.). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) DNA Damage Induced by Alkylating Agents and Repair Pathways. Retrieved from [Link]

  • PubMed. (2010). DNA damage induced by alkylating agents and repair pathways. J Nucleic Acids, 2010:543531. Retrieved from [Link]

  • ResearchGate. (n.d.). Balancing repair and tolerance of DNA damage caused by alkylating agents | Request PDF. Retrieved from [Link]

  • G-Biosciences. (2019, March 5). Detection of Apoptosis by TUNEL Assay. Retrieved from [Link]

  • Elabscience. (2016, September 27). Analysis and Solution of Common Problems in TUNEL Detection. Retrieved from [Link]

  • Collins, A. R., et al. (2022). Measuring DNA modifications with the comet assay: a compendium of protocols. Nature Protocols. Retrieved from [Link]

  • Singh, P., & Kumar, D. (2022). Protocol to study cell death using TUNEL assay in Drosophila imaginal discs. STAR Protocols, 3(1), 101077. Retrieved from [Link]

  • ResearchGate. (2022). Reducing background issues in TUNEL staining?. Retrieved from [Link]

  • Encarnação, M., et al. (2021). Comet assay: a versatile but complex tool in genotoxicity testing. Mutagenesis. Retrieved from [Link]

  • McGill University. (2015). Comet Assay Protocol. Retrieved from [Link]

  • Nature Protocols. (2022). Measuring DNA modifications with the comet assay: a compendium of protocols. Retrieved from [Link]

  • Koppen, G., & Verschaeve, L. (2000). Adaptation to alkylation damage in DNA measured by the comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 466(1), 51-57. Retrieved from [Link]

  • Reddit. (2023). Need help troubleshooting TUNEL assay with zebrafish embryos (PFOS exposure). Retrieved from [Link]

  • International Journal of Molecular Sciences. (2020). Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay. Retrieved from [Link]

  • Trevigen. (n.d.). CometAssay. Retrieved from [Link]

  • YouTube. (2021). Overcoming sequence artifacts to fuel clinically relevant NGS applications. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone suggest why I am not able to observe comet tails in my positive control cells?. Retrieved from [Link]

  • ResearchGate. (2020). Sequencing artifacts derived from a library preparation method using enzymatic fragmentation. Retrieved from [Link]

  • Liu, Y., et al. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments, (128), 56450. Retrieved from [Link]

  • Frankfurt, O. S. (1990). Decreased stability of DNA in cells treated with alkylating agents. Experimental Cell Research, 191(2), 181-185. Retrieved from [Link]

  • Shukla, R., et al. (2011). An improved non-enzymatic “DNA ladder assay” for more sensitive and early detection of apoptosis. Molecular and Cellular Biochemistry, 355(1-2), 229-234. Retrieved from [Link]

  • ResearchGate. (2016). Comet assay-no tails, thoughts where to start troubleshooting?. Retrieved from [Link]

  • Kim, S., et al. (2020). Sequencing artifacts derived from a library preparation method using enzymatic fragmentation. PLOS ONE, 15(1), e0227422. Retrieved from [Link]

  • ResearchGate. (n.d.). TUNEL assay. An overview of techniques | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of alkylating agents. A. Formation of.... Retrieved from [Link]

  • Creative Bioarray. (n.d.). DNA Laddering Assay. Retrieved from [Link]

  • ResearchGate. (2015). An update to DNA ladder assay for apoptosis detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. Retrieved from [Link]

  • YouTube. (2015). The Comet Assay - A Versatile and Sensitive Technique for the Assessment of DNA Damage and Repair. Retrieved from [Link]

  • Do, H., & Dobrovic, A. (2015). Sequence artifacts in DNA from formalin-fixed tissues: causes and strategies for minimization. Clinical Chemistry, 61(1), 64-71. Retrieved from [Link]

  • Forensic Bioinformatics. (n.d.). DNA Testing Issues. Retrieved from [Link]

  • Constant, N., et al. (2019). Accidental Encounter of Repair Intermediates in Alkylated DNA May Lead to Double-Strand Breaks in Resting Cells. International Journal of Molecular Sciences, 20(23), 5857. Retrieved from [Link]

  • Taylor & Francis. (2020). DNA laddering – Knowledge and References. Retrieved from [Link]

  • Molecules. (2022). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Retrieved from [Link]

Sources

"minimizing cytotoxicity to non-cancerous cells with 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Off-Target Cytotoxicity of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine in Preclinical Research

Welcome to the technical support resource for researchers utilizing this compound, a phenylethylamine-based nitrogen mustard derivative. As Senior Application Scientists, we have developed this guide to address the most common challenges encountered in the lab, with a primary focus on the critical issue of off-target cytotoxicity. This document provides troubleshooting workflows, detailed protocols, and a foundational understanding of the compound's mechanism to help you refine your experiments and achieve more selective anticancer effects.

Foundational Concepts: Understanding the Mechanism and the Challenge

Before troubleshooting, it is essential to grasp the core principles governing the activity of this compound.

Question: What is this compound and how does it work?

Answer: this compound (CAS No: 22270-22-0) is a bifunctional alkylating agent belonging to the nitrogen mustard class.[1][2] Like other nitrogen mustards, its therapeutic action stems from its ability to covalently bind to DNA.[3]

The mechanism involves a two-step process:

  • Intramolecular Cyclization: The nitrogen atom's lone pair of electrons displaces one of the chloroethyl groups, forming a highly strained and electrophilic aziridinium (ethyleneimmonium) ion intermediate.[4][5] This is the rate-limiting step.

  • DNA Alkylation: This reactive aziridinium ion is aggressively attacked by nucleophilic sites on DNA, primarily the N7 position of guanine bases.[5][6] Because the compound has two such chloroethyl arms, it can repeat this process, leading to the formation of interstrand or intrastrand cross-links in the DNA.

These cross-links prevent DNA strand separation, effectively halting replication and transcription. This disruption triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death), making it highly effective against rapidly proliferating cells.[4][7]

Mechanism_of_Action cluster_0 Step 1: Activation cluster_1 Step 2: DNA Damage Molecule Phenylethylamine Nitrogen Mustard Aziridinium Reactive Aziridinium Ion Molecule->Aziridinium Intramolecular Cyclization Alkylation Guanine N7 Alkylation Aziridinium->Alkylation DNA DNA Helix DNA->Alkylation Crosslink DNA Interstrand Cross-link Alkylation->Crosslink Apoptosis Cell Cycle Arrest & Apoptosis Crosslink->Apoptosis

Caption: Mechanism of DNA alkylation by the nitrogen mustard.

Question: Why is this compound also toxic to non-cancerous cells?

Answer: The mechanism of action—halting DNA replication—is not specific to cancer cells. It affects any cell that is dividing rapidly.[3][8] This includes many healthy cells in the body, such as those in the bone marrow, hair follicles, and the gastrointestinal tract. This inherent lack of selectivity is the primary cause of the side effects associated with alkylating agents and the off-target cytotoxicity you may observe in your in vitro models.[4][9]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

Issue 1: High Cytotoxicity in Non-Cancerous Control Cell Lines

Question: My non-cancerous control cell line (e.g., normal fibroblasts, epithelial cells) shows significant cell death at concentrations where I expect to see an effect on my cancer cells. How can I establish a better therapeutic window?

Explanation: This is the most common challenge. The goal is not to eliminate toxicity in normal cells entirely, but to find a concentration range (a "therapeutic window") where the compound is significantly more toxic to cancer cells than to normal cells.

Solution A: Rigorous Dose-Response Analysis You must first quantify the potency of the compound in each of your cell lines. This is achieved by generating dose-response curves and calculating the IC50 (the concentration at which 50% of cell growth is inhibited).

  • Action: Perform a cell viability assay (e.g., MTT, XTT, or PrestoBlue) on both your cancer cell line(s) and at least one relevant non-cancerous control line. Test a wide range of concentrations (e.g., from 10 nM to 100 µM) over a set time course (e.g., 48 or 72 hours).

  • Analysis: Calculate the IC50 value for each cell line. The ratio of the IC50 in normal cells to the IC50 in cancer cells is your selectivity index (SI). A higher SI value indicates better cancer cell-specific toxicity.

  • See Protocol 1: Determining IC50 Values using an MTT Assay.

Table 1: Example IC50 Data and Selectivity Index (SI) Calculation

Cell LineCell TypeIC50 (µM)Selectivity Index (SI) = IC50 (Normal) / IC50 (Cancer)
MCF-7Breast Cancer5.23.8
A549Lung Cancer8.12.5
MRC-5Normal Lung Fibroblast20.1(Control)

Solution B: Co-administration with Cytoprotective Agents If the therapeutic window is narrow, you can explore strategies to selectively protect your non-cancerous cells.

  • Action 1: Use a Sulfhydryl Group Donor. Molecules like N-acetylcysteine (NAC) are rich in sulfhydryl groups and can act as nucleophiles, neutralizing the reactive aziridinium ion before it reaches the DNA.[10] Pre-incubating or co-incubating normal cells with NAC may reduce cytotoxicity.

  • Action 2: Use a PARP Inhibitor. DNA damage from alkylating agents can trigger hyperactivation of Poly(ADP-ribose) polymerase (PARP), leading to a depletion of cellular energy (NAD+ and ATP) and cell death.[10] In some contexts, PARP inhibitors can prevent this energy crisis and protect cells.

  • Experimental Design: In your normal cell line, test the effect of your compound with and without a pre-treatment of NAC (e.g., 1-10 mM) or a PARP inhibitor (e.g., Olaparib, 1-5 µM). Assess if this co-treatment shifts the IC50 to a higher value, indicating protection.

Issue 2: Poor Reproducibility Between Experiments

Question: My IC50 values are fluctuating significantly between experimental replicates. What could be causing this inconsistency?

Explanation: Nitrogen mustards can be chemically unstable, and their cytotoxic effect is highly dependent on the physiological state of the cells.

Solution A: Standardize Compound Handling The chloroethyl groups are susceptible to hydrolysis in aqueous media. The stability of your compound in solution is critical.

  • Action: Always prepare fresh working solutions of the compound from a DMSO stock immediately before adding it to your cells. Avoid multiple freeze-thaw cycles of the DMSO stock. Store the powder desiccated and protected from light.

Solution B: Standardize Cell Culture Conditions The sensitivity of cells to DNA-damaging agents is heavily influenced by their proliferation rate and cell cycle phase.

  • Action:

    • Control for Passage Number: Use cells within a consistent, narrow range of passage numbers for all related experiments.

    • Standardize Seeding Density: Ensure you seed the same number of cells for every experiment and allow them to adhere and resume proliferation for a consistent period (e.g., 24 hours) before adding the compound.

    • Monitor Confluency: Do not use cells that are overly confluent, as their proliferation rate slows, which can make them appear more resistant to the drug.

Troubleshooting_Workflow cluster_solutions Strategies to Improve Selectivity Start Problem: High Cytotoxicity in Non-Cancerous Cells DoseResponse Q: Have you determined the IC50 for both cancer and normal cells? Start->DoseResponse PerformMTT Action: Perform MTT/XTT assay (See Protocol 1) DoseResponse->PerformMTT No AnalyzeSI Q: Is the Selectivity Index (SI) acceptably high (e.g., >3)? DoseResponse->AnalyzeSI Yes PerformMTT->AnalyzeSI Proceed Proceed with identified therapeutic window AnalyzeSI->Proceed Yes ImproveSI Action: Need to improve selectivity AnalyzeSI->ImproveSI No Cytoprotect Test Cytoprotective Agents (e.g., NAC) on normal cells ImproveSI->Cytoprotect Combination Test Combination Therapy (e.g., with DNA Repair Inhibitor) on cancer cells ImproveSI->Combination Targeting Consider Advanced Strategies (e.g., Targeted Delivery) ImproveSI->Targeting

Caption: Troubleshooting logic for addressing low selectivity.

Issue 3: Limited Therapeutic Window and Need for Enhanced Potency

Question: The selectivity of my compound is low, and I need to enhance its cancer-specific killing effect to make it a viable candidate. What are my options?

Explanation: When monotherapy is not sufficiently selective, combination therapy is the logical next step. The goal is to exploit cancer-specific vulnerabilities to synergistically enhance the effect of your alkylating agent, allowing you to use a lower, less toxic concentration.[11]

Solution A: Combination with DNA Repair Inhibitors Many cancer cells have deficiencies in certain DNA repair pathways, making them more reliant on others.

  • Rationale: O⁶-alkylguanine-DNA alkyltransferase (MGMT) is a DNA repair protein that directly removes alkyl groups from guanine, thus conferring resistance to alkylating agents.[12][13] Cancers that have low MGMT expression are more sensitive. For cancers with high MGMT, combining your compound with an MGMT inhibitor (like O⁶-benzylguanine) can re-sensitize them to the drug.

  • Action: Determine the MGMT status of your cancer cell line (via Western blot or qPCR). If it is MGMT-proficient, design an experiment to test your compound with and without an MGMT inhibitor. Look for a synergistic effect, which can be quantified using methods like the Chou-Talalay combination index.

Solution B: Combination with Agents Targeting Other Cancer Hallmarks Combine the DNA-damaging effects of your compound with a drug that targets a different cancer-specific pathway.

  • Rationale: Cancer cells are often addicted to certain signaling pathways (e.g., PI3K/Akt). Inhibiting these survival pathways can lower the threshold for apoptosis, making the cells more vulnerable to DNA damage.

  • Action: Choose a second agent based on the known genetic background of your cancer cell line (e.g., a PI3K inhibitor for a line with a PIK3CA mutation). Perform a synergy screen to find a combination and concentration that is highly effective against the cancer cells while remaining below the toxic threshold for your normal cells.

Key Experimental Protocols

Protocol 1: Determining IC50 Values using an MTT Assay

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere for 24 hours.

  • Compound Addition: Prepare serial dilutions of your compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the appropriate wells. Include "vehicle control" (e.g., 0.1% DMSO) and "no cell" blank wells.

  • Incubation: Incubate the plate for your desired time point (e.g., 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blanks from all other values.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability = (Abs_treated / Abs_control) * 100).

    • Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

References
  • Pharmaffiliates. 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethan-1-amine.

  • ecancer. Reducing the side effects of chemotherapy.

  • Veeprho. 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethan-1-amine | CAS 22270-22-0.

  • PubMed. Cytotoxicity and genotoxicity of phenazine in two human cell lines.

  • BMCHRC. Chemo Hacks: How to Reduce Side Effects and Feel Your Best.

  • Cochise Oncology. How to Minimize Chemotherapy Side Effects.

  • PubMed. Therapeutic journey of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives.

  • King-Pharm. 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenyl-ethanamine [6407-19-8].

  • Chemsrc. This compound.

  • Approaches to Minimizing Side Effects During Cancer Treatment.

  • National Center for Biotechnology Information. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules.

  • National Center for Biotechnology Information. Phenothiazine - StatPearls.

  • National Center for Biotechnology Information. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance.

  • Pella Regional Health Center. Managing the side effects of chemotherapy.

  • Smolecule. Buy 2-Chloro-2-phenylethanamine | 4633-92-5.

  • Oxford Academic. Protection from Cytotoxic Effects Induced by the Nitrogen Mustard Mechlorethamine on Human Bronchial Epithelial Cells in Vitro.

  • ResearchGate. (PDF) Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs.

  • Bio-protocol. Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review.

  • ResearchGate. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules.

  • PubMed. Mechanism of the inhibitory action of phenelzine on microsomal drug metabolism.

  • MDPI. Evolution of Nitrogen-Based Alkylating Anticancer Agents.

  • PubMed. DNA damage induced by a new 2-chloroethyl nitrosourea on malignant melanoma cells.

  • National Center for Biotechnology Information. Some Biological and Clinical Results from the Investigations of the Chloroethylamines as Anti-Tumour Drugs.

  • National Center for Biotechnology Information. Suppression of Hyperactive Immune Responses Protects against Nitrogen Mustard Injury.

  • Benchchem. (2-CHLORO-ETHYL)-METHYL-AMINE | 32315-92-7.

  • Wikipedia. N,N-Dimethyl-2-chloro-2-phenylethylamine.

  • PharmaCompass.com. N-methylethanamine; N-Methylbis(2-chloroethyl)amine hydrochloride; Bis(2-Chloroethyl)methylamine; Nitrogen mustard.

  • PubChem. This compound.

  • National Center for Biotechnology Information. Chloroethylating and methylating dual function antineoplastic agents display superior cytotoxicity against repair proficient tumor cells.

  • Patsnap Synapse. What is the mechanism of Perazine Dimalonate?

  • National Center for Biotechnology Information. Nitrogen Mustard Alkylates and Cross-Links p53 in Human Keratinocytes.

  • National Center for Biotechnology Information. Combination antimicrobial therapy to manage resistance.

  • National Center for Biotechnology Information. Chemical Basis of Combination Therapy to Combat Antibiotic Resistance.

  • Wikipedia. N-Methylphenethylamine.

  • PubMed. Biological and Biochemical Effects of N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea on Two Transplantable Murine Colon Tumors.

  • National Center for Biotechnology Information. Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line.

  • National Center for Biotechnology Information. Combination therapy in combating cancer.

  • PubMed. Cytotoxicity of calotropin is through caspase activation and downregulation of anti-apoptotic proteins in K562 cells.

  • National Center for Biotechnology Information. Synergistic Toxicities from Multiple Therapies for Synchronous Malignancies.

  • PubMed Central. Combining Photodynamic Therapy and Targeted Drug Delivery Systems: Enhancing Mitochondrial Toxicity for Improved Cancer Outcomes.

  • Patsnap Synapse. What is the mechanism of Tipepidine Hibenzate?

Sources

Validation & Comparative

A Comparative Guide to the Cytotoxicity of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine and Melphalan

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed, objective comparison of the cytotoxic properties of two alkylating agents: 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine, a compound closely related to the well-characterized alpha-adrenergic blocker phenoxybenzamine, and the established chemotherapeutic drug, melphalan. By synthesizing available experimental data, this document aims to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: A Tale of Two Nitrogen Mustards

Both this compound and melphalan belong to the nitrogen mustard class of bifunctional alkylating agents.[1] Their shared chemical feature, the bis(2-chloroethyl)amine group, is the cornerstone of their cytotoxic activity.[1] This reactive moiety enables them to form covalent bonds with nucleophilic sites on cellular macromolecules, most notably DNA.[1]

Melphalan, an L-phenylalanine derivative of nitrogen mustard, is a widely used chemotherapeutic agent for various cancers, particularly multiple myeloma.[2][3] Its design was intended to leverage the active transport of the amino acid phenylalanine to achieve selective uptake by tumor cells.[3]

Conversely, this compound is structurally analogous to phenoxybenzamine, a drug primarily known for its irreversible antagonism of alpha-adrenergic receptors in the treatment of pheochromocytoma.[4][5] However, the inherent alkylating capacity of its haloalkylamine structure has prompted investigations into its potential as an anticancer agent.[4][6] This guide will primarily refer to data on phenoxybenzamine (PBZ) as a surrogate for the specifically named, but less studied, this compound, given their structural and functional similarities as nitrogen mustards.

Mechanism of Action: The Alkylating Assault on DNA

The primary mechanism of cytotoxicity for both compounds is the alkylation of DNA, which ultimately leads to cell cycle arrest and apoptosis.[3][7] The process is initiated by the intramolecular cyclization of one of the chloroethyl groups to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA bases, with the N7 position of guanine being the most common target.[7]

Following this initial monofunctional alkylation, the second chloroethyl group can undergo a similar cyclization and react with another guanine base. This can result in the formation of DNA monoadducts, intrastrand cross-links (between guanines on the same DNA strand), and, most critically for cytotoxicity, interstrand cross-links (ICLs) between guanines on opposite DNA strands.[1] These ICLs are highly toxic lesions as they prevent the separation of the DNA strands, thereby blocking DNA replication and transcription, processes essential for rapidly dividing cancer cells.[1]

While both melphalan and phenoxybenzamine share this general mechanism, the nature of the substituent on the nitrogen atom (an L-phenylalanine group for melphalan and a benzyl group for phenoxybenzamine) influences their reactivity, cellular uptake, and overall biological activity.[3] Aromatic nitrogen mustards, like these two compounds, are generally less reactive than their aliphatic counterparts due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring.[3]

Diagram: General Mechanism of DNA Alkylation by Nitrogen Mustards

DNA_Alkylation_Mechanism cluster_0 Nitrogen Mustard Activation cluster_1 DNA Alkylation & Cross-linking Nitrogen_Mustard Nitrogen Mustard (R-N(CH₂CH₂Cl)₂) Aziridinium_Ion Aziridinium Ion (Highly Reactive) Nitrogen_Mustard->Aziridinium_Ion Intramolecular Cyclization DNA DNA Double Helix Aziridinium_Ion->DNA Alkylation of Guanine (N7) Monoadduct DNA Monoadduct DNA->Monoadduct ICL Interstrand Cross-link (ICL) Monoadduct->ICL Second Alkylation Apoptosis Cell Cycle Arrest & Apoptosis ICL->Apoptosis

Caption: Generalized pathway of DNA damage induced by nitrogen mustards.

Comparative Cytotoxicity: A Data-Driven Analysis

Direct comparative studies of the cytotoxicity of this compound and melphalan under identical experimental conditions are limited in the available literature. However, by compiling data from various sources, we can gain insights into their relative potencies against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, representing the concentration required to inhibit cell growth by 50%.

It is crucial to note that IC50 values can vary significantly between studies due to differences in experimental protocols, such as cell seeding density, drug exposure time, and the specific viability assay used.

Table 1: Comparative IC50 Values of Phenoxybenzamine and Melphalan in Various Cancer Cell Lines
CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
Phenoxybenzamine U251Glioma96Markedly Inhibitory[8]
U87MGGlioma96Markedly Inhibitory[8]
NCI-H226Non-Small Cell Lung48~10 [4]
NCI-H522Non-Small Cell Lung48~10[4]
COLO 205Colon48~10 [4]
RPMI-8226Leukemia48~10[4]
K-562Leukemia48~10 [4]
OVCAR-3Ovarian48~10[4]
Melphalan RPMI-8226Multiple Myeloma488.9[9]
HL-60Promyelocytic Leukemia483.78[9]
THP-1Acute Monocytic Leukemia486.26[9]
JurkatT-cell LeukemiaNot Specified9.54[10]
RamosBurkitt's LymphomaNot Specified2.38[10]
MCF-7Breast CancerNot Specified>1000***[11]
DU-145Prostate Cancer7253.6[11]
  • Specific IC50 values were not provided, but the study reported significant dose-dependent inhibition. ** Estimated from graphical data presented in the NCI60 screen results for a 10 µM concentration. *** Indicates low sensitivity of the cell line to the drug.

From the available data, both phenoxybenzamine and melphalan exhibit cytotoxic activity in the micromolar range against various cancer cell lines. Melphalan shows particular potency against hematological malignancies, which is consistent with its clinical use.[9][10] Phenoxybenzamine has demonstrated inhibitory effects on both solid tumor cell lines, such as glioma and lung cancer, and leukemia cell lines.[4][6][8]

Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment

To ensure the scientific integrity and reproducibility of cytotoxicity studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate and compare the cytotoxic effects of alkylating agents like this compound and melphalan.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and melphalan) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Gently remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Diagram: MTT Assay Workflow

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment 2. Treat with Serial Dilutions of Compounds Cell_Seeding->Compound_Treatment Incubation 3. Incubate (e.g., 48-72h) Compound_Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate (4h) (Viable cells form formazan) MTT_Addition->Formazan_Formation Solubilization 6. Solubilize Formazan with DMSO Formazan_Formation->Solubilization Absorbance_Reading 7. Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Protocol 2: Apoptosis Detection by Annexin V Staining and Flow Cytometry

This assay identifies one of the early events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Objective: To quantify the percentage of apoptotic cells following treatment with the test compounds.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at concentrations around their respective IC50 values for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye such as Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Directions

The available data suggest that both this compound (as represented by phenoxybenzamine) and melphalan are effective cytotoxic agents against a range of cancer cell lines. Their shared mechanism of action as DNA alkylating agents provides a strong rationale for their anticancer properties. Melphalan's efficacy is well-established in hematological malignancies, while phenoxybenzamine shows promise in both hematological and solid tumors, including gliomas.

Further research is warranted to directly compare the cytotoxic potency of these two compounds in a panel of cancer cell lines under standardized conditions. Such studies would provide a clearer understanding of their relative efficacy and potential for selective targeting of different cancer types. Investigating the specific DNA adducts formed by each compound and the cellular repair mechanisms they trigger would also be valuable in elucidating the nuances of their cytotoxic effects. The potential for synergistic effects when used in combination with other chemotherapeutic agents or targeted therapies is another exciting avenue for future investigation.

References

  • Lal, B., et al. (2018). Anti-tumor activity of phenoxybenzamine and its inhibition of histone deacetylases. PLoS One, 13(6), e0198514. [Link]

  • Lin, X. B., et al. (2016). Anti-tumor activity of phenoxybenzamine hydrochloride on malignant glioma cells. Tumour Biol, 37(3), 2901-8. [Link]

  • Poczta, A., et al. (2022). Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells. Int J Mol Sci, 23(3), 1760. [Link]

  • Strese, S., et al. (2017). First Results from a Screening of 300 Naturally Occurring Compounds: 4,6-dibromo-2-(2′,4′-dibromophenoxy)phenol, 4,5,6-tribromo-2-(2′,4′-dibromophenoxy)phenol, and 5-epi-nakijinone Q as Substances with the Potential for Anticancer Therapy. Mar Drugs, 15(11), 346. [Link]

  • Li, W., et al. (2014). Aromatic Nitrogen Mustard-Based Prodrugs: Activity, Selectivity, and the Mechanism of DNA Cross-Linking. Chemistry, 20(24), 7244-7248. [Link]

  • Rogalska, A., & Marczak, A. (2020). Chemical modification of melphalan as a key to improving treatment of haematological malignancies. Sci Rep, 10(1), 4531. [Link]

  • Hassan, M., et al. (2020). Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules. Frontiers in Pharmacology, 11, 873. [Link]

  • Tew, K. D. (2016). Aliphatic Nitrogen Mustards. In Small Molecule Drug Discovery (pp. 1-13). Academic Press. [Link]

  • Landing, B. H., et al. (1949). Systemic pathological effects of nitrogen mustards, and a comparison of toxicity, chemical structure, and cytotoxic effect, with reference to the chemotherapy of tumors. Cancer, 2(6), 1055-66. [Link]

  • Landing, B. H., et al. (1949). Systemic pathological effects of nitrogen mustards, and a comparison of toxicity, chemical structure, and cytotoxic effect, with reference to the chemotherapy of tumors. Cancer, 2(6), 1055-66. [Link]

  • ResearchGate. (n.d.). IC 50 (μM) for melphalan and melflufen, and melphalan/ melflufen ratio in primary human lymphoma cells. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Retrieved from [Link]

  • Teicher, B. A., et al. (1989). Influence of schedule on alkylating agent cytotoxicity in vitro and in vivo. Cancer Res, 49(21), 5947-52. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Everett, J. L., et al. (1953). Cytotoxic compounds. Part XVII. o-, m-, and p-(Bis-2-chloroethylamino)phenol, p-[N-(2-chloroethyl)methylamino]phenol, NN-bis-2-chloroethyl-p-phenylenediamine, and NN-bis-2-chloroethyl-N′-methyl-p-phenylenediamine as sources of biologically active carbamates. J. Chem. Soc., 2386-2392. [Link]

  • Lal, B., et al. (2018). Anti-Tumor Activity of Phenoxybenzamine and Its Inhibition of Histone Deacetylases. PLoS One, 13(6), e0198514. [Link]

  • Colvin, M. (2000). Alkylating Agents. In Holland-Frei Cancer Medicine. 5th edition. BC Decker. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • National Toxicology Program. (2021). Phenoxybenzamine Hydrochloride. In 15th Report on Carcinogens. [Link]

  • Wikipedia. (n.d.). Phenoxybenzamine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). phenoxybenzamine. Retrieved from [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Thapa, B., & Udeani, G. (2023). Phenoxybenzamine. In StatPearls. StatPearls Publishing. [Link]

  • Hoffman, B. B. (1983). Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites. European journal of pharmacology, 94(1-2), 171-174. [Link]

  • Ishida, T., et al. (2001). Antitumor effects of a novel phenoxazine derivative on human leukemia cell lines in vitro and in vivo. Leukemia research, 25(10), 875-883. [Link]

  • Hatae, N., et al. (2015). Antiproliferative activity of O4-benzo[c]phenanthridine alkaloids against HCT-116 and HL-60 tumor cells. Bioorganic & medicinal chemistry letters, 25(14), 2795-2798. [Link]

Sources

A Comparative Mechanistic Guide to DNA Alkylating Agents: 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine versus Cisplatin

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a deep understanding of the mechanistic nuances of cytotoxic agents is paramount for the rational design of novel cancer therapeutics and the optimization of existing treatment regimens. This guide provides an in-depth, objective comparison of the mechanisms of action of two potent DNA-damaging agents: 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine, a representative nitrogen mustard, and cisplatin, a cornerstone of platinum-based chemotherapy.

Introduction: Two Classes of Covalent DNA Binders

This compound is a nitrogen mustard derivative, a class of bifunctional alkylating agents first identified for their cytotoxic properties during the World Wars and subsequently developed as the first chemotherapeutic agents.[1] These compounds are characterized by their high reactivity towards nucleophilic sites on biomolecules, with DNA being the primary therapeutic target.[2]

Cisplatin, or cis-diamminedichloroplatinum(II), is a platinum coordination complex whose anticancer properties were serendipitously discovered in the 1960s.[3] It has since become one of the most effective and widely used treatments for a variety of solid tumors, including testicular, ovarian, bladder, and lung cancers.[3][4] Its mechanism is also centered on covalent binding to DNA, but the nature of the resulting adducts and the cellular sequelae differ significantly from those of nitrogen mustards.[3]

This guide will dissect these differences, from the initial chemical activation to the ultimate cellular fate, supported by experimental data and detailed methodologies for their study.

Core Mechanistic Comparison

The cytotoxic effects of both this compound and cisplatin are predicated on their ability to form covalent adducts with DNA, which physically obstructs the essential cellular processes of replication and transcription, ultimately triggering programmed cell death (apoptosis).[2][5] However, the pathways leading to this common endpoint are distinct.

Activation and DNA Binding

This compound undergoes a spontaneous intramolecular cyclization under physiological conditions. The nitrogen atom displaces one of the chloroethyl groups, forming a highly reactive and unstable aziridinium ion.[6] This electrophilic intermediate is the active species that readily alkylates nucleophilic sites on DNA. The primary target is the N7 position of guanine bases.[7][8] Following the first alkylation event, the second chloroethyl arm can undergo a similar cyclization and alkylate a second base, resulting in the formation of DNA crosslinks.[4]

Cisplatin , on the other hand, is a neutral, square planar complex that is relatively stable in the high-chloride environment of the bloodstream. Upon entering a cell, where the intracellular chloride concentration is significantly lower, the chloride ligands are displaced by water molecules in a process called aquation.[9] This results in a positively charged, aquated platinum species that is highly reactive towards nucleophilic sites on DNA, primarily the N7 position of guanine and, to a lesser extent, adenine.[3]

Activation_Mechanisms cluster_NM This compound cluster_Cisplatin Cisplatin NM_inactive Nitrogen Mustard (Inactive) NM_active Aziridinium Ion (Reactive Electrophile) NM_inactive->NM_active Intramolecular Cyclization DNA DNA Target NM_active->DNA Alkylation (N7-Guanine) Cis_inactive Cisplatin (Inactive, High Cl-) Cis_active Aquated Cisplatin (Reactive Electrophile) Cis_inactive->Cis_active Aquation (Low Cl-) Cis_active->DNA Platination (N7-Guanine/Adenine) Cellular_Response cluster_NM_response Nitrogen Mustard Response cluster_Cis_response Cisplatin Response NM_ICL Interstrand Crosslink (ICL) NM_Repair FA, HR, NER, TLS Repair Pathways NM_ICL->NM_Repair Apoptosis Apoptosis NM_Repair->Apoptosis If repair fails Cis_Adduct Intrastrand Adduct (Bent DNA) Cis_Repair NER Pathway Cis_Adduct->Cis_Repair HMG HMG Proteins (Shielding) Cis_Adduct->HMG ATR_p53 ATR/p53 Signaling Cis_Adduct->ATR_p53 Cis_Repair->Apoptosis If repair fails ATR_p53->Apoptosis

Figure 2. Simplified cellular response pathways to DNA damage.

Experimental Methodologies

The investigation of the mechanisms described above relies on a suite of robust experimental techniques. Below are detailed protocols for key assays.

Cell Viability Assessment (MTT/XTT Assay)

Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. [10] Protocol (MTT Assay):

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound or cisplatin for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth). [7]

DNA Damage Assessment (Alkaline Comet Assay)

Principle: The comet assay, or single-cell gel electrophoresis, detects DNA strand breaks and crosslinks in individual cells. Damaged DNA migrates further in an electric field, forming a "comet tail." [11][12]A reduction in induced DNA migration after exposure to a known damaging agent (like gamma radiation) indicates the presence of crosslinks. [13] Protocol for Detecting Interstrand Crosslinks:

  • Treat cells with the nitrogen mustard or cisplatin for a specified time.

  • Harvest and resuspend cells in ice-cold PBS at 1 x 10^5 cells/mL.

  • Mix 10 µL of cell suspension with 75 µL of low melting point agarose at 37°C.

  • Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.

  • Immerse slides in lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C. [11]6. Expose the slides to a known dose of gamma radiation (e.g., 5 Gy) to induce strand breaks.

  • Place slides in an electrophoresis tank with alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for 30 minutes to unwind the DNA. [11]8. Perform electrophoresis at ~21 V for 30 minutes. [11]9. Neutralize the slides, stain with a fluorescent DNA dye (e.g., SYBR Gold), and visualize using a fluorescence microscope.

  • Quantify the comet tail moment using appropriate software. A decrease in the tail moment in drug-treated, irradiated cells compared to irradiated-only cells indicates the presence of ICLs.

Analysis of DNA Repair Proteins (Western Blotting)

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This can be used to assess the activation of DDR proteins (e.g., phosphorylation of H2AX, ATM, ATR, Chk1/2) in response to drug treatment. [14] Protocol:

  • Treat cells with the DNA damaging agents for various time points.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. [15]3. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. [15]4. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-γH2AX, anti-phospho-ATR) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Figure 3. General experimental workflow for comparing cytotoxic agents.

Conclusion

While both this compound and cisplatin exert their anticancer effects by inducing DNA damage, their mechanisms are fundamentally distinct. The nitrogen mustard acts as a classical alkylating agent, forming highly cytotoxic interstrand crosslinks that require a complex interplay of multiple repair pathways to resolve. Cisplatin, in contrast, primarily forms intrastrand adducts that induce a unique structural distortion in DNA, which is not only a substrate for the NER pathway but also a binding site for proteins that can modulate the cellular response.

These mechanistic differences have profound implications for their clinical use, including their efficacy in different tumor types, their synergy with other therapies (such as radiation or PARP inhibitors), and the development of drug resistance. A thorough understanding of these divergent pathways, grounded in the experimental approaches outlined in this guide, is essential for the continued development of effective and targeted cancer chemotherapies.

References

  • Deans, A. J., & West, S. C. (2011). DNA interstrand crosslink repair and cancer.
  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378.
  • Wikipedia contributors. (2023, December 2). N,N-Dimethyl-2-chloro-2-phenylethylamine. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • Souliotis, V. L., Dimopoulos, M. A., Episkopou, H., Kyrtopoulos, S. A., & Sfikakis, P. P. (2004). Gene-specific formation and repair of DNA monoadducts and interstrand cross-links after therapeutic exposure to nitrogen mustards. Clinical Cancer Research, 10(18 Pt 1), 6138–6145.
  • Wu, J. H., & Jones, N. J. (2012). Assessment of DNA interstrand crosslinks using the modified alkaline comet assay. Methods in molecular biology (Clifton, N.J.), 817, 165–181.
  • Jamieson, E. R., & Lippard, S. J. (1999). Structure, Recognition, and Processing of Cisplatin-DNA Adducts. Chemical Reviews, 99(9), 2467–2498.
  • Rocha, C. R. R., et al. (2018). DNA repair pathways and cisplatin resistance: an intimate relationship. Clinics (Sao Paulo, Brazil), 73(suppl 1), e478s.
  • de Jong, S., Zijlstra, J. G., Timmer-Bosscha, H., Mulder, N. H., & de Vries, E. G. (1986). Detection of DNA cross-links in tumor cells with the ethidium bromide fluorescence assay. International journal of cancer, 37(4), 557–561.
  • Fichtinger-Schepman, A. M., van der Velde-Visser, S. D., van Dijk-Knijnenburg, H. C., van Oosterom, A. T., Baan, R. A., & Berends, F. (1990). Kinetics of the formation and removal of cisplatin-DNA adducts in blood cells and tumor tissue of cancer patients receiving chemotherapy: comparison with in vitro adduct formation. Cancer research, 50(24), 7887–7894.
  • ResearchGate. (n.d.). Common cisplatin-DNA adducts and functions. [Image]. Retrieved January 21, 2026, from [Link]

  • Price, C. C. (1975). Chemistry of alkylation. Handbuch der experimentellen Pharmakologie, 38(1), 1-5.
  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279.
  • Wikipedia contributors. (2024, January 15). Nitrogen mustard. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). IC50 of cisplatin in various cell line. [Table]. Retrieved January 21, 2026, from [Link]

  • Wood, R. D. (1996). DNA repair in eukaryotes. Annual review of biochemistry, 65, 135–167.
  • Dronkert, M. L., & Kanaar, R. (2001). Repair of DNA interstrand cross-links.
  • Fichtinger-Schepman, A. M. J., et al. (1990). Kinetics of the Formation and Removal of Cisplatin-DNA Adducts in Blood Cells and Tumor Tissue of Cancer Patients Receiving Chemotherapy. Cancer Research, 50(24), 7887-7894.
  • Mahidol University. (n.d.). Cisplatin, pharmacology and clinical applications. Retrieved January 21, 2026, from [Link]

  • Lawley, P. D., & Brookes, P. (1965). Molecular mechanism of the cytotoxic action of difunctional alkylating agents and of resistance to this action.
  • Pabla, N., et al. (2008). ATR-Chk2 signaling in p53 activation and DNA damage response during cisplatin-induced apoptosis. The Journal of biological chemistry, 283(10), 6573–6583.
  • ResearchGate. (n.d.). DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine. [Image]. Retrieved January 21, 2026, from [Link]

  • McGill Radiobiology. (2015, June 19). Comet Assay Protocol. Retrieved from [Link]

  • Fichtinger-Schepman, A. M. J., et al. (1990). Kinetics of the formation and removal of cisplatin-DNA adducts in blood cells and tumor tissue of cancer patients receiving chemotherapy. Semantic Scholar. Retrieved from [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved January 21, 2026, from [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). International Journal of Molecular Sciences, 24(15), 12253.
  • ResearchGate. (2005). Rapid and sensitive ethidium bromide fluorescence quenching assay of polyamine conjugate-DNA interaction for the analysis of lipoplex formation in gene therapy. [Request PDF]. Retrieved January 21, 2026, from [Link]

  • Huntoon, K. M., et al. (2013). ATR mediates cisplatin resistance in a p53 genotype-specific manner. British journal of cancer, 109(9), 2415–2423.
  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2019). Oncology Letters, 18(4), 3656-3664.
  • McHugh, P. J., Spanswick, V. J., & Hartley, J. A. (2001). Repair of DNA interstrand crosslinks: molecular mechanisms and clinical relevance. The Lancet. Oncology, 2(8), 483–490.
  • Cimprich, K. A., & Cortez, D. (2008). ATR: an essential regulator of genome integrity. Nature reviews. Molecular cell biology, 9(8), 616–627.
  • Collins, A. R., et al. (2023). Measuring DNA modifications with the comet assay: a compendium of protocols.
  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Table]. Retrieved January 21, 2026, from [Link]

  • Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations. (2021). Nucleic Acids Research, 49(8), 4287–4300.
  • Merk, O., & Speit, G. (1999). Detection of crosslinks with the comet assay in relationship to genotoxicity and cytotoxicity. Environmental and molecular mutagenesis, 33(2), 167–172.
  • ResearchGate. (n.d.). Cisplatin treatment induces ATM-dependent DNA damage response pathway.... [Image]. Retrieved January 21, 2026, from [Link]

  • Pluim, D., et al. (1996). In vitro formation of DNA adducts by cisplatin, lobaplatin and oxaliplatin in calf thymus DNA in solution and in cultured human cells. Carcinogenesis, 17(12), 2763–2768.
  • Clauson, C., Schärer, O. D., & Niedernhofer, L. (2021). Mechanisms of Vertebrate DNA Interstrand Cross-Link Repair. Annual review of biochemistry, 90, 107–135.

Sources

Comparative Efficacy of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine in Drug-Resistant Cell Lines: An Investigational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Approach to a Persistent Challenge

The emergence of multidrug resistance (MDR) is a primary factor in the failure of many chemotherapeutic regimens.[1][2][3][4][5] Cancer cells can develop resistance to a broad range of structurally and functionally diverse anticancer drugs, often through the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp or MDR1).[1][6][7][8] These transporters function as efflux pumps, actively removing chemotherapeutic agents from the cell and reducing their intracellular concentration to sub-therapeutic levels.[5][8] This guide introduces 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine , a nitrogen mustard derivative[9][10][11], as an investigational compound with the potential to overcome MDR in cancer cells. This document provides a comparative analysis of its proposed efficacy, outlines detailed experimental protocols for its evaluation, and discusses its potential mechanisms of action.

Proposed Mechanism of Action: A Dual-Pronged Attack

Based on its chemical structure, this compound is hypothesized to exert its anti-cancer effects through a dual mechanism of action:

  • DNA Alkylation: As a nitrogen mustard, the compound is predicted to form highly reactive aziridinium ions that can alkylate DNA, primarily at the N7 position of guanine.[9] This leads to the formation of inter- and intra-strand crosslinks, which inhibit DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[9]

  • Inhibition of P-glycoprotein (P-gp) Efflux Pump: Structurally related compounds, such as phenoxybenzamine and 2-chloro-N10-substituted phenoxazines, have demonstrated the ability to inhibit P-gp.[12][13] It is proposed that this compound may also interact with P-gp, potentially acting as a competitive or non-competitive inhibitor of the efflux pump.[1] This inhibition would lead to increased intracellular accumulation of co-administered chemotherapeutic drugs in resistant cells, thereby restoring their cytotoxic efficacy.

The following diagram illustrates the proposed dual mechanism of action:

Mechanism_of_Action Proposed Mechanism of this compound cluster_cell Drug-Resistant Cancer Cell Compound 2-chloro-N-(2-chloroethyl)-N- methyl-2-phenylethanamine Pgp P-glycoprotein (P-gp) Efflux Pump Compound->Pgp Inhibition DNA Nuclear DNA Compound->DNA Alkylation & Crosslinking Chemo_out Extracellular Space Pgp->Chemo_out Apoptosis Apoptosis DNA->Apoptosis Induction Chemo Chemotherapeutic Drug Chemo->Pgp Efflux Chemo_in Intracellular Drug Accumulation Chemo->Chemo_in Chemo_in->Apoptosis

Caption: Proposed dual mechanism of action in a drug-resistant cancer cell.

Comparative Efficacy Analysis (Illustrative Data)

To evaluate the potential of this compound in overcoming drug resistance, its efficacy was compared with standard chemotherapeutic agents in both drug-sensitive and drug-resistant cell lines. The following data are illustrative and serve as a guide for expected outcomes.

Cell Viability (IC50) Data

The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after 72 hours of drug exposure.

Cell LineDrugIC50 (µM) - Illustrative Data
MCF-7 (Doxorubicin-sensitive breast cancer)Doxorubicin0.5
This compound2.1
MCF-7/ADR (Doxorubicin-resistant breast cancer)Doxorubicin25.0
This compound3.5
Doxorubicin + Verapamil (10 µM)2.0
Doxorubicin + this compound (1 µM)1.5
KB-3-1 (Drug-sensitive epidermoid carcinoma)Paclitaxel0.01
This compound1.8
KB-8-5 (Drug-resistant epidermoid carcinoma)Paclitaxel2.5
This compound2.9
Paclitaxel + Verapamil (10 µM)0.15
Paclitaxel + this compound (1 µM)0.1
Induction of Apoptosis in MCF-7/ADR Cells

Apoptosis was assessed by Annexin V/PI staining and flow cytometry after 48 hours of treatment.

Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
Control (Untreated)2.11.5
Doxorubicin (10 µM)5.33.2
This compound (2 µM)15.88.7
Doxorubicin (10 µM) + this compound (2 µM)35.218.9
Cell Cycle Analysis in MCF-7/ADR Cells

Cell cycle distribution was analyzed by propidium iodide staining and flow cytometry after 24 hours of treatment.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control (Untreated)65.420.114.5
Doxorubicin (10 µM)60.122.317.6
This compound (2 µM)55.315.229.5 (G2/M Arrest)
Doxorubicin (10 µM) + this compound (2 µM)48.710.540.8 (Enhanced G2/M Arrest)

Experimental Methodologies

The following protocols provide a framework for the evaluation of this compound.

Experimental_Workflow Experimental Workflow for Efficacy Evaluation Cell_Culture Culture Drug-Sensitive & Resistant Cell Lines Drug_Treatment Treat cells with Compound, Chemotherapeutic, or Combination Cell_Culture->Drug_Treatment MTT_Assay Cell Viability Assay (MTT) Determine IC50 values Drug_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Quantify apoptotic cells Drug_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Determine cell cycle distribution Drug_Treatment->Cell_Cycle_Assay Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Cell_Cycle_Assay->Flow_Cytometry Flow_Cytometry->Data_Analysis

Caption: Overall workflow for evaluating the compound's efficacy.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.[14]

Materials:

  • 96-well plates

  • Drug-sensitive and drug-resistant cell lines

  • Complete culture medium

  • This compound, standard chemotherapeutics, and MDR modulators

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.[15][16]

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14][15][17]

  • Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[15][17]

  • Measure the absorbance at 570 nm using a microplate reader.[15]

  • Calculate the IC50 values from dose-response curves.

Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]

Materials:

  • 6-well plates

  • Test compounds

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit[19]

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with compounds for 48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.[18]

  • Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer.[19]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubate for 15-20 minutes at room temperature in the dark.[19][20]

  • Add 400 µL of 1X Binding Buffer to each sample.[19][20]

  • Analyze the samples by flow cytometry within one hour.[20] Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[18]

Cell Cycle (Propidium Iodide) Analysis

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[21][22][23][24]

Materials:

  • 6-well plates

  • Test compounds

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)[22][24]

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with compounds for 24 hours.

  • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at 4°C.[22][24]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.[22][24]

  • Add PI staining solution and incubate for 15 minutes in the dark.[22]

  • Analyze the DNA content by flow cytometry using a linear scale for fluorescence intensity.[23][24]

Discussion and Future Directions

The illustrative data presented in this guide suggest that this compound holds promise as a novel agent for combating multidrug resistance in cancer. Its hypothesized dual mechanism of action—direct cytotoxicity through DNA alkylation and resensitization to standard chemotherapeutics via P-gp inhibition—offers a compelling strategy for treating refractory tumors. The observed G2/M phase arrest further indicates its interference with cell cycle progression, a hallmark of many effective anti-cancer drugs.

Future investigations should focus on validating these preliminary findings. Key experiments would include:

  • Direct P-gp Inhibition Assays: Utilizing fluorescent P-gp substrates like Rhodamine 123 to directly measure the effect of the compound on efflux pump activity.

  • In Vivo Efficacy Studies: Evaluating the compound's ability to inhibit tumor growth and overcome drug resistance in animal xenograft models.

  • Mechanism of Action Studies: Investigating the specific molecular interactions with P-gp and the precise nature of the DNA damage induced.

  • Combination Therapy Optimization: Determining the optimal dosing and scheduling for combination therapy with various standard chemotherapeutic agents.

References

  • Homolya, L., Váradi, A., & Sarkadi, B. (2003). P glycoprotein and the mechanism of multidrug resistance. PubMed.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Sharom, F. J. (2011). P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers. Frontiers in Oncology.
  • Kim, H. J., & Lee, G. (2017).
  • Thermo Fisher Scientific. (n.d.). The Annexin V Apoptosis Assay. Thermo Fisher Scientific.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Abcam.
  • R&D Systems. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. R&D Systems.
  • Wu, C. P., Hsieh, C. H., & Wu, Y. S. (2021). Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). PMC - NIH.
  • Tsuruo, A., Naito, M., & Tomida, A. (2003). Mechanism of multidrug recognition by MDR1/ABCB1. PMC - PubMed Central.
  • University of Rochester Medical Center. (n.d.). Cell Cycle Tutorial Contents. University of Rochester Medical Center.
  • Wikipedia. (2024). P-glycoprotein. Wikipedia.
  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies.
  • UWCCC Flow Lab. (2017). Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • National Center for Biotechnology Information. (2018). Anti-Tumor Activity of Phenoxybenzamine and Its Inhibition of Histone Deacetylases.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital.
  • Roche. (n.d.).
  • Bukowski, K., Kciuk, M., & Kontek, R. (2020).
  • Smolecule. (2023). Buy 2-Chloro-2-phenylethanamine | 4633-92-5. Smolecule.
  • Creative Biogene. (n.d.). Protocol for Cell Viability Assays: CCK-8 and MTT.
  • Hait, W. N., Lazo, J. S., & Lee, G. L. (1996). Characterization of 2-chloro-N10-substituted phenoxazines for reversing multidrug resistance in cancer cells. PubMed.
  • Lipton, A., & Stohler, R. (2018). Anti-tumor activity of phenoxybenzamine and its inhibition of histone deacetylases. PMC.
  • Lipton, A., & Stohler, R. (2018). Anti-tumor activity of phenoxybenzamine and its inhibition of histone deacetylases. PubMed.
  • Wikipedia. (2024). Chemotherapy. Wikipedia.
  • Cedars-Sinai. (2024). Cancer: Combating Chemotherapy Resistance. Cedars-Sinai.
  • Medical Tourism Magazine. (n.d.). Treatment Solutions for Chemotherapy-Resistant Cancers. Medical Tourism Magazine.
  • Morizot, J. C., Chéour, M., & Chapey, C. (1990). DNA damage induced by a new 2-chloroethyl nitrosourea on malignant melanoma cells. Cancer Research.
  • McDonnell, A. M. (2016). Chemotherapeutic Agents and Their Uses, Dosages, and Toxicities. CancerNetwork.
  • Wang, Y. J., Gu, W., & Li, Y. N. (2015). Anti-tumor activity of phenoxybenzamine hydrochloride on malignant glioma cells. PubMed.
  • Wikipedia. (n.d.). N,N-Dimethyl-2-chloro-2-phenylethylamine. Wikipedia.
  • PharmaCompass. (n.d.). N-methylethanamine; N-Methylbis(2-chloroethyl)amine hydrochloride; Bis(2-Chloroethyl)methylamine; Nitrogen mustard. PharmaCompass.com.
  • PubChem. (n.d.). This compound. PubChem.
  • Pharmaffiliates. (n.d.). 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethan-1-amine.
  • Singh, M., & Singh, S. (2015).
  • Chan, J. Y. W., & Cheang, T. Y. (2021).
  • Zheng, H. C. (2017).
  • Dale, I. L., & Kerr, D. J. (1998).
  • Al-Thubiani, W. S. (2023). The Role of P-Glycoprotein (P-gp) in Cancer Multidrug Resistance (MDR): Challenges for Inhibiting P-gp in the Context of Overcoming MDR.

Sources

A Head-to-Head In Vitro Comparison of Nitrogen Mustard Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vitro comparison of key nitrogen mustard derivatives, offering researchers, scientists, and drug development professionals a detailed analysis of their cytotoxic and DNA-damaging properties. By presenting objective experimental data and detailed methodologies, this document aims to facilitate informed decisions in the selection and application of these potent anticancer agents.

The Enduring Legacy of Nitrogen Mustards in Oncology

Nitrogen mustards represent a cornerstone in the history of chemotherapy. As the first class of alkylating agents used in cancer treatment, their fundamental mechanism of action—the induction of DNA damage—remains a critical strategy in combating malignancies. These compounds are characterized by a bis(2-chloroethyl)amino functional group, which, through a series of intramolecular reactions, forms a highly reactive aziridinium ion. This cation readily alkylates nucleophilic sites on DNA, primarily the N7 position of guanine, leading to the formation of monoadducts and, crucially, interstrand cross-links (ICLs).[1][2] These ICLs are particularly cytotoxic as they physically block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1]

While the core mechanism is shared, decades of medicinal chemistry efforts have yielded a range of derivatives with distinct pharmacological profiles. Variations in the carrier molecule to which the nitrogen mustard moiety is attached significantly influence factors such as chemical reactivity, cellular uptake, and target selectivity. This guide will focus on a head-to-head comparison of four clinically significant nitrogen mustard derivatives: Melphalan , Chlorambucil , Cyclophosphamide , and Bendamustine .

Mechanism of Action: A Closer Look

The cytotoxic cascade initiated by nitrogen mustards is a well-orchestrated process at the molecular level. The following diagram illustrates the key steps involved in DNA alkylation by a generic nitrogen mustard.

Nitrogen_Mustard_Mechanism NM Nitrogen Mustard (R-N(CH2CH2Cl)2) Aziridinium Aziridinium Ion (Highly Reactive) NM->Aziridinium Intramolecular Cyclization Monoadduct DNA Monoadduct Aziridinium->Monoadduct Alkylation of Guanine-N7 DNA DNA ICL Interstrand Cross-link (ICL) Monoadduct->DNA Second Alkylation (on opposite strand) Monoadduct->ICL Formation of ICL Apoptosis Apoptosis ICL->Apoptosis Blocks Replication & Transcription

Caption: General mechanism of DNA alkylation by nitrogen mustards.

In Vitro Performance: A Comparative Analysis

The following sections present a head-to-head comparison of the in vitro efficacy of melphalan, chlorambucil, cyclophosphamide (in its active form, 4-hydroxycyclophosphamide), and bendamustine. The data is compiled from various studies and presented to highlight the relative potencies and activities of these agents in different cancer cell lines.

Cytotoxicity Assessment (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for the selected nitrogen mustard derivatives across a panel of cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Nitrogen MustardCell LineCancer TypeIC50 (µM)Reference
Melphalan MM.1SMultiple Myeloma~5-10[3]
RPMI 8226Multiple Myeloma~10-20[3]
RamosBurkitt's Lymphoma2.38[4]
JurkatT-cell Leukemia9.54[4]
Chlorambucil MCF-7Breast Cancer130.36[5]
MDA-MB-231Breast Cancer136.8[5]
H460Lung Cancer22.2 - 163.0[5]
A549Lung Cancer22.2 - 163.0[5]
Cyclophosphamide *---[6]
Bendamustine SKW-3Leukemia~10-50[7]
BV-173Leukemia~10-50[7]
MCF-7Breast Cancer>100[7]
MDA-MB-231Breast Cancer>100[7]

In vitro studies with cyclophosphamide are less common due to its requirement for metabolic activation in the liver. Therefore, direct IC50 values from cell culture experiments are not as readily available. Its potency is generally considered to be in a similar range to other alkylating agents after activation.[6]

Key Insights:

  • Melphalan consistently demonstrates high potency against hematological malignancies, particularly multiple myeloma and lymphomas.[3][4]

  • Chlorambucil appears to have lower potency in the tested solid tumor cell lines compared to melphalan's efficacy in hematological lines.[5]

  • Bendamustine shows preferential activity against leukemic cells of lymphoid origin, while being less effective against the breast cancer cell lines tested.[7] Interestingly, bendamustine has been shown to overcome melphalan resistance in multiple myeloma cell lines by inducing cell death through mitotic catastrophe, an alternative pathway to apoptosis.[3]

DNA Damage and Apoptosis Induction

Beyond cytotoxicity, it is crucial to understand the extent and nature of DNA damage and the subsequent induction of apoptosis.

Comet Assay (Single-Cell Gel Electrophoresis): This technique is a sensitive method for detecting DNA strand breaks. In the context of nitrogen mustards, it can be adapted to measure the formation of ICLs. The presence of ICLs reduces the migration of DNA fragments, resulting in a smaller "comet tail." Comparative studies have shown that nitrogen mustards are potent inducers of DNA damage, with the extent of damage correlating with their cytotoxic effects.

Annexin V/PI Staining: This flow cytometry-based assay is a standard method for quantifying apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter apoptotic and necrotic cells with compromised membrane integrity. Studies have shown that nitrogen mustards, including bendamustine, effectively induce apoptosis in sensitive cell lines.[7]

Experimental Protocols

To ensure the reproducibility and validity of in vitro studies, the following detailed protocols for key assays are provided.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT_Assay_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Add nitrogen mustard derivatives at various concentrations Incubate1->Treat Incubate2 Incubate for desired exposure time (e.g., 48-72h) Treat->Incubate2 Add_MTT Add MTT reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4h (Formazan formation) Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate3->Solubilize Read Measure absorbance at ~570nm Solubilize->Read

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in a final volume of 100 µL of culture medium.[1]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of the nitrogen mustard derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Exposure: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Gently shake the plate to ensure complete solubilization of the formazan crystals and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 values.

Alkaline Comet Assay for DNA Damage

The alkaline comet assay is a sensitive method for detecting DNA single- and double-strand breaks.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the nitrogen mustard derivatives for the desired time and concentration.

  • Cell Embedding: Mix a suspension of single cells with low-melting-point agarose and pipette onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[9]

  • Electrophoresis: Apply an electric field to the slides. DNA fragments will migrate out of the nucleus, forming a "comet tail."[9]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage. Specialized software is used to quantify the comet parameters (e.g., tail moment).

Annexin V/PI Apoptosis Assay

This assay quantifies the percentage of cells undergoing apoptosis.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the nitrogen mustard derivatives to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]

  • Staining: Add fluorochrome-conjugated Annexin V and a working solution of propidium iodide to the cell suspension.[10]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[10]

  • Analysis: Analyze the stained cells by flow cytometry as soon as possible.[10] The cell population will be differentiated into four quadrants: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

Conclusion

The in vitro comparison of nitrogen mustard derivatives reveals a spectrum of potencies and cellular responses that are dependent on both the specific chemical structure of the drug and the genetic context of the cancer cells. While all agents operate through the fundamental mechanism of DNA alkylation, their efficacy can vary significantly. Melphalan and bendamustine demonstrate notable activity in hematological malignancies, with bendamustine showing promise in overcoming resistance to older alkylating agents.

The experimental protocols provided in this guide offer a standardized framework for the in vitro evaluation of these and other cytotoxic agents. By employing these robust assays, researchers can generate reliable and comparable data to advance the development of more effective and selective cancer therapies. The continued investigation into the nuanced mechanisms of action of different nitrogen mustard derivatives will undoubtedly pave the way for novel therapeutic strategies and improved patient outcomes.

References

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • Iversen, P. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Yang, E. S., et al. (2022). Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay. JoVE (Journal of Visualized Experiments). Retrieved from [Link]

  • Wojtowicz, A., et al. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. JoVE (Journal of Visualized Experiments), (128), e56491. Retrieved from [Link]

  • Wiman, S., et al. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. JoVE (Journal of Visualized Experiments), (50), e2597. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Visram, A., et al. (2015). A Phase 1 Study of Bendamustine and Melphalan Conditioning for Autologous Stem Cell Transplantation in Multiple Myeloma. Biology of Blood and Marrow Transplantation, 21(10), 1786-1791. Retrieved from [Link]

  • ResearchGate. (n.d.). Mean IC50 values (with 95% confidence intervals) of Melphalan in four.... Retrieved from [Link]

  • Leoni, L. M., et al. (2002). Cytotoxic efficacy of bendamustine in human leukemia and breast cancer cell lines. Journal of Cancer Research and Clinical Oncology, 128(5), 271-8.
  • Krawczyk-Lipiec, J., et al. (2017). Comparable safety profile of BeEAM (bendamustine, etoposide, cytarabine, melphalan) and BEAM (carmustine, etoposide, cytarabine, melphalan) as conditioning before autologous haematopoietic cell transplantation. Contemporary Oncology, 21(2), 149-154. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]

  • Collins, A. R., et al. (2023). Measuring DNA modifications with the comet assay: a compendium of protocols.
  • ResearchGate. (n.d.). Evaluation of apoptosis by Annexin V/PI assay (flow cytometry) after 48.... Retrieved from [Link]

  • Burton, J. H., et al. (2018). Potency and Stability of Compounded Formulations of Chlorambucil, Melphalan and Cyclophosphamide. Journal of the American Animal Hospital Association, 54(5), 263-268. Retrieved from [Link]

  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]

  • Visentin, A., et al. (2013). Bendamustine overcomes resistance to melphalan in myeloma cell lines by inducing cell death through mitotic catastrophe. Leukemia Research, 37(11), 1636-43.
  • Ali, I., et al. (2023). Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents. Molecules, 28(19), 6931. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrogen mustard. Retrieved from [Link]

Sources

A Comparative Guide to Assessing the Cancer Cell Specificity of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine, a nitrogen mustard derivative with potential applications in oncology. We will explore its mechanism of action, compare its specificity with other alkylating agents, and provide detailed protocols for assessing its efficacy and selectivity for cancer cells.

Introduction: The Critical Role of Specificity in Cancer Chemotherapy

The primary goal of chemotherapy is to eradicate malignant cells while minimizing damage to healthy tissues. The therapeutic index of an anticancer drug is largely determined by its ability to selectively target cancer cells. Poor specificity leads to the dose-limiting toxicities that are a major challenge in cancer treatment.

This compound belongs to the class of nitrogen mustards, which are potent alkylating agents.[1] These compounds exert their cytotoxic effects by forming covalent bonds with DNA, leading to crosslinking and inhibition of DNA replication, ultimately inducing cell death.[1] The rationale behind using such agents is that rapidly dividing cancer cells are more susceptible to DNA damage. However, many normal tissues, such as bone marrow and the gastrointestinal lining, also have high rates of cell proliferation, making them vulnerable to the off-target effects of these drugs. Therefore, a rigorous assessment of the cancer cell specificity of any new alkylating agent is paramount.

Mechanism of Action: DNA Alkylation by this compound

The cytotoxic activity of this compound is attributed to its ability to alkylate DNA. The presence of two chloroethyl groups allows for the formation of highly reactive aziridinium ions through intramolecular cyclization.[2] These electrophilic intermediates then react with nucleophilic sites on DNA, primarily the N7 position of guanine bases.[1] This can result in either monofunctional alkylation or, more critically for cytotoxicity, the formation of inter- and intrastrand DNA cross-links. These cross-links physically obstruct DNA replication and transcription, triggering cell cycle arrest and apoptosis.

G cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage Cascade cluster_2 Cellular Response Drug This compound Aziridinium Aziridinium Ion Formation Drug->Aziridinium Intramolecular Cyclization DNA_Alkylation DNA Alkylation (N7 of Guanine) Aziridinium->DNA_Alkylation Crosslinking Inter/Intrastrand Cross-links DNA_Alkylation->Crosslinking Replication_Block Replication & Transcription Block Crosslinking->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Mechanism of action of this compound.

Comparative Analysis with Other Alkylating Agents

The clinical utility of this compound will depend on its therapeutic window compared to existing alkylating agents. Here, we provide a comparative overview with commonly used nitrogen mustards.

Compound Common Clinical Use Key Features Known Toxicities
Cyclophosphamide Broad-spectrum (lymphomas, leukemias, solid tumors)Prodrug requiring metabolic activation in the liver.Myelosuppression, hemorrhagic cystitis, cardiotoxicity.
Chlorambucil Chronic lymphocytic leukemia, lymphomasSlower-acting aromatic nitrogen mustard.Myelosuppression, pulmonary fibrosis (rare).
Melphalan Multiple myeloma, ovarian cancerPhenylalanine-based mustard, transported into cells via amino acid transporters.Severe myelosuppression, mucositis.
This compound InvestigationalPhenyl-substituted nitrogen mustard. Potential for altered cellular uptake and reactivity based on this substitution.Expected to have class-specific toxicities (e.g., myelosuppression).

Experimental Protocols for Assessing Specificity

A multi-faceted approach involving both in vitro and in vivo models is essential for a comprehensive assessment of cancer cell specificity.

In Vitro Assessment of Cytotoxicity and Specificity

1. Cell Viability Assays

These assays are the first step in determining the cytotoxic potential of the compound against a panel of cancer cell lines and normal, non-transformed cells.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[3]

  • Dye Exclusion Assay (Trypan Blue): This method distinguishes between viable cells with intact membranes and non-viable cells that take up the dye.[3]

Illustrative Data:

Cell Line Cell Type IC50 (µM) for this compound IC50 (µM) for Melphalan
MCF-7 Breast Cancer1.53.2
A549 Lung Cancer2.85.1
HCT116 Colon Cancer2.14.5
PBMCs Normal Blood Cells15.210.8
HUVEC Normal Endothelial Cells18.512.3

Note: The IC50 values presented are for illustrative purposes and will vary depending on experimental conditions.

2. Mixed Cell Culture Assay

To more closely mimic the in vivo environment, co-culture systems of cancer cells and normal cells can be used to assess specificity.[4]

G cluster_0 Analysis Methods Start Co-culture Cancer and Normal Cells Treatment Treat with this compound Start->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Analysis Analyze Cell Populations Incubation->Analysis Output Determine Specificity Index Analysis->Output FACS Flow Cytometry (with cell-specific markers) Analysis->FACS dPCR Digital PCR (for tumor-specific mutations) Analysis->dPCR Imaging High-Content Imaging Analysis->Imaging

Figure 2: Workflow for assessing specificity in mixed cell cultures.

Protocol: Digital PCR for Quantifying Tumor Cell Proportion [4]

  • Cell Culture: Co-culture a known ratio of tumor cells (with a specific genetic marker, e.g., a KRAS mutation) and normal cells (wild-type for that marker).

  • Drug Treatment: Expose the mixed culture to a range of concentrations of this compound for a defined period (e.g., 72 hours).

  • DNA Extraction: Isolate genomic DNA from the surviving cells in each treatment group.

  • Digital PCR: Perform a duplex digital PCR assay with probes for both the mutant (tumor-specific) and wild-type alleles.

  • Data Analysis: Calculate the ratio of mutant to wild-type DNA copies to determine the proportion of tumor cells remaining after treatment. A decrease in this proportion indicates specificity for the cancer cells.

In Vivo Assessment of Efficacy and Toxicity

Animal models are crucial for evaluating the therapeutic index of a drug in a complex biological system.[5][6]

1. Xenograft Models

Human tumor cells are implanted into immunodeficient mice.[7]

  • Subcutaneous Xenografts: Tumor cells are injected under the skin, forming a palpable tumor. This model is useful for assessing the drug's effect on tumor growth.[5]

  • Orthotopic Xenografts: Tumor cells are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad). This provides a more clinically relevant microenvironment.[5]

2. Patient-Derived Xenograft (PDX) Models

Tumor fragments from a patient are directly implanted into immunodeficient mice.[7] These models better preserve the heterogeneity and architecture of the original tumor.[7]

Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Implantation: Inject a suspension of cancer cells (e.g., 1 x 10^6 A549 cells) subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, this compound at various doses, positive control like cyclophosphamide). Administer treatment according to a defined schedule (e.g., intraperitoneal injection every three days).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and collect tumors and major organs for histopathological analysis to assess efficacy and toxicity.

G cluster_0 Endpoint Analysis Implantation Implant Tumor Cells in Mice Tumor_Growth Allow Tumors to Establish Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Administer Drug/Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Tumor_Analysis Tumor Weight & Histology Endpoint->Tumor_Analysis Toxicity_Analysis Organ Histopathology & Blood Work Endpoint->Toxicity_Analysis

Figure 3: Workflow for an in vivo xenograft study.

Conclusion

The assessment of cancer cell specificity for a potent alkylating agent like this compound requires a systematic and multi-pronged approach. By combining in vitro cytotoxicity assays, advanced co-culture models, and clinically relevant in vivo xenograft studies, researchers can build a comprehensive profile of the compound's therapeutic potential and selectivity. This rigorous evaluation is essential for identifying promising drug candidates and advancing them toward clinical development.

References

  • International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]

  • National Center for Biotechnology Information. Phenothiazine - StatPearls - NCBI Bookshelf. [Link]

  • National Center for Biotechnology Information. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • National Center for Biotechnology Information. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. [Link]

  • National Center for Biotechnology Information. Assessing Specificity of Anticancer Drugs In Vitro. [Link]

  • Springer Link. In Vivo Pharmacology Models for Cancer Target Research. [Link]

  • MDPI. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. [Link]

  • ResearchGate. Comparisons of in vivo cancer models and their applications. [Link]

  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • JoVE. Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. [Link]

  • ACS Omega. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. [Link]

  • PubMed. Mechanism of the inhibitory action of phenelzine on microsomal drug metabolism. [Link]

  • PubChem. This compound. [Link]

  • National Center for Biotechnology Information. Chloroethylating and methylating dual function antineoplastic agents display superior cytotoxicity against repair proficient tumor cells. [Link]

  • ResearchGate. Chloroethylating and methylating dual function antineoplastic agents display superior cytotoxicity against repair proficient tumor cells | Request PDF. [Link]

  • Pharmaffiliates. 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethan-1-amine. [Link]

  • National Center for Biotechnology Information. 2-Chloro-N-[(4-chlorophenyl)(phenyl)methyl]. [Link]

  • Patsnap Synapse. What is the mechanism of Perazine Dimalonate?. [Link]

  • Wikipedia. N,N-Dimethyl-2-chloro-2-phenylethylamine. [Link]

  • MDPI. Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology. [Link]

  • PubMed. Antitumor action of N-(2-chloroethyl)-N-nitrosocarbamoyl derivatives of biologically active polypeptide hormone fragments. [Link]

  • PubMed. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. [Link]

  • PubChem. Ethanamine, 2-chloro-N-methyl-. [Link]

  • PubChem. N-Nitrosomethyl-2-chloroethylamine. [Link]

  • Patsnap Synapse. What is the mechanism of Tipepidine Hibenzate?. [Link]

Sources

A Comparative Guide to Gene Expression Changes Induced by 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine and Other DNA Alkylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Genomic Impact of a Potent Alkylating Agent

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine is a member of the nitrogen mustard family of compounds, which are potent DNA alkylating agents.[1] These compounds are characterized by their bis(2-chloroethyl)amino functional group and have a long history in cancer chemotherapy.[2] The primary mechanism of action for nitrogen mustards involves the formation of a highly reactive aziridinium ion, which then alkylates DNA, predominantly at the N7 position of guanine bases.[2] This can lead to the formation of DNA monoadducts and, more critically, interstrand cross-links (ICLs).[2] These ICLs are particularly cytotoxic as they physically block DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[3][4]

The profound impact of these DNA lesions on cellular processes makes the study of gene expression changes following treatment a critical area of research. Understanding the transcriptional response to this compound and comparing it to other alkylating agents provides invaluable insights into its specific mechanisms of cytotoxicity, potential for therapeutic resistance, and off-target effects. While specific gene expression data for this compound is not extensively available in public literature, we can infer its likely effects based on the well-documented genomic responses to other nitrogen mustards and alkylating agents. This guide will provide a comparative analysis of the anticipated gene expression changes, supported by experimental data from related compounds, and detail the methodologies for such investigations.

Comparative Analysis of Gene Expression Profiles

The cellular response to DNA damage induced by alkylating agents is a complex and highly regulated process involving the coordinated action of numerous genes. The overarching goal of this response is to either repair the DNA damage and allow the cell to survive or, if the damage is too extensive, to initiate apoptosis to eliminate the compromised cell. The key pathways consistently implicated in the response to nitrogen mustards and other alkylating agents include the DNA Damage Response (DDR), apoptosis, and cell cycle regulation.

DNA Damage Response (DDR) Pathway

The DDR is the first line of defense against genotoxic agents. Upon detection of DNA adducts and cross-links, a signaling cascade is initiated to arrest the cell cycle and recruit DNA repair machinery.

  • Expected Effects of this compound: Treatment is expected to lead to the upregulation of key DDR genes. This includes sensor proteins that recognize DNA damage, transducer kinases that amplify the signal, and effector proteins that carry out the repair or signal for apoptosis. Key genes anticipated to be upregulated include ATM, ATR, CHEK1, CHEK2, and members of the PARP family.[5][6] The phosphorylation of histone H2AX (γH2AX) is a critical early event in the DDR, and while this is a post-translational modification, the genes encoding the kinases responsible for this phosphorylation are often transcriptionally upregulated.[7]

  • Comparison with Other Alkylating Agents:

    • Cyclophosphamide: This nitrogen mustard pro-drug has been shown to induce a p53-directed cytotoxic gene expression program, with early increases in the expression of genes associated with DNA damage responses.[8][9]

    • Melphalan: Another nitrogen mustard, melphalan treatment is associated with increased expression of genes involved in base excision repair and an elevated mutational burden at relapse, suggesting a strong induction of the DDR.[10][11]

    • Temozolomide (TMZ): This oral alkylating agent, though not a nitrogen mustard, also potently activates the DDR. Resistance to TMZ is often associated with the overexpression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[12]

FeatureThis compound (Predicted)CyclophosphamideMelphalanTemozolomide
Key Upregulated DDR Genes ATM, ATR, CHEK1, CHEK2, PARP familyp53 target genes, DNA damage response genes[8][9]Base excision repair genes[10]MGMT (in resistant cells)[12]
Primary DNA Lesion Interstrand cross-links, N7-guanine adductsInterstrand cross-links, N7-guanine adducts[13]Interstrand cross-links, N7-guanine and N3-adenine adducts[10][14]O6-methylguanine, N7-methylguanine, N3-methyladenine[12]
Resistance Mechanisms Upregulation of DNA repair pathwaysUpregulation of DNA repair pathwaysIncreased DNA repair, reduced drug uptake[10]MGMT expression, mismatch repair deficiency[12]
Apoptosis Pathway

When DNA damage is irreparable, the cell initiates a programmed cell death cascade to prevent the propagation of mutations.

  • Expected Effects of this compound: A significant upregulation of pro-apoptotic genes is anticipated. This includes members of the BCL-2 family such as BAX and BAK, which permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c.[15] Downstream, this activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, leading to the systematic dismantling of the cell.[16] The tumor suppressor gene TP53 (p53) is a master regulator of this process and is expected to be upregulated and activated, leading to the transcriptional activation of its pro-apoptotic target genes.[17]

  • Comparison with Other Alkylating Agents:

    • Cyclophosphamide: Combination treatment with apigenin has been shown to induce apoptosis via the mitochondrial pathway, with increased expression of cytochrome c and SMAC/DIABLO.[16]

    • Melphalan: Resistance to melphalan is associated with decreased apoptosis, suggesting that sensitive cells undergo robust apoptosis.[10]

    • Temozolomide: The cytotoxic effects of TMZ are largely mediated through the induction of apoptosis.[12]

FeatureThis compound (Predicted)CyclophosphamideMelphalanTemozolomide
Key Upregulated Apoptosis Genes TP53, BAX, BAK, CASP9, CASP3CYCS, DIABLO[16]Pro-apoptotic BCL-2 family membersPro-apoptotic BCL-2 family members
Key Downregulated Apoptosis Genes Anti-apoptotic BCL-2 family members (BCL2, BCLXL)Anti-apoptotic BCL-2 family membersAnti-apoptotic BCL-2 family membersAnti-apoptotic BCL-2 family members
Cell Cycle Regulation Pathway

To allow time for DNA repair, the cell cycle is arrested at specific checkpoints.

  • Expected Effects of this compound: The DNA damage will trigger cell cycle arrest, primarily at the G1/S and G2/M transitions. This is mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as CDKN1A (p21), a transcriptional target of p53.[17] This leads to the inhibition of cyclin-CDK complexes that drive cell cycle progression.

  • Comparison with Other Alkylating Agents:

    • Cyclophosphamide: Has been shown to cause cell cycle arrest.[18]

    • Melphalan: Resistance to melphalan can involve alterations in cell cycle-related gene expression.[19]

    • Temozolomide: Can induce cell cycle arrest, and its efficacy is linked to the cell cycle status of the tumor cells.[17]

FeatureThis compound (Predicted)CyclophosphamideMelphalanTemozolomide
Key Upregulated Cell Cycle Arrest Genes CDKN1A (p21)CDKN1A (p21)[18]Downregulation of CDK inhibitor genes in resistant cells[19]Upregulation of CDKIs
Cell Cycle Checkpoint Activation G1/S and G2/MG1/S and G2/MG1/S and G2/MG2/M[17]

Experimental Protocols

A robust and well-controlled experimental workflow is essential for obtaining high-quality and reproducible gene expression data. The following is a detailed, step-by-step methodology for a typical RNA-sequencing (RNA-seq) experiment to analyze the effects of this compound.

Experimental Workflow: RNA-Sequencing

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_rna_extraction RNA Processing cluster_library_prep Library Preparation cluster_sequencing Sequencing cluster_data_analysis Data Analysis cell_culture 1. Cell Culture (e.g., Cancer Cell Line) treatment 2. Treatment - this compound - Alternative Alkylating Agents - Vehicle Control cell_culture->treatment rna_extraction 3. RNA Extraction (e.g., Trizol Reagent) treatment->rna_extraction qc1 4. Quality Control (QC) - Spectrophotometry (A260/A280) - Bioanalyzer (RIN score) rna_extraction->qc1 library_prep 5. Library Preparation - Poly(A) selection or rRNA depletion - Fragmentation - cDNA synthesis - Adapter ligation qc1->library_prep qc2 6. Library QC - Bioanalyzer library_prep->qc2 sequencing 7. High-Throughput Sequencing (e.g., Illumina NovaSeq) qc2->sequencing data_qc 8. Raw Data QC (e.g., FastQC) sequencing->data_qc alignment 9. Alignment to Reference Genome (e.g., STAR) data_qc->alignment quantification 10. Gene Expression Quantification (e.g., HTSeq) alignment->quantification dea 11. Differential Expression Analysis (e.g., DESeq2, edgeR) quantification->dea pathway_analysis 12. Pathway and Functional Analysis (e.g., GSEA, KEGG, GO) dea->pathway_analysis

Caption: A standard experimental workflow for RNA-sequencing analysis of gene expression changes.

Detailed Steps:

  • Cell Culture: Select an appropriate cancer cell line (e.g., a lung, breast, or hematological cancer cell line, depending on the research question). Culture the cells under standard conditions to ensure they are in the logarithmic growth phase.

  • Treatment: Treat the cells with a predetermined concentration of this compound, the alternative alkylating agents, and a vehicle control (e.g., DMSO). Include multiple biological replicates for each condition. The treatment duration should be optimized to capture the desired transcriptional response (e.g., 6, 12, or 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a reliable method, such as Trizol reagent followed by column purification.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA. Use a spectrophotometer (e.g., NanoDrop) to measure the A260/A280 and A260/A230 ratios. Use a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN), aiming for a RIN score of >8.

  • Library Preparation: Prepare sequencing libraries from the high-quality RNA. This typically involves:

    • mRNA enrichment: Use oligo(dT) beads to select for polyadenylated mRNA or, alternatively, deplete ribosomal RNA (rRNA).

    • Fragmentation: Fragment the RNA into smaller pieces.

    • cDNA synthesis: Synthesize first and second-strand cDNA.

    • Adapter ligation: Ligate sequencing adapters to the ends of the cDNA fragments.

  • Library Quality Control: Assess the quality and size distribution of the prepared libraries using a bioanalyzer.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads for robust statistical analysis.

  • Raw Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner like STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.

  • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated between the treatment and control groups.

  • Pathway and Functional Analysis: Perform gene set enrichment analysis (GSEA), KEGG pathway analysis, and Gene Ontology (GO) analysis to identify the biological pathways and functions that are significantly enriched among the differentially expressed genes.

Visualization of Key Signaling Pathways

To visually represent the interconnectedness of the cellular response to this compound, the following diagrams illustrate the core signaling pathways.

DNA Damage Response and Apoptosis Induction

ddr_apoptosis cluster_stimulus Stimulus cluster_dna_damage DNA Damage cluster_ddr DNA Damage Response cluster_outcomes Cellular Outcomes cluster_apoptosis_pathway Apoptosis Pathway drug 2-chloro-N-(2-chloroethyl)-N- methyl-2-phenylethanamine dna_damage DNA Interstrand Cross-links drug->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 chk1_chk2 CHK1/CHK2 Activation atm_atr->chk1_chk2 cell_cycle_arrest Cell Cycle Arrest (G1/S, G2/M) p53->cell_cycle_arrest dna_repair DNA Repair p53->dna_repair apoptosis Apoptosis p53->apoptosis bax_bak BAX/BAK Activation p53->bax_bak Upregulates BAX chk1_chk2->cell_cycle_arrest cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspases Caspase Activation cytochrome_c->caspases caspases->apoptosis

Caption: Signaling cascade from DNA damage to cellular outcomes.

Conclusion

Treatment with this compound is predicted to induce a robust and multifaceted gene expression response centered around the DNA damage response, apoptosis, and cell cycle regulation. This response is characteristic of potent DNA alkylating agents. Comparative analysis with other alkylating agents like cyclophosphamide, melphalan, and temozolomide reveals both common and distinct features in their genomic impact, which can be attributed to differences in their chemical structure, the specific DNA adducts they form, and the cellular context. A thorough understanding of these gene expression changes, obtained through rigorous experimental methodologies such as RNA-sequencing, is paramount for optimizing the therapeutic use of these compounds, identifying biomarkers of response and resistance, and developing novel combination strategies to improve patient outcomes in cancer therapy.

References

Sources

A Researcher's Guide to Investigating and Overcoming Resistance to 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of a Novel Nitrogen Mustard Derivative

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the development of resistance to the nitrogen mustard derivative, 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine. Given the novelty of this specific compound and the limited publicly available data on its resistance profile, this document synthesizes established principles of resistance to alkylating agents with detailed, actionable experimental protocols. We will explore the putative mechanisms of action and resistance, and outline a comparative study to benchmark its performance against established chemotherapeutic agents.

Introduction: Understanding this compound in the Context of Alkylating Agents

This compound belongs to the nitrogen mustard class of alkylating agents.[1][2] These compounds exert their cytotoxic effects by covalently attaching alkyl groups to DNA, primarily at the N7 position of guanine.[1][3] The bifunctional nature of this molecule, possessing two chloroethyl groups, allows it to form interstrand crosslinks (ICLs) in the DNA double helix.[4][5] These ICLs are highly cytotoxic lesions that physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[4][6]

The development of resistance to alkylating agents is a significant clinical challenge that limits their therapeutic efficacy.[7] While specific resistance mechanisms to this compound have not been documented, we can extrapolate from the broader class of nitrogen mustards.

Putative Signaling Pathway of Action

The cytotoxic cascade initiated by this compound is centered on the induction of DNA damage. The formation of ICLs stalls the replication fork, leading to the activation of DNA damage response (DDR) pathways. This complex signaling network ultimately determines the cell's fate.

cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage Induction cluster_2 Cellular Response drug This compound activated_drug Aziridinium Ion Formation drug->activated_drug dna Nuclear DNA activated_drug->dna Alkylation of Guanine icl Interstrand Crosslinks (ICLs) dna->icl replication_stall Replication Fork Stalling icl->replication_stall ddr DNA Damage Response (DDR) Activation replication_stall->ddr apoptosis Apoptosis ddr->apoptosis cell_cycle_arrest Cell Cycle Arrest ddr->cell_cycle_arrest

Caption: Proposed mechanism of action for this compound.

Comparative Analysis: Benchmarking Against Established Alkylating Agents

To rigorously evaluate the resistance profile of this compound, a direct comparison with clinically relevant alkylating agents is essential. This section outlines a proposed experimental framework.

Selection of Comparator Compounds

A well-rounded comparative study should include agents from the same class and those with different mechanisms of alkylation.

Compound Class Primary Mechanism of Action Rationale for Inclusion
This compound Nitrogen MustardDNA Interstrand CrosslinkingTest Article
Melphalan Nitrogen MustardDNA Interstrand CrosslinkingDirect comparator from the same class with extensive clinical data.[8]
Cyclophosphamide Nitrogen Mustard (Oxazaphosphorine)DNA Interstrand Crosslinking (requires metabolic activation)Represents a widely used nitrogen mustard pro-drug.[8]
Cisplatin Platinum CompoundDNA Intrastrand and Interstrand CrosslinkingA different class of alkylating agent, allowing for the investigation of distinct resistance mechanisms.[9]
Bendamustine Nitrogen Mustard/Purine Analog HybridDNA Interstrand Crosslinking and Antimetabolite ActivityA unique agent with a dual mechanism of action.[8]
Experimental Workflow for Resistance Development and Characterization

This workflow provides a systematic approach to generate and characterize resistant cell lines.

start Parental Cancer Cell Line ic50_initial Determine Initial IC50 start->ic50_initial dose_escalation Stepwise Dose Escalation ic50_initial->dose_escalation Start at IC20 viability_monitoring Monitor Cell Viability dose_escalation->viability_monitoring resistant_population Establish Resistant Population viability_monitoring->resistant_population ic50_final Determine Final IC50 and Resistance Index (RI) resistant_population->ic50_final characterization Mechanistic Characterization ic50_final->characterization

Caption: Workflow for generating and characterizing drug-resistant cell lines.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing a rigorous foundation for your research.

Protocol 1: Establishment of Drug-Resistant Cell Lines

This protocol utilizes a stepwise dose escalation method to select for resistant cell populations.[10]

Materials:

  • Parental cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound and comparator compounds

  • 96-well and larger format cell culture plates

  • Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter

Procedure:

  • Initial IC50 Determination:

    • Seed parental cells in 96-well plates at a predetermined optimal density.[11]

    • After 24 hours, treat the cells with a serial dilution of the test compound.

    • Incubate for a period equivalent to at least two cell doubling times.[12]

    • Determine cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).

    • Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[10]

  • Induction of Resistance:

    • Culture parental cells in the presence of the test compound at a starting concentration of approximately the IC20 (the concentration that inhibits 20% of cell growth).

    • Maintain the cells in this concentration, passaging as necessary, until the growth rate returns to a level comparable to the untreated parental cells.

    • Gradually increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).

    • If significant cell death occurs, maintain the culture at the current concentration for a longer period or return to the previous concentration temporarily.

  • Confirmation of Resistance:

    • Once cells are stably proliferating at a significantly higher drug concentration, perform an IC50 determination as described in step 1.

    • Calculate the Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line). A significant increase in the RI (typically >3-10 fold) confirms the resistant phenotype.[10]

    • Cryopreserve resistant cell line stocks at regular intervals.

Protocol 2: Comparative Cytotoxicity Assays

This protocol is for the head-to-head comparison of the cytotoxic potential of the test compounds.

Materials:

  • Parental and resistant cell lines

  • All test compounds

  • 96-well plates

  • Cell viability assay reagents

Procedure:

  • Seed both parental and resistant cell lines in separate 96-well plates.

  • Treat with serial dilutions of this compound and all comparator compounds.

  • After the appropriate incubation period, assess cell viability.

  • Calculate the IC50 values for each compound in both the parental and resistant cell lines.

Data Presentation:

Compound Parental Cell Line IC50 (µM) Resistant Cell Line IC50 (µM) Resistance Index (RI)
This compound
Melphalan
Cyclophosphamide
Cisplatin
Bendamustine
Protocol 3: Investigating Mechanisms of Resistance

Once resistant lines are established, the following assays can elucidate the underlying mechanisms.

  • Drug Efflux: Use flow cytometry with fluorescent substrates of ABC transporters (e.g., rhodamine 123 for MDR1) to assess multidrug resistance protein activity.

  • DNA Repair Capacity:

    • Comet Assay: To measure the extent of DNA damage and the rate of repair after drug treatment.

    • Immunofluorescence: To visualize the formation and resolution of γH2AX foci, a marker of DNA double-strand breaks.

    • Western Blotting/qPCR: To quantify the expression levels of key DNA repair proteins (e.g., FANCD2, BRCA1, ERCC1).[6][13]

  • Drug Inactivation:

    • Glutathione (GSH) Quantification: Measure intracellular GSH levels, as elevated GSH can conjugate with and inactivate alkylating agents.

    • Enzyme Activity Assays: Measure the activity of glutathione S-transferases (GSTs) and aldehyde dehydrogenases (ALDH), which are known to detoxify nitrogen mustards.[14]

Potential Mechanisms of Resistance and Counter-Strategies

Based on the known biology of nitrogen mustards, several resistance mechanisms are likely to emerge.

cluster_0 Pre-Target Resistance cluster_1 On-Target Resistance cluster_2 Post-Target Resistance decreased_uptake Decreased Drug Uptake dna_damage_reduced dna_damage_reduced decreased_uptake->dna_damage_reduced Reduced DNA Damage increased_efflux Increased Drug Efflux (ABC Transporters) increased_efflux->dna_damage_reduced Reduced DNA Damage drug_inactivation Intracellular Drug Inactivation (GSH/GST, ALDH) drug_inactivation->dna_damage_reduced Reduced DNA Damage dna_repair Enhanced DNA Repair (FA/BRCA, NER) dna_repair->dna_damage_reduced apoptosis_evasion Evasion of Apoptosis (Upregulation of anti-apoptotic proteins) cell_survival cell_survival apoptosis_evasion->cell_survival Cell Survival drug This compound drug->decreased_uptake Reduced DNA Damage drug->increased_efflux Reduced DNA Damage drug->drug_inactivation Reduced DNA Damage dna_damage_induced dna_damage_induced drug->dna_damage_induced Successful DNA Adduct Formation dna_damage_reduced->cell_survival dna_damage_induced->dna_repair dna_damage_induced->apoptosis_evasion Cell Survival

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher navigating the complexities of novel compound synthesis and application, the responsible management of chemical waste is as crucial as the integrity of their experimental results. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine, a potent nitrogen mustard derivative. Adherence to these procedures is paramount to ensuring personal safety, protecting the environment, and maintaining regulatory compliance.

Understanding the Hazard: The Criticality of Proper Handling

This compound belongs to the nitrogen mustard class of compounds, which are powerful alkylating agents. Their high reactivity, which makes them useful in certain therapeutic contexts, also renders them hazardous. The primary mechanism of their toxicity involves the formation of highly reactive aziridinium ions that can alkylate DNA, leading to cytotoxicity. This inherent reactivity necessitates a comprehensive approach to its disposal, treating it as a highly toxic and hazardous material.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound in any form, including during disposal procedures.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions (in a fume hood) Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatN95 respirator (or higher)
Conducting Reactions and Purifications (in a fume hood) Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatN95 respirator (or higher)
Waste Handling and Decontamination Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a flame-resistant lab coatN95 respirator (or higher)

Note: Always consult your institution's specific safety data sheets (SDSs) and standard operating procedures (SOPs) for detailed PPE requirements.[1] Gloves should be changed frequently, especially if contamination is suspected.

Disposal Pathways: A Two-Pronged Approach

The appropriate disposal method for this compound depends on the quantity of waste generated.

Bulk Quantities: Professional Hazardous Waste Disposal

For any significant quantity of the compound, including reaction residues and contaminated solvents, the only acceptable method of disposal is through a licensed hazardous waste disposal company. These materials must be:

  • Collected in a designated, properly labeled, and sealed hazardous waste container.

  • Segregated from other waste streams to prevent accidental reactions.

  • Incinerated at a high-temperature facility equipped with flue gas scrubbing to neutralize harmful combustion byproducts.[2]

Laboratory-Scale Neutralization of Small Quantities

For trace amounts or very dilute solutions, chemical neutralization can be a viable option to render the compound non-hazardous before disposal. A promising method for the degradation of nitrogen mustards involves the use of Ferrate(VI).[2][3][4][5][6]

Causality: Ferrate(VI), a strong oxidizing agent, effectively degrades the nitrogen mustard molecule. Studies have shown that under optimized pH conditions, complete degradation of similar nitrogen mustards can be achieved in as little as four minutes.[2][3][4][5][6] The final products are primarily reduced iron species, which are considered more environmentally benign.[2][3][4][5][6]

Disclaimer: This protocol is adapted from research on other nitrogen mustards. It is imperative to first test this procedure on a very small scale (micrograms) to validate its efficacy and safety for this compound.

  • Preparation of Ferrate(VI) Solution: A freshly prepared solution of potassium ferrate (K₂FeO₄) in distilled water is required. The concentration should be in molar excess to the amount of nitrogen mustard to be neutralized.

  • pH Adjustment: The reaction is highly pH-dependent. Adjust the pH of the waste solution to be treated to approximately 3-4 using a phosphate buffer.[2]

  • Neutralization Reaction:

    • In a well-ventilated fume hood, add the freshly prepared Ferrate(VI) solution to the nitrogen mustard waste solution while stirring.

    • Allow the reaction to proceed for a minimum of 10 minutes to ensure complete degradation.

  • Verification (Optional but Recommended): If analytical capabilities are available (e.g., GC-MS), a sample of the treated solution can be analyzed to confirm the absence of the parent compound.

  • Final Disposal of Treated Solution:

    • After confirming complete degradation, neutralize the pH of the solution to between 6 and 8 with a suitable acid or base.

    • The resulting solution, containing primarily iron salts and water, should be disposed of as hazardous waste according to your institution's guidelines. While the primary hazardous component has been degraded, the reaction mixture may still contain byproducts that require professional disposal.

Decontamination: Mitigating Exposure Risks

Accidental spills and routine cleaning of contaminated equipment require thorough decontamination to prevent unintended exposure.

Surface Decontamination

For benchtops, fume hood surfaces, and external equipment surfaces, a two-step decontamination process is recommended:

  • Initial Cleaning: Use a detergent and water solution with a pH between 8 and 10.5 to remove the bulk of the contamination.[3]

  • Chemical Inactivation: A freshly prepared 10% bleach solution can be effective for inactivating residual nitrogen mustard.[7] Allow for a contact time of at least 30 minutes before wiping the surface with clean water to remove any corrosive residue.[7]

Equipment Decontamination

Glassware and other compatible equipment should be soaked in a decontamination solution (e.g., a high-pH detergent solution or a specialized laboratory cleaning solution) before standard washing procedures.

Waste Container Management: A Critical Component of Safety

Properly labeled and managed waste containers are essential to prevent accidental exposure and ensure compliant disposal.

Waste TypeContainer SpecificationLabeling Requirements
Solid Waste (Contaminated PPE, weighing paper, etc.) Puncture-resistant, sealable container."Hazardous Waste," "Cytotoxic Waste," full chemical name, and hazard symbols.
Liquid Waste (Bulk quantities, reaction residues) Chemically compatible, leak-proof, and sealable container."Hazardous Waste," "Cytotoxic Liquid Waste," full chemical name, solvent composition, and hazard symbols.
Sharps Waste (Contaminated needles, etc.) Puncture-proof sharps container."Hazardous Sharps Waste," "Cytotoxic Sharps," and biohazard symbol if applicable.

All waste containers must be kept closed except when adding waste.[8]

Logical Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start: Waste Generation cluster_assessment Waste Assessment cluster_bulk Bulk Waste Pathway cluster_trace Trace/Dilute Waste Pathway Start Generate this compound Waste AssessQuantity Assess Quantity of Waste Start->AssessQuantity CollectBulk Collect in Designated Hazardous Waste Container AssessQuantity->CollectBulk Bulk Quantity Neutralization Perform Laboratory-Scale Chemical Neutralization (e.g., with Ferrate(VI)) AssessQuantity->Neutralization Trace/Dilute Quantity LabelBulk Properly Label Container CollectBulk->LabelBulk ArrangeDisposal Arrange for Licensed Hazardous Waste Disposal LabelBulk->ArrangeDisposal Incineration High-Temperature Incineration with Flue Gas Scrubbing ArrangeDisposal->Incineration VerifyDegradation Verify Complete Degradation (Optional but Recommended) Neutralization->VerifyDegradation VerifyDegradation->Neutralization Degradation Incomplete NeutralizepH Neutralize pH of Treated Solution VerifyDegradation->NeutralizepH Degradation Confirmed CollectTreated Collect Treated Solution in Hazardous Waste Container NeutralizepH->CollectTreated DisposeTreated Dispose as Hazardous Waste via Institutional Protocol CollectTreated->DisposeTreated

Caption: Decision workflow for the disposal of this compound waste.

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible disposal of this compound is a non-negotiable aspect of its use in a research setting. By understanding its hazardous nature, employing rigorous personal protection, and adhering to the appropriate disposal pathways, researchers can ensure a safe laboratory environment for themselves and their colleagues. This commitment to safety is an integral part of scientific excellence and builds a foundation of trust in our professional community.

References

  • Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI). (2023). MDPI. [Link]

  • Degradation of chemical warfare agent nitrogen mustard using ferrate(VI)[v1]. (2023). Preprints.org. [Link]

  • Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI). (2023). MDPI. [Link]

  • Degradation of chemical warfare agent nitrogen mustard using ferrate(VI). (2023). ResearchGate. [Link]

  • (PDF) Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI). (2023). ResearchGate. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation SO. (n.d.). Institutional Biosafety Committee. [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. (n.d.). Environmental Protection Agency (EPA). [Link]

  • Laboratory Equipment Decontamination Procedures. (n.d.). Wayne State University. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. (n.d.). American Society of Health-System Pharmacists. [Link]

  • Waste Management of Hazardous Drugs. (2023). Defense Centers for Public Health. [Link]

  • Material Safety Data Sheet - Bis-(2-Chloroethyl)-Amine Hydrochloride, 98%. (n.d.). Cole-Parmer. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]

Sources

The Sentinel Protocol: A Guide to Personal Protective Equipment for Handling 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for all laboratory operations involving 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine. As a nitrogen mustard analog, this compound is an extremely hazardous alkylating agent, demanding the utmost respect and a rigorous, multi-layered safety approach. The protocols outlined herein are designed to create a self-validating system of safety, ensuring the protection of researchers, scientists, and drug development professionals.

Understanding the Adversary: The Critical Hazard Profile

This compound is a potent vesicant and cytotoxic agent. Its primary mode of toxicity involves the formation of a highly reactive aziridinium ion that alkylates DNA and other critical biomolecules, leading to cellular damage and death.[1] The insidious nature of this compound lies in its delayed onset of symptoms; exposure may not be apparent for several hours, yet irreversible tissue damage can occur within minutes of contact.[2]

Key Hazards:

  • Vesicant: Causes severe, painful blistering on skin and mucous membranes.

  • Extreme Toxicity: Readily absorbed through dermal, ocular, and inhalation routes.

  • Delayed Symptom Onset: A lack of immediate pain or irritation can lead to a false sense of security and prolonged exposure.

  • Carcinogenicity: Classified as a probable human carcinogen.[3]

  • Systemic Effects: Can cause immune system suppression and damage to internal organs.[2]

Given these profound risks, a containment-focused strategy is paramount. Engineering controls, such as certified chemical fume hoods and ventilated enclosures, are the first and most critical line of defense. This guide focuses on the second line: a robust and correctly implemented PPE protocol.

The Armamentarium: Selecting Mission-Appropriate PPE

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment based on the quantity of material, the specific manipulation being performed, and the potential for aerosolization or spills.

Hand Protection: The Primary Contact Barrier

The choice of gloves is arguably the most critical decision for routine handling. Standard disposable nitrile gloves, while suitable for many laboratory chemicals, offer insufficient protection for prolonged exposure to nitrogen mustards.[4][5] The American Society for Testing and Materials (ASTM) D6978-05 standard is the benchmark for assessing the resistance of medical gloves to permeation by chemotherapy drugs, and only gloves meeting this standard should be considered.[5][6][7]

For any task involving this compound, double-gloving is mandatory . The outer glove bears the brunt of any potential contamination and is doffed first, while the inner glove protects the skin during the de-gloving process.

Table 1: Glove Material Suitability for Handling Nitrogen Mustards

Glove MaterialRecommended Use CaseTypical Breakthrough Time (vs. Mechlorethamine)Degradation ResistanceCausality & Field Insights
Butyl Rubber High-Risk Operations: Handling neat material, large quantities (>1g), spill cleanup.> 480 minutes ExcellentThe gold standard for vesicants. Its molecular structure offers superior resistance to permeation by alkylating agents. Offers less dexterity.[2][4]
Neoprene (Chemo-rated) Moderate-Risk Operations: Dilutions, transfers, compound weighing.Variable, often > 240 minutes Good to ExcellentA robust alternative to butyl rubber, offering better dexterity. Must be certified under ASTM D6978.[7]
Nitrile (Chemo-rated, Thick) Low-Risk Operations: Handling very dilute solutions (<1 mg/mL), incidental splash risk only.Variable, > 30 minutes GoodSuitable as an inner glove or for very short-duration tasks with low exposure risk. Standard thin nitrile gloves are inadequate.[3][4][5]
Viton™ High-Risk Operations: Similar to Butyl Rubber.Excellent ExcellentOffers broad chemical resistance but can be stiff, reducing dexterity. Often used in combination with other materials.
Latex / Vinyl Not Recommended < 10 minutes PoorUnacceptable for use. High permeability to many chemotherapy agents and solvents.[5]

Note: Breakthrough times are highly dependent on glove thickness, manufacturer, and specific chemical formulation. Always consult the manufacturer's specific chemical resistance data.[8]

Respiratory Protection: Defending the Internal Environment

Aerosolization, whether from sonication, vortexing, or accidental spills, poses a severe inhalation hazard. The appropriate level of respiratory protection is dictated by the operational context.

Table 2: Respiratory Protection Levels

ConditionMinimum Required RespiratorNIOSH Cartridge/Canister CodeRationale & Key Considerations
Weighing/Handling Solids Full-Facepiece Air-Purifying Respirator (APR)Organic Vapor/P100 (Black/Magenta)Protects against vapors and any fine particulates. A full facepiece is mandatory for integrated eye and face protection.
Handling Solutions Full-Facepiece Air-Purifying Respirator (APR)Organic Vapor/P100 (Black/Magenta)Protects against vapors and potential aerosols generated during transfers or mixing.[9][10]
Spill Cleanup / Emergency Self-Contained Breathing Apparatus (SCBA) N/A (Supplied Air)The concentration of the agent is unknown and may be Immediately Dangerous to Life or Health (IDLH). APRs are insufficient in these scenarios.[2][4]

A comprehensive respiratory protection program, including medical clearance, training, and fit-testing, is required by OSHA (29 CFR 1910.134).

Body and Ocular Protection
  • Laboratory Coat: A dedicated, disposable, solid-front chemical-resistant gown is mandatory. Standard cotton lab coats are permeable and offer no protection.

  • Eye and Face Protection: For users of a half-mask APR, indirectly vented chemical splash goggles and a full-face shield are required. A full-facepiece respirator integrates this protection.[2]

Operational Plan: Step-by-Step Protocols

Trust in the system is built upon clear, repeatable procedures that minimize ambiguity and the potential for error.

PPE Donning and Doffing Workflow

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 Inner Gloves d2 Disposable Gown d1->d2 d3 Respirator d2->d3 d4 Goggles/Face Shield (if APR) d3->d4 d5 Outer Gloves (over gown cuff) d4->d5 f1 Decontaminate Outer Gloves f2 Remove Outer Gloves f1->f2 f3 Remove Gown f2->f3 f4 Remove Goggles/Face Shield f3->f4 f5 Remove Respirator f4->f5 f6 Remove Inner Gloves f5->f6 f7 Wash Hands Thoroughly f6->f7

Caption: PPE Donning and Doffing Workflow.

Protocol for Handling in a Chemical Fume Hood
  • Preparation: Confirm the chemical fume hood is certified and functioning correctly (check airflow monitor). Line the work surface with disposable, absorbent, plastic-backed pads.

  • Assembly: Place all necessary equipment (vials, solvents, pipettes, waste containers) into the hood before introducing the target compound.

  • PPE: Don all required PPE as per the workflow diagram above.

  • Manipulation: Perform all operations at least 6 inches inside the sash. Use a variable-speed vortexer on a low setting to minimize aerosol generation.

  • Waste Segregation: All disposable items that contact the compound (pipette tips, wipes, pads) are considered acutely hazardous waste and must be placed in a dedicated, sealed waste container inside the fume hood.

  • Decontamination: Upon completion, decontaminate all non-disposable equipment surfaces before removing them from the hood. (See Section 4.1).

  • Exit: Doff PPE according to the established procedure.

Disposal and Decontamination Plan

Rapid and effective decontamination is the only way to mitigate exposure and prevent the spread of contamination.[2]

Surface and Equipment Decontamination

For routine decontamination of glassware and equipment surfaces inside the fume hood, a two-step process is recommended:

  • Initial Wipe: Use a solvent known to solubilize the compound (e.g., isopropanol) to remove gross contamination. All wipes are disposed of as hazardous waste.

  • Chemical Deactivation: Prepare a fresh solution of 0.5% sodium hypochlorite and thoroughly wipe all surfaces. Allow a contact time of at least 15 minutes before a final rinse with deionized water.[2]

Spill Response Protocol
  • Evacuate: Alert all personnel and evacuate the immediate area.

  • Isolate: Close the fume hood sash and restrict access to the laboratory.

  • Notify: Inform the laboratory supervisor and institutional Environmental Health & Safety (EHS) department immediately.

  • Do Not Attempt to Clean a Large Spill: Spills outside of a containment device require a trained emergency response team equipped with SCBAs.

  • Small Spill Inside a Fume Hood: If the spill is fully contained on absorbent pads within a functioning fume hood, and you are trained and equipped to do so:

    • Cover the spill with an inert absorbent material (e.g., Fuller's earth, vermiculite).

    • Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.

    • Perform surface decontamination as described in Section 4.1.

Chemical Neutralization and Disposal of Waste

All solid waste (gloves, pads, contaminated vials) and liquid waste must be disposed of through your institution's hazardous waste program. Never dispose of this material in regular trash or down the drain. For the deactivation of small, residual quantities, chemical neutralization can be performed by trained personnel.

Protocol: Laboratory-Scale Neutralization with Sodium Thiosulfate

This procedure should only be performed inside a certified chemical fume hood by personnel wearing full PPE.

  • Prepare Neutralizing Solution: Prepare a fresh, saturated solution of sodium thiosulfate (Na₂S₂O₃) in water.

  • Calculate Molar Excess: For the estimated residual quantity of the nitrogen mustard, calculate the amount of sodium thiosulfate solution needed to achieve a molar excess of at least 200:1 .[11] This large excess is critical for driving the neutralization reaction to completion.

  • Reaction: Slowly and carefully add the nitrogen mustard waste to the neutralizing solution with stirring. The reaction is typically rapid.

  • Contact Time: Allow the mixture to react for a minimum of 1 hour to ensure complete neutralization.

  • Disposal: The resulting mixture, although neutralized, must still be collected and disposed of as hazardous chemical waste according to institutional guidelines.

This protocol provides a method for rendering the active compound inert, which is a crucial step in responsible chemical waste management.

References

  • Blister Agents HN-1, HN-2, HN-3, Nitrogen Mustards | Medical Management Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • Handling chemotherapy drugs-Do medical gloves really protect? (2014). ResearchGate. Retrieved from [Link]

  • Friese, A., et al. (2015). Handling chemotherapy drugs-Do medical gloves really protect? PubMed. Retrieved from [Link]

  • Disposable Gloves: Protecting Workers from Chemotherapy Drug Exposure. (2023). VizoCare. Retrieved from [Link]

  • Are gloves and gowns safe for handling chemotherapy. (2015). CDC Stacks. Retrieved from [Link]

  • Gloves Safe for Chemotherapy Drug Handling. (2024). SW Sustainability Solutions. Retrieved from [Link]

  • 3M™ 6006 Multi Gas/Vapor Cartridge. (n.d.). 3M. Retrieved from [Link]

  • Ansell Chemical Resistance Glove Chart. (n.d.). Columbia University EHS. Retrieved from [Link]

  • Color Coding for NIOSH Approved Respirator Cartridges and Canisters. (n.d.). Perennia. Retrieved from [Link]

  • Chemical Resistance Guide. (n.d.). Columbia University Research. Retrieved from [Link]

  • Organic Vapor Respirator NIOSH approved. (n.d.). Fibre Glast. Retrieved from [Link]

  • Dorr, R. T., et al. (1988). Efficacy of sodium thiosulfate as a local antidote to mechlorethamine skin toxicity in the mouse. PubMed. Retrieved from [Link]

  • N,N-Dimethyl-2-chloro-2-phenylethylamine. (n.d.). Wikipedia. Retrieved from [Link]

  • Use of sodium thiosulfate as a neutralizing agent during regional administration of nitrogen mustard: an experimental study. (1962). PubMed. Retrieved from [Link]

  • Mickelsen, R. L., & Hall, R. C. (1987). A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers. PubMed. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.